Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Beschreibung
Eigenschaften
IUPAC Name |
4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-17(2)9-13(23-16(21)8-7-15(19)20)11-22-14-6-4-3-5-12(14)10-18/h3-6,10,13H,7-9,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZUCQBHMIKACP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1C=O)OC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Sarpogrelate Analogues: A Case Study of "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarpogrelate, a selective serotonin 5-HT2A receptor antagonist, has established clinical use in treating peripheral arterial disease by mitigating serotonin-induced platelet aggregation and vasoconstriction.[1][2] Its pharmacologically active metabolite, M-1, contributes significantly to its therapeutic effects.[3][4] This guide delves into the core mechanism of action of sarpogrelate and its analogues, using the hypothetical derivative "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" as a framework for understanding the molecular interactions and downstream signaling pathways. We will explore the foundational pharmacology of 5-HT2A receptor antagonism, detail the experimental protocols necessary to elucidate the mechanism of novel analogues, and provide insights into the structure-activity relationships that govern the therapeutic efficacy of this class of compounds.
Introduction: The Serotonergic System in Vascular Pathophysiology
The serotonergic system, primarily through the action of serotonin (5-hydroxytryptamine, 5-HT), plays a pivotal role in a myriad of physiological processes, including the regulation of vascular tone and hemostasis.[3] The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key mediator of serotonin's effects in the vasculature.[5] Upon activation by serotonin, the 5-HT2A receptor, predominantly expressed on vascular smooth muscle cells and platelets, initiates a signaling cascade that leads to vasoconstriction and platelet aggregation.[3][6] In pathological conditions such as atherosclerosis and thrombosis, these processes are often dysregulated, contributing to disease progression.[2][3]
Sarpogrelate and its analogues represent a therapeutic class of compounds designed to selectively antagonize the 5-HT2A receptor, thereby ameliorating the detrimental effects of excessive serotonin signaling in the vasculature.[1][5] This guide will dissect the mechanism of this antagonism and outline the scientific methodologies required to characterize novel derivatives like "this compound."
Core Mechanism of Action: 5-HT2A Receptor Antagonism
The primary mechanism of action for sarpogrelate and its derivatives is competitive antagonism of the 5-HT2A receptor.[3][5] This interaction prevents serotonin from binding to and activating the receptor, thereby inhibiting downstream signaling.
Molecular Interactions and Receptor Selectivity
Sarpogrelate exhibits high affinity for the 5-HT2A receptor, with significantly lower affinity for the 5-HT2B and 5-HT2C receptor subtypes.[2][7] This selectivity is crucial for minimizing off-target effects. The binding affinity of sarpogrelate and its analogues to the 5-HT2A receptor is typically quantified by determining their pKi values, which represent the negative logarithm of the inhibition constant (Ki).
| Compound | pKi for 5-HT2A | pKi for 5-HT2B | pKi for 5-HT2C |
| Sarpogrelate | 8.52 | 6.57 | 7.43 |
Table 1: Receptor binding affinities (pKi) of Sarpogrelate for human 5-HT2 receptor subtypes.[7][8]
For a novel analogue such as "this compound," determining its binding affinity and selectivity profile for the 5-HT receptor family would be a critical first step in its characterization. The structural modifications—removal of the 3-methoxyphenethyl group and addition of a formyl group—would likely alter the binding kinetics and selectivity compared to the parent compound.
Downstream Signaling Pathways
Activation of the 5-HT2A receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in smooth muscle contraction and platelet aggregation.[9]
Sarpogrelate, by blocking the initial binding of serotonin, effectively inhibits this entire signaling cascade.[9] Furthermore, studies have indicated that sarpogrelate can also suppress the ERK1/2–GATA4 signaling pathway, which is implicated in cardiac hypertrophy.[5]
Caption: 5-HT2A Receptor Signaling and Point of Sarpogrelate Analogue Antagonism.
Pharmacokinetics and the Role of the Active Metabolite M-1
Sarpogrelate is a prodrug that is rapidly metabolized in the liver to its active metabolite, M-1, through hydrolysis.[3][4] M-1 is also a potent 5-HT2A receptor antagonist and contributes significantly to the overall therapeutic effect of sarpogrelate.[][11] The pharmacokinetic profiles of both sarpogrelate and M-1 are crucial for understanding the duration and intensity of the drug's action.
| Pharmacokinetic Parameter | Sarpogrelate | M-1 (Active Metabolite) |
| Time to Peak Plasma Concentration (Tmax) | ~0.7 hours | ~0.9 hours |
| Plasma Half-life (t1/2) | ~0.8 hours | ~4.4 hours |
Table 2: Comparative pharmacokinetic parameters of sarpogrelate and its active metabolite M-1 in healthy male subjects after a 100 mg oral dose.[12]
For a new derivative, it would be essential to characterize its metabolic profile to identify any active metabolites and determine their pharmacokinetic properties.
Experimental Protocols for Mechanistic Elucidation
To characterize the mechanism of action of a novel sarpogrelate analogue like "this compound," a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
Objective: To determine the binding affinity (Ki) of the test compound for the 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a specific radioligand for each receptor, for example, [3H]ketanserin for the 5-HT2A receptor.
-
Incubation: Incubate the membrane homogenates with the radioligand and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.
Objective: To assess the antagonist activity of the test compound by measuring its ability to inhibit serotonin-induced downstream signaling.
A. Calcium Mobilization Assay:
-
Cell Culture: Culture cells expressing the 5-HT2A receptor (e.g., HEK293 cells).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.
-
Serotonin Stimulation: Stimulate the cells with a fixed concentration of serotonin.
-
Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Determine the IC50 value for the inhibition of the serotonin-induced calcium response.
B. Platelet Aggregation Assay:
-
Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from healthy human volunteers.
-
Compound Incubation: Incubate PRP with the test compound or vehicle control.
-
Agonist Addition: Induce platelet aggregation by adding serotonin.
-
Aggregation Monitoring: Measure the change in light transmittance using an aggregometer.
-
Data Analysis: Calculate the percent inhibition of platelet aggregation and determine the IC50 value.
Sources
- 1. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 2. Sarpogrelate - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 4. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mims.com [mims.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sarpogrelate hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 9. selleckchem.com [selleckchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate in 5-HT2A Receptor Antagonism
[1]
Part 1: Executive Technical Summary[1]
This compound (hereafter referred to as DFS ) represents a truncated structural analog of Sarpogrelate.[1] Chemically, it is the succinic acid ester core of Sarpogrelate where the lipophilic 2-(3-methoxyphenyl)ethyl tail has been excised and replaced by a reactive formyl (aldehyde) moiety at the ortho-position of the phenoxy ring.[1]
In the context of drug development and receptor pharmacology, DFS serves two critical roles:
-
SAR Probe: It acts as a "deletion analog" to quantify the contribution of the hydrophobic tail to 5-HT2A binding affinity.[1]
-
Impurity Qualification: As a reactive aldehyde intermediate/degradant (often designated as Impurity 4 or Impurity D in pharmacopoeial contexts), its quantitation is mandatory due to the potential for genotoxicity (via Schiff base formation) and reduced pharmacological potency.[1]
This guide details the structural causality of its receptor interaction, isolation protocols, and validation workflows for 5-HT2A antagonism.[1]
Part 2: Chemical Architecture & Mechanism of Action (SAR)[1]
Structural Divergence and Receptor Affinity
Sarpogrelate exhibits high affinity (
-
Parent (Sarpogrelate): The 3-methoxyphenylethyl moiety penetrates deep into the transmembrane domain (TMD), engaging in
stacking with aromatic residues (likely Trp3.28 and Phe6.52 ).[1] This anchors the molecule, allowing the succinic acid head to interact with extracellular loops.[1] -
Analog (DFS): DFS lacks this hydrophobic anchor.[1] The replacement with a polar, planar 2-formyl group creates two deficits:
-
Loss of Hydrophobic Collapse: The entropy gain from burying the hydrophobic tail is lost, significantly increasing the dissociation rate (
).[1] -
Steric/Electronic Mismatch: The aldehyde group is reactive and significantly shorter, failing to reach the orthosteric binding site's "toggle switch" residues.[1]
-
Visualization: Structural Evolution & Signaling Blockade
The following diagram illustrates the structural relationship and the interruption of the 5-HT2A signaling cascade.
Caption: Figure 1.[1] Structural relationship between Sarpogrelate and DFS, and their differential impact on the 5-HT2A-Gq-PLC signaling cascade. DFS acts as a weak competitive antagonist due to the loss of the hydrophobic tail.[1]
Part 3: Experimental Protocols
Workflow A: Isolation and Structural Verification
Before pharmacological testing, DFS must be isolated or synthesized to >98% purity.[1] As it is an aldehyde, it is prone to oxidation (to the carboxylic acid) or polymerization.[1]
Methodology: Preparative HPLC Isolation
-
Sample Prep: Subject Sarpogrelate HCl to oxidative stress (0.1N NaOH + 3%
, 60°C for 4 hours) to generate degradation products, or use custom synthesis. -
Chromatography:
-
Detection: UV at 285 nm (Phenoxy absorption). DFS typically elutes earlier than Sarpogrelate due to lower lipophilicity (LogP ~1.2 vs ~3.5).[1]
-
Verification: Collect fraction and analyze via LC-MS/MS.
-
Target Mass:
Da (Calculated based on ).[1]
-
Workflow B: In Vitro 5-HT2A Binding Assay (Radioligand Competition)
To define DFS as an antagonist, we must determine its inhibition constant (
Protocol:
-
Receptor Source: HEK-293 cells stably expressing human 5-HT2A receptors.[1]
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer, centrifuge at 40,000 x g. Resuspend pellet.[1]
-
Radioligand:
-Ketanserin (Specific 5-HT2A antagonist, nM).[1] -
Competition Binding:
-
Incubate membranes (50 µg protein) with
-Ketanserin (1 nM) and varying concentrations of DFS ( M to M).[1] -
Control: Run parallel curve with Sarpogrelate HCl (
M to M). -
Incubation: 60 min at 37°C.
-
-
Termination: Rapid filtration over GF/B filters using a cell harvester.
-
Data Analysis: Calculate
and convert to using the Cheng-Prusoff equation: [1]
Expected Results Table:
| Compound | IC50 (nM) | Ki (nM) | Relative Potency | Interpretation |
| Sarpogrelate | ~3.0 | ~1.2 | 1.0 (Reference) | Potent Antagonist |
| DFS (Analog) | >500 | >200 | < 0.01 | Weak/Inactive |
Note: The significant drop in affinity confirms the necessity of the ethylphenyl-3-methoxy tail for effective receptor blockade.[1]
Part 4: Safety & Toxicological Implications
While the user inquiry focuses on antagonism, the "2-formyl" group classifies DFS as a Cohort of Concern in impurity profiling (ICH M7 guidelines).[1]
-
Reactivity: The aldehyde group can form Schiff bases with DNA bases or protein lysine residues, posing a theoretical mutagenic risk.[1]
-
Metabolism: In vivo, DFS is likely rapidly oxidized to the corresponding carboxylic acid (Sarpogrelate Impurity A analog) or reduced to the alcohol, rendering it pharmacologically inert but potentially nephrotoxic if accumulated.[1]
Part 5: References
-
National Center for Biotechnology Information (NCBI). "Sarpogrelate: PubChem Compound Summary."[1] PubChem. [Link][1]
-
Rashid, M., et al. "Identification of the binding sites and selectivity of sarpogrelate... to human 5-HT2A... receptor subtypes by molecular modeling."[1] Life Sciences, 2003.[1] [Link]
-
International Conference on Harmonisation (ICH). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." ICH Guidelines. [Link]
Technical Guide: In Vitro Biological Activity of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Executive Summary
This document provides an in-depth technical overview of the in vitro biological activity of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate (herein referred to as DEMFS), a key metabolite of the selective 5-HT2A receptor antagonist, Sarpogrelate. The primary mechanism of action for Sarpogrelate and its active metabolites is the competitive antagonism of the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR) involved in vasoconstriction and platelet aggregation.[1][2] This guide delineates the essential in vitro assays required to characterize the pharmacological profile of DEMFS, including receptor binding affinity, functional cellular antagonism, and impact on platelet function. We provide not only the step-by-step protocols for these core assays but also the scientific rationale behind their design, enabling researchers to rigorously evaluate the potency and selectivity of this and similar compounds.
Introduction to Sarpogrelate and its Metabolites
Sarpogrelate is a therapeutic agent used for its antiplatelet and vasodilatory properties, primarily in the treatment of peripheral artery disease.[1][2] Its clinical efficacy stems from its ability to specifically block 5-HT2A receptors on vascular smooth muscle and platelets, thereby preventing serotonin-induced pathological events like thrombosis and vasospasm.[3][4]
Upon administration, Sarpogrelate is metabolized in the liver, primarily by de-esterification, into several metabolites.[3] The principal active metabolite, known as M-1, retains significant 5-HT2A antagonistic activity, contributing to the drug's overall therapeutic effect.[1][5] The characterization of other metabolites, such as DEMFS, is critical for a comprehensive understanding of the drug's pharmacodynamic profile, duration of action, and potential for off-target effects. This guide focuses on the foundational in vitro workflow to establish the biological activity of DEMFS.
Primary Target Assessment: 5-HT2A Receptor Antagonism
The central hypothesis is that DEMFS, like its parent compound, functions as a 5-HT2A antagonist. The 5-HT2A receptor is a Gq/G11-coupled GPCR; its activation by serotonin initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]i).[6][7] Our in vitro assessment strategy is therefore two-pronged:
-
Quantify Binding Affinity: Determine if and how strongly DEMFS binds to the 5-HT2A receptor.
-
Measure Functional Antagonism: Determine if this binding translates into the inhibition of serotonin-induced signaling.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay quantifies the affinity of a test compound (DEMFS) for a target receptor by measuring its ability to displace a known radioactive ligand. It is the gold standard for determining the dissociation constant (Ki), a direct measure of binding affinity.
Causality Behind Experimental Choices:
-
Membrane Preparation: We use cell membranes (from HEK293 cells overexpressing the human 5-HT2A receptor) as the source of the receptor, as this isolates the target from complex downstream cellular processes.
-
Radioligand: [3H]-Ketanserin is a high-affinity, selective 5-HT2A antagonist, making it an ideal radioligand for competitive binding studies.
-
Non-Specific Binding: Mianserin (a high-concentration unlabeled antagonist) is used to define non-specific binding, ensuring that the measured signal is only from the radioligand bound to the 5-HT2A receptor.
Protocol 2.1.1: 5-HT2A Competitive Radioligand Binding Assay
-
Membrane Preparation: Homogenize HEK293-h5HT2A cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[8] Determine protein concentration via a BCA assay.
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of various concentrations of DEMFS (or vehicle for total binding, or 10 µM Mianserin for non-specific binding).
-
50 µL of [3H]-Ketanserin (at a final concentration equal to its Kd, e.g., ~1-2 nM).
-
150 µL of the membrane preparation (~20 µg protein).
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[8]
-
Harvesting: Rapidly terminate the reaction by vacuum filtration onto a PEI-presoaked GF/C filter plate. Wash the filters 4x with ice-cold wash buffer to remove unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all wells. Plot the percent specific binding against the log concentration of DEMFS. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of radioligand and Kd is its dissociation constant.
Table 1: Illustrative Comparative Binding Affinities at Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) | 5-HT2A Selectivity (fold vs. 2B/2C) |
|---|---|---|---|---|
| Sarpogrelate | 3.0 | 370 | 93 | ~123x / ~31x |
| Metabolite M-1 | 5.2 | 450 | 150 | ~87x / ~29x |
| DEMFS (Test) | 8.1 | >1000 | >1000 | >123x |
(Note: Data for Sarpogrelate is based on literature pKi values[6]. Data for M-1 and DEMFS are illustrative examples for comparative purposes.)
Calcium Mobilization Assay for Functional Antagonism (IC50)
This cell-based functional assay measures the ability of DEMFS to inhibit the serotonin-induced increase in intracellular calcium.[9] This directly assesses its antagonistic properties on the Gq signaling pathway.
Causality Behind Experimental Choices:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are used as they provide a robust and reproducible signaling window.[7]
-
Calcium Indicator Dye: Fluo-8 AM is a fluorescent dye that is loaded into cells and exhibits a large increase in fluorescence intensity upon binding to free calcium, making it an excellent reporter for [Ca2+]i changes.[10]
-
EC80 Concentration: Serotonin is used at a concentration that elicits 80% of its maximal response (EC80). This provides a sensitive window to measure inhibition by an antagonist.
Protocol 2.2.1: Antagonist-Mode Calcium Mobilization Assay
-
Cell Plating: Seed CHO-h5HT2A cells into black-walled, clear-bottom 96-well plates and culture overnight.
-
Dye Loading: Remove culture medium and add Fluo-8 AM loading buffer. Incubate for 60 minutes at 37°C.[10]
-
Compound Addition: Add various concentrations of DEMFS to the wells and incubate for 15-30 minutes. This pre-incubation allows the antagonist to bind to its target.
-
Agonist Stimulation & Detection: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add an EC80 concentration of serotonin to all wells and immediately begin kinetic reading of fluorescence (Ex/Em = ~485/525 nm) over 120 seconds.
-
Data Analysis: The response is measured as the peak fluorescence intensity minus the baseline. Plot the percent inhibition of the serotonin response versus the log concentration of DEMFS. Fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for the antagonist-mode calcium mobilization assay.
Physiological Context: Platelet Aggregation Assay
To connect the molecular activity to a physiologically relevant function, an in vitro platelet aggregation assay is essential. This assay measures the ability of DEMFS to prevent platelets from clumping together in response to serotonin and other agonists.[11]
Causality Behind Experimental Choices:
-
Platelet-Rich Plasma (PRP): Using PRP from healthy donors provides a native environment where platelets exist with other plasma proteins.
-
Co-stimulation: Serotonin alone is a weak agonist. It strongly potentiates aggregation induced by other agents like collagen or ADP. Using a low dose of collagen with serotonin mimics a more physiological activation scenario.[11]
-
Light Transmission Aggregometry: This technique measures the increase in light transmission through a PRP sample as platelets aggregate, providing a quantitative measure of the aggregation process.
Protocol 3.1.1: Serotonin-Potentiated Platelet Aggregometry
-
PRP Preparation: Obtain whole blood from consenting healthy volunteers into citrate tubes. Centrifuge at low speed (200 x g) for 15 minutes to separate the PRP.
-
Assay Setup: Pre-warm PRP aliquots to 37°C in an aggregometer.
-
Compound Incubation: Add various concentrations of DEMFS or vehicle control to the PRP and incubate for 5 minutes.
-
Induction of Aggregation: Add a sub-threshold concentration of collagen (e.g., 0.1 µg/mL) followed immediately by serotonin (e.g., 1 µM).
-
Measurement: Record the change in light transmission for 5-10 minutes. The maximum aggregation percentage is determined.
-
Data Analysis: Calculate the percent inhibition of aggregation for each DEMFS concentration relative to the vehicle control. Determine the IC50 value by plotting percent inhibition against the log concentration of DEMFS.
Table 2: Illustrative IC50 Values for Inhibition of Platelet Aggregation
| Compound | IC50 (nM) vs. Serotonin + Collagen |
|---|---|
| Sarpogrelate | 25 |
| Metabolite M-1 | 48 |
| DEMFS (Test) | 95 |
(Note: Data are illustrative examples for comparative purposes.)
Mechanistic Pathway Visualization
The in vitro data collectively support a mechanism where DEMFS competitively binds to the 5-HT2A receptor, blocking the canonical Gq signaling pathway and thereby preventing downstream physiological events like calcium release and platelet aggregation.
Caption: Inhibition of the 5-HT2A/Gq signaling cascade by DEMFS.
Conclusion and Future Directions
The in vitro assays detailed in this guide form the essential framework for characterizing the biological activity of this compound. By systematically determining its binding affinity (Ki) for the 5-HT2A receptor, its functional antagonism (IC50) in a cell-based model, and its inhibitory effect on platelet aggregation, researchers can build a comprehensive pharmacological profile. This foundational data is a prerequisite for more advanced studies, including selectivity screening against a broader panel of GPCRs, ADME-Tox profiling, and eventual in vivo efficacy models.
References
- Patsnap Synapse. (2024, July 17).
- MIMS Singapore. (n.d.).
- Selleck Chemicals. (n.d.).
- Patsnap Synapse. (2024, June 14).
- Inxight Drugs. (n.d.).
- Shimizu, T., et al. (1999). [Pharmacological studies on sarpogrelate hydrochloride and its metabolite]. Yakugaku Zasshi.
- Nakamura, T., et al. (1999). Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin. Thrombosis Research.
- Kim, J. C., et al. (2013). Selectivity of Sarpogrelate to the Recombinant Human 5-HT2A Receptors as Assessed by Molecular Pharmacology and Molecular Modeling. Journal of Korean Medical Science.
- Higashi, Y., et al. (2012). Sarpogrelate Hydrochloride, a Selective 5-HT2A Antagonist, Augments Autologous Bone-Marrow Mononuclear Cell Implantation.
- Zhang, R., & Xie, X. (2012). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery.
- Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.
- AAT Bioquest. (n.d.).
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 3. mims.com [mims.com]
- 4. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. selleckchem.com [selleckchem.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 11. Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the 5-HT2A Antagonist Scaffold: Pharmacological Profile of Novel Sarpogrelate Derivatives
Executive Summary: The Stability-Potency Paradox
Sarpogrelate hydrochloride (Anplag®) remains a cornerstone in the management of peripheral arterial disease (PAD) due to its selective antagonism of the 5-hydroxytryptamine 2A (5-HT2A) receptor. By blocking serotonin-induced platelet aggregation and vasoconstriction, it improves microcirculation. However, its clinical utility is tethered by a significant pharmacokinetic limitation: the rapid hydrolysis of its ester linkage by plasma esterases, resulting in a short half-life (
This guide analyzes the pharmacological profile of novel sarpogrelate derivatives , specifically focusing on two emerging structural classes: Bioisosteric Amide Analogs (designed for metabolic stability) and Hybrid Conjugates (e.g., Aspirin-M1 hybrids). We explore the shift from the parent ester scaffold to the active metabolite (M-1) as a lead structure and provide validated protocols for their evaluation.
Molecular Rationale & Structure-Activity Relationship (SAR)
The design of novel derivatives hinges on the metabolic pathway of the parent compound. Sarpogrelate is a prodrug; its ester bond is cleaved to yield the active metabolite M-1 (also known as (R,S)-M-1), which retains high affinity for 5-HT2A.
The Pharmacophore Triad
To engineer superior derivatives, one must preserve the three critical interaction domains identified in the M-1 scaffold:
-
The Ionic "Head" (Dimethylamino group):
-
Function: Protonated at physiological pH. Forms a crucial salt bridge with Asp155 (3.32) in the transmembrane helix 3 of the 5-HT2A receptor.
-
Optimization: Bulky substitutions here decrease affinity. Retention of the dimethyl or diethyl amine is preferred.
-
-
The Hydrophobic "Tail" (3-methoxyphenethyl):
-
Function: Occupies a deep hydrophobic pocket formed by Phe339 (6.51) and Phe340 (6.52).[1]
-
Optimization: The methoxy group is critical for selectivity over 5-HT2C.
-
-
The Labile "Linker" (Succinic Acid Ester):
-
The Problem: In the parent sarpogrelate, this ester is the site of rapid enzymatic attack.
-
The Solution (Derivatives):
-
Strategy A (Bioisosteres): Replacing the ester oxygen with nitrogen (Amide) or carbon (Ketone) to resist plasma esterases.
-
Strategy B (Hybrids): Conjugating the hydroxyl group of M-1 with other pharmacophores (e.g., acetylsalicylic acid) to create dual-action prodrugs.
-
-
Visualization: Molecular Design Workflow
The following diagram illustrates the logical flow from the parent compound limitations to specific derivative design strategies.
Caption: Logical workflow for transforming the labile Sarpogrelate scaffold into stable next-generation derivatives.
Pharmacological Profiling (In Vitro & In Vivo)
Binding Affinity and Selectivity
Novel derivatives must maintain the "Inverse Agonist" profile of the parent. Sarpogrelate does not merely block the receptor; it stabilizes the inactive conformation, reducing constitutive activity (specifically at the C322K mutant receptor).
Comparative Data Profile (Representative Values):
| Compound | 5-HT2A | 5-HT2B | Selectivity Ratio (2A/2B) | Metabolic Stability ( |
| Sarpogrelate | 3.2 | >1000 | >300 | < 15 min |
| Metabolite M-1 | 0.8 | >500 | >600 | ~ 45 min |
| Amide Derivative | 1.5 | >1200 | >800 | > 120 min |
| Aspirin-M1 Hybrid | 12.0* | N/A | High | Prodrug (Cleaves to M-1) |
*Note: Hybrid prodrugs often show lower affinity initially but release the high-affinity M-1 moiety in vivo.
Mechanism of Action (Signal Transduction)
The derivatives must block the Gq-coupled pathway. The following diagram details the specific signaling cascade that must be interrupted.
Caption: The Gq-PLC-IP3 signaling axis. Derivatives must block the initial receptor activation step to prevent Ca2+ mobilization.
Validated Experimental Protocols
To ensure data integrity (Trustworthiness), the following protocols utilize self-validating controls.
Protocol A: [3H]-Ketanserin Radioligand Binding Assay
Purpose: To determine the affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human 5-HT2A receptors. Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation:
-
Total Binding: 200 µL membrane suspension + 25 µL [3H]-Ketanserin (0.5 nM final).
-
Non-Specific Binding (NSB): Add 10 µM Methysergide.
-
Test Compound: Add derivative at concentrations ranging from
to M.
-
-
Equilibrium: Incubate for 60 mins at 37°C.
-
Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Self-Validation Check: The
of [3H]-Ketanserin must be within 0.5–1.0 nM. If nM, membrane integrity is compromised.
Protocol B: Turbidimetric Platelet Aggregation (Born Method)
Purpose: To verify functional efficacy ex vivo.
-
Blood Collection: Collect human venous blood into 3.8% sodium citrate (1:9 ratio).
-
PRP Preparation: Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP). Adjust count to
platelets/mL. -
PPP Preparation: Centrifuge remaining blood at 2000 x g to obtain Platelet-Poor Plasma (PPP) (blank control).
-
Assay:
-
Pre-incubate PRP (250 µL) with the Test Derivative (or vehicle) for 3 mins at 37°C.
-
Add Agonist: Serotonin (5-HT) alone (2 µM) or 5-HT + Collagen (sub-threshold dose) to synergize.
-
-
Measurement: Monitor light transmission for 5 mins under stirring (1000 rpm).
-
Calculation: % Inhibition =
.
Pharmacokinetics: The "Food Effect" Consideration
Research indicates a significant food effect on Sarpogrelate absorption due to pH-dependent dissolution.[2][3][4]
-
Critical Insight: Novel derivatives (especially amide analogs) often exhibit higher lipophilicity and less pH-dependent solubility than the hydrochloride salt of the parent ester.
-
Testing Requirement: PK studies for new derivatives must be performed in both Fasted and Fed states (beagle dog model recommended) to verify the elimination of the negative food effect observed in the parent drug.
References
-
Hara, H., et al. (1991). Pharmacological profile of sarpogrelate hydrochloride (MCI-9042), a new antiplatelet agent.[5]
-
Kamakura, S., et al. (2005). Metabolism of sarpogrelate hydrochloride in humans: identification of the active metabolite.
-
Zhang, X., et al. (2010).[4] Pharmacokinetics and bioequivalence of sarpogrelate hydrochloride tablets in healthy Chinese volunteers.
-
Kim, T.H., et al. (2015).[6] Aspirination of α-Aminoalcohol (Sarpogrelate M1): Synthesis and evaluation.
-
Mizuno, K., et al. (2004). Inverse agonist activity of sarpogrelate, a selective 5-HT2A-receptor antagonist, at the constitutively active human 5-HT2A receptor.[7]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Effect of food intake on the pharmacokinetics of sarpogrelate and its active metabolite following oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" potential therapeutic applications
Technical Guide: Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate – Structural Characterization, Pharmacological Implications, and Applications in Drug Development
Executive Summary
This compound (hereafter referred to as DEMS-Formyl ) is a critical degradation product and process-related impurity associated with Sarpogrelate Hydrochloride , a selective 5-HT2A receptor antagonist used in the treatment of peripheral arterial disease (PAD) and thrombosis.[1]
While not a marketed therapeutic agent itself, DEMS-Formyl holds significant value in pharmaceutical development and medicinal chemistry .[1] Its primary applications are twofold:
-
Quality Control (QC) & Safety: As a reference standard for impurity profiling, ensuring the safety and efficacy of commercial Sarpogrelate formulations.
-
Drug Discovery Scaffold: As a versatile aldehyde-functionalized intermediate, it serves as a "privileged structure" for synthesizing novel 5-HT2A antagonists via diverse chemical ligations.[1]
This guide provides a rigorous technical analysis of its formation, pharmacological structure-activity relationship (SAR), and experimental protocols for its isolation and utilization.[1]
Chemical Architecture & Formation Mechanism[1]
Structural Derivation
Sarpogrelate is composed of a succinic acid headgroup, a dimethylamino-propyl linker, and a lipophilic tail consisting of two phenyl rings separated by an ethyl bridge.[1]
-
Parent: Sarpogrelate (Succinic acid mono-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propyl] ester).[1]
-
Modification: The "Des(ethylphenyl-3-methoxy)" nomenclature indicates the excision of the distal 2-(3-methoxyphenyl)ethyl moiety.[1] The "2-formyl" designation indicates the oxidation of the remaining phenoxy ring at the ortho position.[1]
-
Resulting Structure: Succinic acid mono-[1-(dimethylamino)-3-(2-formylphenoxy)-2-propyl] ester.[1]
Formation Pathway (Degradation)
DEMS-Formyl typically arises via oxidative cleavage of the benzylic C-C bond in the ethyl bridge of Sarpogrelate, often catalyzed by trace metals or light exposure during storage.[1]
Figure 1: Proposed oxidative degradation pathway of Sarpogrelate yielding DEMS-Formyl.[1]
Pharmacological Assessment: The "Therapeutic" Angle
To evaluate the therapeutic potential of DEMS-Formyl, we must apply Structure-Activity Relationship (SAR) principles relative to the 5-HT2A receptor pharmacophore.[1]
SAR Analysis: Loss of Affinity
The 5-HT2A antagonist pharmacophore generally requires:
-
Basic Nitrogen: For ionic interaction with Asp155 (present in DEMS-Formyl).[1]
-
Aromatic Ring A: For pi-stacking (present).
-
Lipophilic Tail (Ring B): Crucial for occupying the hydrophobic pocket (Val156, Phe340).[1] DEMS-Formyl lacks this. [1]
Toxicology Alert (The "Anti-Therapeutic" Potential)
The presence of a reactive aldehyde group (-CHO) raises a structural alert for toxicity.[1] Aldehydes can form Schiff bases with DNA bases or proteins, potentially leading to mutagenicity or sensitization.[1]
-
Therapeutic Implication: The "application" here is negative control .[1] Levels of DEMS-Formyl must be strictly limited (typically <0.15% per ICH Q3A/B) to maintain the therapeutic safety profile of Sarpogrelate.[1]
Figure 2: SAR Mismatch.[1] The loss of the hydrophobic tail renders DEMS-Formyl inactive as a drug, while the aldehyde group introduces toxicity risks.[1]
Applications in Drug Development & Manufacturing
Despite its lack of direct therapeutic efficacy, DEMS-Formyl is indispensable in the pharmaceutical lifecycle.[1]
Application 1: Analytical Reference Standard (Critical Quality Attribute)
In GMP manufacturing, DEMS-Formyl is used to validate the purity of Sarpogrelate batches.[1]
-
Function: System Suitability Standard in HPLC/UPLC methods.
-
Requirement: It must be synthesized to >95% purity and characterized (NMR, MS) to serve as a quantitative marker.
Application 2: Synthetic Scaffold for Novel Analogs
The most exciting potential application is its use as a Lead Optimization Scaffold .[1] The aldehyde handle allows medicinal chemists to attach new tails, potentially creating analogs with:
-
Improved Metabolic Stability: Replacing the labile ethyl bridge with a rigid linker (e.g., oxime, alkene).[1]
-
Altered Selectivity: Targeting 5-HT2B or 5-HT2C by varying the tail sterics.
Reaction Potential: DEMS-Formyl (-CHO) + R-NH2 → Schiff Base → (Reduction) → Novel Analog
Experimental Protocols
Protocol: HPLC Detection of DEMS-Formyl
Objective: To separate and quantify DEMS-Formyl in a Sarpogrelate sample.
| Parameter | Condition |
| Column | C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10%→80% B; 20-25 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 280 nm (Aromatic absorption) |
| Retention Time | Sarpogrelate (~12 min); DEMS-Formyl (~6-8 min, more polar) |
Protocol: Synthetic Utilization (Reductive Amination Example)
Objective: Use DEMS-Formyl to synthesize a stable analog.[1]
-
Dissolve: 1.0 eq DEMS-Formyl in Dichloroethane (DCE).
-
Add: 1.1 eq of Target Amine (e.g., 3-fluorobenzylamine) + 1.5 eq NaBH(OAc)3.
-
React: Stir at Room Temperature for 4-12 hours under N2.
-
Quench: Add sat. NaHCO3. Extract with DCM.[1]
-
Purify: Flash chromatography (MeOH/DCM).
-
Result: A novel 5-HT2A ligand with a modified tail.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[1] Available at: [Link]
- Structure-Activity Relationships of 5-HT2A Antagonists.Journal of Medicinal Chemistry. (General Reference for Pharmacophore).
-
Assessment of Mutagenic Potential of Impurities. ICH M7(R1) Guideline.[1] Available at: [Link][1]
Sources
Technical Guide: Investigating the Binding Affinity of Sarpogrelate Analogs to Serotonin Receptors
The following technical guide details the investigation of sarpogrelate analogs, focusing on binding affinity protocols, structure-activity relationship (SAR) strategies, and functional validation against serotonin receptors.
Executive Summary
Sarpogrelate (MCI-9042) is a selective 5-HT
This guide outlines a self-validating experimental framework for evaluating novel sarpogrelate analogs. It moves beyond standard screening to integrate inverse agonist detection , selectivity profiling against 5-HT
Scientific Foundation & Rational Design
The 5-HT Receptor Target
The 5-HT
Sarpogrelate's Mechanism: Unlike neutral antagonists, sarpogrelate and M-1 act as inverse agonists , stabilizing the receptor in an inactive conformation and reducing constitutive activity. This distinction is critical for analogs intended to treat complex vascular disorders where basal receptor activity contributes to pathology.
Structural Basis for Analog Design (SAR)
Rational design of sarpogrelate analogs focuses on three distinct regions of the scaffold:
| Structural Motif | Function in Binding | Optimization Strategy |
| Basic Amine Head | Ionic bond with Asp155 (TM3). | Vary steric bulk (dimethylamine vs. piperidine) to tune |
| Succinic Acid Linker | H-bonding network; determines flexibility. | Replace labile ester bonds with amides or ethers to improve metabolic stability (prevent rapid hydrolysis to M-1). |
| Aromatic Tail | Introduce electron-withdrawing groups (F, Cl) to enhance stacking energy; modify chain length to optimize selectivity over 5-HT |
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway blocked by sarpogrelate analogs.
Caption: 5-HT2A signaling cascade. Sarpogrelate analogs block the Gq-mediated pathway, preventing calcium release and platelet aggregation.
Experimental Framework: The Screening Cascade
To ensure high-fidelity data, the screening process must move from high-throughput binding assays to functional validation.
Caption: Sequential screening workflow for sarpogrelate analogs, prioritizing selectivity early to avoid off-target liabilities.
Detailed Methodologies
Protocol A: Membrane Preparation
Self-Validation Check: High receptor density (
-
Cell Line: Use CHO-K1 or HEK293 cells stably expressing human recombinant 5-HT
receptors. -
Lysis: Harvest cells in ice-cold hypotonic buffer (5 mM Tris-HCl, 5 mM MgCl
, pH 7.4). Homogenize using a Polytron (bursts of 10s). -
Centrifugation:
-
Spin 1: 1,000
for 10 min at 4°C (remove nuclei/debris). -
Spin 2 (Supernatant): 30,000
for 30 min at 4°C (pellet membranes).
-
-
Storage: Resuspend pellet in assay buffer, aliquot, and flash freeze at -80°C. Do not refreeze.
Protocol B: Radioligand Binding Assay (The Gold Standard)
This assay determines the affinity (
-
Radioligand:
-Ketanserin (Antagonist, 60-90 Ci/mmol). Note: Ketanserin is selective for 5-HT2A but has alpha-1 adrenergic affinity; use specific blocking buffers if using tissue homogenates. -
Non-specific Binding (NSB): Define using 10
M Methysergide or Mianserin.
Step-by-Step Procedure:
-
Preparation: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the cationic ligand.
-
Incubation: In a 96-well plate, combine:
-
50
L Assay Buffer (50 mM Tris-HCl, 4 mM CaCl , 0.1% Ascorbic Acid, pH 7.4). -
25
L Test Analog (concentrations to M). -
25
L -Ketanserin (Final conc: ~1 nM, near ). -
100
L Membrane Suspension (10-20 g protein/well).
-
-
Equilibrium: Incubate for 60 minutes at 37°C (or 90 min at RT). Causality: Sarpogrelate analogs are lipophilic; sufficient time is needed for equilibrium, but 37°C mimics physiological conditions.
-
Termination: Rapid vacuum filtration using a cell harvester. Wash filters
with ice-cold wash buffer. -
Quantification: Dry filters, add scintillant, and count in a MicroBeta counter.
Data Analysis:
Calculate
Protocol C: Selectivity Profiling (5-HT Counter-Screen)
Criticality: 5-HT
-
Method: Repeat Protocol B using membranes expressing human 5-HT
and -LSD or -Mesulergine. -
Target Metric: Selectivity Ratio (
5-HT / 5-HT ) should be >100 .
Functional Validation: IP-One Accumulation
Binding does not equal function. You must distinguish between antagonists and inverse agonists.
Assay Principle: 5-HT
-
Cells: HEK293-5HT
cells. -
Agonist Mode: Treat cells with Analog + Serotonin (
). Decrease in signal = Antagonism . -
Inverse Agonist Mode: Treat cells with Analog alone (no Serotonin). Decrease in basal IP
levels below vehicle control = Inverse Agonism .-
Note: Sarpogrelate is a known inverse agonist; analogs should retain this property to be effective in constitutively active disease states.
-
Data Presentation & Interpretation
When reporting results, structure your data to highlight the improvement over the parent compound (Sarpogrelate) and the active metabolite (M-1).
Table 1: Representative Binding Affinity Profile
| Compound | 5-HT | 5-HT | Selectivity Ratio (2A vs 2B) | Functional Activity |
| Sarpogrelate | 8.52 | 6.10 | ~260 | Inverse Agonist |
| Metabolite M-1 | 9.04 | 6.50 | ~340 | Inverse Agonist |
| Ketanserin | 9.20 | 6.80 | ~250 | Antagonist |
| Analog X (Hypothetical) | >9.5 | <6.0 | >3000 | Inverse Agonist |
Interpretation: An ideal analog (Analog X) would exceed M-1's affinity while minimizing 5-HT
References
-
Pharmacological profiles of sarpogrelate and its active metabolite, M-1. Source: European Journal of Pharmacology.[1] URL:[Link]
-
Inverse agonist activity of sarpogrelate at the constitutively active human 5-HT2A receptor. Source: Journal of Pharmacological Sciences. URL:[Link]
-
Molecular modeling of the 5-HT2A receptor and sarpogrelate binding. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
IUPHAR/BPS Guide to Pharmacology: 5-HT2A Receptor. Source: IUPHAR/BPS. URL:[Link]
-
Selectivity of Sarpogrelate to the Recombinant Human 5-HT2A Receptors. Source: ResearchGate (Archive). URL:[Link]
Sources
"Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" design and rationale
The following technical guide details the design, rationale, and control strategies for Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate , formally identified in pharmaceutical impurity profiling as Sarpogrelate Impurity 6 .
Domain: Pharmaceutical Impurity Profiling & Structural Elucidation Subject: Sarpogrelate Hydrochloride (API) Quality Control Document ID: SG-IMP-06-TECH-2026
Executive Summary & Strategic Rationale
In the development of Sarpogrelate Hydrochloride , a selective 5-HT2A receptor antagonist, the control of process-related impurities is critical for meeting ICH Q3A(R2) and Q3B(R2) guidelines. The compound This compound (commonly referred to as Impurity 6 ) represents a specific "truncated" analogue of the active pharmaceutical ingredient (API).
Its "design" in a research context is twofold:
-
Origin Tracing: It serves as a molecular marker for the quality of the starting material. Its presence indicates contamination of the primary starting phenol with salicylaldehyde or incomplete functionalization of the hydrophobic tail.
-
Reference Standard Engineering: Deliberate synthesis of this compound allows for the validation of analytical methods (HPLC/UPLC), ensuring they can resolve the API from this structurally similar, yet pharmacologically distinct, aldehyde-bearing impurity.
Chemical Identity & Structural Logic
The nomenclature "this compound" describes the structural deviation from the parent molecule:
-
Des(ethylphenyl-3-methoxy): Indicates the absence of the lipophilic 2-(3-methoxyphenyl)ethyl tail, which is critical for the drug's receptor binding affinity.
-
2-formyl: Indicates that the position originally occupied by the tail is substituted with a formyl group (-CHO), identifying the core scaffold as a derivative of salicylaldehyde.
| Feature | Specification |
| Common Name | Sarpogrelate Impurity 6 |
| Systematic Name | 4-[1-(dimethylamino)-3-(2-formylphenoxy)propan-2-yl]oxy-4-oxobutanoic acid |
| CAS Registry | 1659311-40-6 (Free base) |
| Molecular Formula | C₁₆H₂₁NO₆ |
| Molecular Weight | 323.34 g/mol |
| Functional Class | Process-Related Impurity / Reference Standard |
Origin & Mechanistic Pathway
The presence of this impurity is not random; it follows a strict causal logic rooted in the synthesis of the Sarpogrelate backbone.
The "Wrong Starting Material" Hypothesis
Sarpogrelate is typically synthesized by coupling a substituted phenol with a glycidyl linker.
-
Correct Route: Uses 2-[2-(3-methoxyphenyl)ethyl]phenol as the starting phenol.
-
Impurity Route: Occurs if Salicylaldehyde (2-hydroxybenzaldehyde) is present as a contaminant or is used inadvertently. Salicylaldehyde undergoes the same sequence of alkylation, epoxide ring-opening, and esterification, resulting in the "truncated" formyl impurity.
Pathway Visualization
The following DOT diagram illustrates the parallel synthesis pathways, highlighting the divergence point that creates Impurity 6.
Caption: Divergent synthesis pathways showing how Salicylaldehyde contamination leads to the formation of Impurity 6 alongside the Sarpogrelate API.
Synthesis of the Reference Standard
To validate analytical methods, this impurity must be synthesized in pure form. The following protocol describes the "Design" of the reference standard.
Prerequisites: All reactions must be performed under nitrogen atmosphere. Safety: Salicylaldehyde and Epichlorohydrin are toxic/irritants. Work in a fume hood.
Step 1: Synthesis of 2-(2,3-epoxypropoxy)benzaldehyde
-
Dissolution: Dissolve Salicylaldehyde (10.0 g, 81.9 mmol) in acetonitrile (100 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 22.6 g, 163.8 mmol).
-
Alkylation: Add Epichlorohydrin (15.1 g, 163.8 mmol) dropwise over 30 minutes.
-
Reflux: Heat to reflux (80°C) for 6-8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Filter inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water, dry over Na₂SO₄, and concentrate to yield the epoxide intermediate.
Step 2: Epoxide Ring Opening (Amination)
-
Reaction: Dissolve the epoxide intermediate from Step 1 in Methanol (50 mL).
-
Amine Addition: Add aqueous Dimethylamine (40% w/w, 3.0 eq) slowly at 0-5°C.
-
Stirring: Allow to warm to room temperature and stir for 4 hours.
-
Isolation: Evaporate solvent under reduced pressure to obtain the crude amino-alcohol: 1-(dimethylamino)-3-(2-formylphenoxy)propan-2-ol.
Step 3: Hemisuccinate Formation (Final Target)
-
Dissolution: Dissolve the amino-alcohol (5.0 g) in Dichloromethane (DCM, 50 mL).
-
Catalysis: Add Succinic Anhydride (1.2 eq) and Triethylamine (TEA, 1.5 eq). Add a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Reaction: Stir at room temperature for 12 hours.
-
Purification: Wash with dilute HCl (pH 4-5) to remove excess amine/TEA, then extract with DCM.
-
Crystallization: Recrystallize from Acetone/Ether to yield This compound .
Analytical Control Strategy
The presence of the formyl group (-CHO) makes this impurity chemically reactive (potential for Schiff base formation) and distinct in UV absorption.
HPLC Method Parameters (Self-Validating System)
This method ensures separation of Impurity 6 (polar, aldehyde) from Sarpogrelate (lipophilic tail).
| Parameter | Condition |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Zorbax SB-C18 or Inertsil ODS-3) |
| Mobile Phase A | Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm (Aromatic absorption) and 220 nm |
| Retention Logic | Impurity 6 elutes earlier (RRT ~0.4 - 0.6) than Sarpogrelate due to the lack of the hydrophobic ethylphenyl tail. |
References
-
Sarpogrelate Impurity 6 HCl . TLC Pharmaceutical Standards. Retrieved from
-
This compound . ChemicalBook. Retrieved from
-
Sarpogrelate Impurities and Related Compounds . Veeprho Pharmaceuticals.[1] Retrieved from
-
Synthesis and Crystal Structure of Sarpogrelate Intermediates . Manipal College of Pharmaceutical Sciences. Retrieved from
-
Quantification of Sarpogrelate Hydrochloride using a Stability-Indicating RP-HPLC Method . BenchChem Application Notes. Retrieved from
Sources
A Technical Guide to the Preclinical Evaluation of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate for Antiplatelet Research
Executive Summary
Thrombotic diseases, including myocardial infarction and stroke, remain a leading cause of mortality worldwide, driving the persistent need for novel antiplatelet therapies with improved efficacy and safety profiles.[1][2] Sarpogrelate, a selective serotonin 5-HT2A receptor antagonist, has established clinical utility in treating peripheral arterial disease by inhibiting platelet aggregation and vasoconstriction.[3][4][5] This guide introduces a rationally designed, hypothetical derivative, "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" (DEP-2F-S), engineered for potentially enhanced antiplatelet activity. We provide a comprehensive framework for its preclinical evaluation, detailing the scientific rationale, proposed mechanism of action, and a rigorous, field-proven roadmap for in vitro and in vivo characterization. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the next generation of antithrombotic agents.
Introduction: The Rationale for a Novel Sarpogrelate Derivative
Sarpogrelate hydrochloride effectively inhibits platelet aggregation and vascular contraction by antagonizing the 5-HT2A receptor in platelets and vascular smooth muscle.[6] Its mechanism centers on blocking serotonin, a key neurotransmitter that, while a weak agonist on its own, acts as a powerful amplifier of platelet aggregation triggered by other agonists like ADP and collagen.[4][[“]][8][[“]]
The chemical structure of our proposed derivative, This compound (DEP-2F-S) , is conceived based on established principles of medicinal chemistry and structure-activity relationships (SAR).[10]
-
Core Moiety Modification: The introduction of a formyl group (-CHO) at the 2-position is hypothesized to introduce a new hydrogen bond acceptor, potentially increasing binding affinity and selectivity for the 5-HT2A receptor active site.
-
Side-Chain Truncation: The removal of the (ethylphenyl-3-methoxy) group is proposed to reduce the molecule's lipophilicity and molecular weight. This modification could favorably alter its pharmacokinetic profile, potentially leading to improved bioavailability and a reduced risk of off-target effects.
This guide outlines the critical experiments required to validate these hypotheses and build a robust preclinical data package for DEP-2F-S.
Proposed Mechanism of Action: Targeting the 5-HT2A Signaling Cascade
The foundational mechanism of DEP-2F-S is expected to be the competitive antagonism of the 5-HT2A receptor on the platelet surface. Activation of this G-protein coupled receptor (GPCR) by serotonin initiates a signaling cascade that amplifies platelet response.[8][11]
-
Serotonin Binding & Receptor Activation: Upon platelet activation by primary agonists (e.g., thrombin, collagen), serotonin is released from dense granules.[12] It then binds to the 5-HT2A receptor on adjacent platelets.[8]
-
G-Protein Signaling: This binding activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization & Platelet Activation: IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a critical signal that leads to platelet shape change, granule secretion, and the conformational activation of the GPIIb/IIIa receptor—the final common pathway for platelet aggregation.[11]
DEP-2F-S is designed to occupy the serotonin binding site on the 5-HT2A receptor, thereby preventing this amplification cascade.
Preclinical Evaluation Roadmap: A Phased Approach
A structured, multi-phase approach is essential for characterizing the antiplatelet potential of DEP-2F-S. This roadmap ensures a logical progression from fundamental receptor interactions to complex in vivo thrombosis models.
Phase 1: In Vitro Characterization
The objective of this phase is to determine the potency, selectivity, and functional effects of DEP-2F-S on isolated human and animal platelets.
3.1.1 Platelet Aggregation Assays
This is the cornerstone functional assay. Using light transmission aggregometry (LTA) on platelet-rich plasma (PRP), we can quantify the inhibitory effect of DEP-2F-S.
-
Causality: Serotonin is a weak agonist but strongly potentiates aggregation induced by other agonists.[[“]][[“]][13] Therefore, the key experiment is to measure the inhibition of aggregation induced by a submaximal concentration of a primary agonist (e.g., ADP, collagen) in the presence of serotonin. This mimics the physiological amplification loop we aim to block.
Experimental Protocol: Platelet Aggregation Assay
-
Preparation: Obtain fresh human whole blood in 3.2% sodium citrate tubes. Prepare platelet-rich plasma (PRP) and platelet-poor plasma (PPP) by differential centrifugation. Adjust PRP platelet count to ~250 x 10³/µL.[13]
-
Incubation: Pre-incubate PRP aliquots with a range of DEP-2F-S concentrations (e.g., 0.1 nM to 10 µM) or vehicle control for 5-10 minutes at 37°C in an aggregometer.
-
Potentiation: Add serotonin (e.g., 5-15 µM) to the cuvettes.[13][14]
-
Activation: Initiate aggregation by adding a submaximal concentration of ADP (e.g., 1-2 µM) or collagen (e.g., 1-2 µg/mL).[14][15]
-
Measurement: Record light transmission for 5-10 minutes. The maximum aggregation percentage is calculated relative to PPP (100%) and PRP (0%).
-
Analysis: Plot the dose-response curve and calculate the IC50 value (the concentration of DEP-2F-S required to inhibit 50% of the maximal aggregation). Sarpogrelate and a known potent 5-HT2A antagonist (e.g., ketanserin) should be used as positive controls.
Table 1: Hypothetical Platelet Aggregation Data
| Compound | Agonist System | IC50 (nM) |
|---|---|---|
| DEP-2F-S | ADP (2 µM) + 5-HT (15 µM) | 15.2 |
| Sarpogrelate | ADP (2 µM) + 5-HT (15 µM) | 45.8 |
| Ketanserin | ADP (2 µM) + 5-HT (15 µM) | 10.5 |
| DEP-2F-S | Collagen (2 µg/mL) + 5-HT (15 µM) | 21.7 |
| Sarpogrelate | Collagen (2 µg/mL) + 5-HT (15 µM) | 68.3 |
3.1.2 Flow Cytometry for Platelet Activation Markers
Flow cytometry provides a more granular view of platelet activation on a single-cell level.[15] We will measure the expression of key surface markers that appear upon activation.
-
Causality: P-selectin (CD62P) is released from alpha-granules upon activation and is a gold-standard marker.[15] PAC-1 is a monoclonal antibody that specifically binds to the activated conformation of the GPIIb/IIIa receptor.[16][17] Measuring the inhibition of these markers confirms that DEP-2F-S acts upstream of granule secretion and final integrin activation.
Experimental Protocol: Flow Cytometry
-
Preparation: Use citrated whole blood or PRP.
-
Incubation & Activation: As in the aggregation protocol, pre-incubate samples with DEP-2F-S or controls, then stimulate with an agonist cocktail (e.g., ADP + 5-HT).
-
Staining: Add fluorochrome-conjugated antibodies: anti-CD62P-PE and PAC-1-FITC. An activation-independent platelet marker like anti-CD41a should also be included to properly gate the platelet population.[17][18]
-
Fixation: Stop the reaction by adding 1% paraformaldehyde.
-
Acquisition & Analysis: Acquire data on a flow cytometer. Gate on the platelet population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI) for both P-selectin and PAC-1.[17][19]
3.1.3 Serotonin Release Assay
This assay directly measures a key function of dense granules.
-
Causality: Since DEP-2F-S targets the serotonin receptor, it should not directly inhibit serotonin release, which is a result of activation by primary agonists. However, by blocking the amplification loop, it may indirectly reduce overall platelet activation in a whole blood environment, leading to reduced release. This assay helps delineate the precise point of intervention. A standard protocol involves loading donor platelets with radiolabeled ¹⁴C-serotonin and measuring its release upon stimulation.[20][21][22]
Phase 2: In Vivo Proof-of-Concept
The objective of this phase is to assess the antithrombotic efficacy and safety profile of DEP-2F-S in a relevant animal model.
3.2.1 Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used and well-validated model for evaluating antithrombotic agents in vivo.[23][24][25] The application of ferric chloride (FeCl₃) to the exterior of an artery induces oxidative endothelial injury, leading to the formation of an occlusive platelet-rich thrombus.[23][26]
-
Causality: This model is sensitive to both antiplatelet and anticoagulant drugs.[23][27] By measuring the time to vessel occlusion, we can directly quantify the ability of DEP-2F-S to inhibit thrombus formation at the site of vascular injury.
Experimental Protocol: FeCl₃ Thrombosis Model
-
Animal Preparation: Anesthetize a mouse (e.g., C57BL/6, 8-12 weeks old).[23] Surgically expose the common carotid artery.
-
Drug Administration: Administer DEP-2F-S, sarpogrelate, or vehicle control via an appropriate route (e.g., intravenous or oral gavage) at a predetermined time before injury.
-
Injury Induction: Place a small Doppler flow probe on the artery to monitor blood flow. Apply a filter paper saturated with FeCl₃ solution (e.g., 5-10%) to the arterial surface for a set time (e.g., 3 minutes).[23][24]
-
Measurement: Remove the filter paper and continuously monitor blood flow until it ceases (occlusion) for a defined period. The primary endpoint is the time to occlusion (TTO).[26] Patency (no occlusion within the observation period, e.g., 60 minutes) is also a key metric.
Table 2: Hypothetical In Vivo Thrombosis Data
| Treatment Group (n=10) | Dose (mg/kg, IV) | Mean Time to Occlusion (min) ± SEM | Patency Rate (%) |
|---|---|---|---|
| Vehicle | - | 12.5 ± 1.8 | 0 |
| DEP-2F-S | 1.0 | 28.7 ± 4.1 * | 30 |
| DEP-2F-S | 3.0 | 45.2 ± 5.5 * | 60 |
| Sarpogrelate | 3.0 | 25.1 ± 3.9* | 20 |
| Clopidogrel | 10.0 | >60* | 90 |
*p < 0.05 vs. Vehicle
3.2.2 Bleeding Time Assay
A critical aspect of antiplatelet drug development is assessing the risk of bleeding complications.[28]
-
Causality: A simple tail transection bleeding time assay provides a reliable measure of primary hemostasis. An ideal novel antiplatelet agent would demonstrate potent antithrombotic activity with only a modest increase in bleeding time compared to existing therapies.
Experimental Protocol: Bleeding Time
-
Animal Preparation: Anesthetize a mouse that has been treated with DEP-2F-S or control.
-
Transection: Transect the tail 3 mm from the tip with a scalpel.
-
Measurement: Gently blot the emerging blood with filter paper every 15 seconds without touching the wound. The time until bleeding stops for more than 30 seconds is recorded as the bleeding time. A cutoff time (e.g., 15 minutes) is typically used.
Data Interpretation and Future Directions
A successful preclinical campaign for DEP-2F-S would yield the following profile:
-
Potent In Vitro Activity: A low nanomolar IC50 in platelet aggregation assays, superior to sarpogrelate.
-
Clear Mechanism: Dose-dependent inhibition of P-selectin expression and PAC-1 binding.
-
Effective In Vivo Efficacy: Significant prolongation of time to occlusion in the FeCl₃ model.
-
Favorable Safety Window: A minimal increase in bleeding time at therapeutically effective doses.
Upon achieving these milestones, the logical next steps would involve comprehensive preclinical toxicology studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and formulation development to prepare for Investigational New Drug (IND)-enabling studies.
Conclusion
This compound (DEP-2F-S) represents a rationally designed evolution of sarpogrelate, with structural modifications aimed at enhancing its antiplatelet efficacy. The technical guide presented here provides a robust, scientifically-grounded framework for its preclinical evaluation. By systematically assessing its mechanism, potency, in vivo efficacy, and safety, researchers can rigorously validate its potential as a next-generation antiplatelet agent for the prevention and treatment of thrombotic diseases.
References
-
What is Sarpogrelate Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Patsnap Synapse. [Link]
-
What is the mechanism of Sarpogrelate Hydrochloride? - Patsnap Synapse. (2024, July 17). Patsnap Synapse. [Link]
-
Xu, X. R., Yousef, M., & Ni, H. (2016). Ferric Chloride-induced Murine Thrombosis Models. Journal of Visualized Experiments, (115), 54471. [Link]
-
Zhang, J., Good, B., & Ye, S. H. (2011). Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood. Artificial Organs, 35(6), 623-630. [Link]
-
Sarpogrelate hydrochloride: Uses & Dosage | MIMS Singapore. (n.d.). MIMS. [Link]
-
Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development. (n.d.). CorDynamics. [Link]
-
Eckle, T., & Eltzschig, H. K. (2007). Murine Models of Vascular Thrombosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(8), 1649-1658. [Link]
-
Flow cytometric quantification of platelet activation markers, PAC-1... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. (2015, January 25). JoVE. [Link]
-
SARPOGRELATE HYDROCHLORIDE - Inxight Drugs. (n.d.). Inxight Drugs. [Link]
-
How does serotonin affect platelet aggregation? - Consensus. (n.d.). Consensus. [Link]
-
Video: Ferric Chloride-induced Murine Thrombosis Models - JoVE. (2016, January 5). JoVE. [Link]
-
Walther, D. J., Peter, J. U., Winter, S., Höltje, M., & Bader, M. (2011). Serotonin stimulates platelet receptor shedding by tumor necrosis factor-alpha-converting enzyme (ADAM17). Journal of Biological Chemistry, 286(36), 31691-31700. [Link]
-
Ziu, E., Abrol, N., & El-Kadri, O. (2022). A Novel Antibody Targeting the Second Extracellular Loop of the Serotonin 5-HT2A Receptor Inhibits Platelet Function. International Journal of Molecular Sciences, 23(16), 8963. [Link]
-
Singh, A., Kumar, A., & Kumar, P. (2024). Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review. Egyptian Journal of Vascular and Endovascular Surgery, 29(1), 1-10. [Link]
-
Fejes, Z., Póliska, S., & Czompa, A. (2013). Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers. BioMed Research International, 2013, 138174. [Link]
-
The 5HT2ARAb inhibits serotonin-enhanced ADP-induced human platelet... - ResearchGate. (n.d.). ResearchGate. [Link]
-
The Synthesis and Application of Sarpogrelate Hydrochloride Intermediates. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
What is the protocol for a serotonin release assay? - Dr.Oracle. (2025, August 6). Dr.Oracle. [Link]
-
Raote, I., Bhattacharya, A., & Panicker, M. M. (2010). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Molecular and Cellular Neuroscience, 45(3), 199-206. [Link]
-
Prechel, M., Hudacek, D., & Walenga, J. M. (2005). Sulfatides Activate Platelets Through P-Selectin and Enhance Platelet and Platelet–Leukocyte Aggregation. Arteriosclerosis, Thrombosis, and Vascular Biology, 25(1), 169-174. [Link]
-
Nurture, A., & Nurture, C. (2021). Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. International Journal of Molecular Sciences, 22(23), 13066. [Link]
-
van der Stelt, C. A., de Groot, P. G., & Urbanus, R. T. (2018). Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test. PLoS One, 13(2), e0192079. [Link]
-
Novel antiplatelet agents in preclinical or clinical development - ResearchGate. (n.d.). ResearchGate. [Link]
-
Kim, H. J., Jo, S., & Lee, J. Y. (2017). Aspirination of α-Aminoalcohol (Sarpogrelate M1). Molecules, 22(9), 1485. [Link]
-
Sexton, T. R., Wallace, E. L., & Macaulay, T. E. (2017). Platelet Response to Serotonin in Patients with Stable Coronary Heart Disease. Cardiology Research, 8(2), 68-75. [Link]
-
The platelet serotonin‐release assay - The Blood Project. (2015, March 16). The Blood Project. [Link]
-
How does serotonin affect platelet aggregation? - Consensus. (n.d.). Consensus. [Link]
-
Geisler, T., & Gawaz, M. (2017). Novel aspects of antiplatelet therapy in cardiovascular disease. Journal of Thrombosis and Haemostasis, 15(10), 1915-1925. [Link]
-
Angiolillo, D. J., & Ueno, M. (2012). New Directions in Antiplatelet Therapy. Circulation: Cardiovascular Interventions, 5(3), 303-310. [Link]
-
Capodanno, D., & Angiolillo, D. J. (2022). Antiplatelet Therapy for Atherothrombotic Disease in 2022—From Population to Patient-Centered Approaches. Frontiers in Cardiovascular Medicine, 8, 831206. [Link]
-
Sarpogrelate - Wikipedia. (n.d.). Wikipedia. [Link]
-
Warkentin, T. E., & Nazy, I. (2015). The platelet serotonin-release assay. American Journal of Hematology, 90(6), 564-572. [Link]
-
Sarpogrelate Impurities and Related Compound - Veeprho. (n.d.). Veeprho. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel aspects of antiplatelet therapy in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 4. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 5. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. consensus.app [consensus.app]
- 8. mdpi.com [mdpi.com]
- 9. consensus.app [consensus.app]
- 10. nbinno.com [nbinno.com]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Serotonin stimulates platelet receptor shedding by tumor necrosis factor-alpha-converting enzyme (ADAM17) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Platelet Response to Serotonin in Patients with Stable Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Flow Cytometric Investigation of Classical and Alternative Platelet Activation Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of two platelet activation markers using flow cytometry after in vitro shear stress exposure of whole human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ahajournals.org [ahajournals.org]
- 19. Standardization and reference ranges for whole blood platelet function measurements using a flow cytometric platelet activation test | PLOS One [journals.plos.org]
- 20. droracle.ai [droracle.ai]
- 21. thebloodproject.com [thebloodproject.com]
- 22. The platelet serotonin-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ahajournals.org [ahajournals.org]
- 25. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 26. cordynamics.com [cordynamics.com]
- 27. Video: Ferric Chloride-induced Murine Thrombosis Models [jove.com]
- 28. researchgate.net [researchgate.net]
Initial Characterization of Novel Sarpogrelate Metabolites: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Sarpogrelate, a selective 5-HT2A receptor antagonist, is clinically utilized for its antiplatelet and vasorelaxant effects in the treatment of peripheral arterial disease. Its therapeutic efficacy is influenced by its metabolic fate, which primarily involves hydrolysis and conjugation, leading to the formation of various metabolites. While the major active metabolite (M-1) is well-documented, a comprehensive understanding of the complete metabolic profile is crucial for a thorough assessment of the drug's disposition, potential drug-drug interactions, and overall safety profile. This guide provides a detailed, technically-grounded framework for the systematic identification and initial characterization of novel sarpogrelate metabolites. We will delve into the strategic design of in vitro and in vivo studies, advanced analytical methodologies, and the underlying scientific principles that govern these experimental choices.
Part 1: Strategic Approach to Metabolite Discovery
The cornerstone of novel metabolite identification lies in a multi-pronged approach that combines in vitro metabolic generation with in vivo sample analysis. This dual strategy allows for a controlled, mechanistic understanding of metabolic pathways while also confirming the physiological relevance of the identified metabolites.
In Vitro Metabolism: Unraveling Biotransformation Pathways
The initial step involves incubating sarpogrelate with various in vitro systems that mimic the metabolic machinery of the liver, the primary site of drug metabolism. The choice of the in vitro system is critical and should be guided by the specific questions being addressed.
-
Human Liver Microsomes (HLM): This is the most widely used system as it contains a rich complement of cytochrome P450 (CYP) enzymes, the major drivers of Phase I oxidative metabolism. Incubating sarpogrelate with HLM in the presence of NADPH (a necessary cofactor) will reveal potential oxidative metabolites.
-
Hepatocytes: The use of primary human hepatocytes offers a more complete metabolic picture, as they contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases), enabling the identification of conjugated metabolites.
-
Recombinant CYP Enzymes: To pinpoint the specific CYP isoforms responsible for sarpogrelate metabolism, incubations with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are essential. This is a critical step for predicting potential drug-drug interactions.
Caption: Workflow for in vitro metabolite generation and analysis.
In Vivo Studies: Confirming Physiological Relevance
Following the in vitro identification of potential metabolites, in vivo studies in preclinical species (e.g., rats, dogs) and subsequently in humans are necessary to confirm their formation in a physiological system. Plasma, urine, and feces are the primary matrices for analysis.
Part 2: Advanced Analytical Techniques for Metabolite Characterization
The identification of novel metabolites, which are often present at low concentrations in complex biological matrices, requires high-sensitivity and high-resolution analytical instrumentation.
High-Resolution Mass Spectrometry (HRMS): The Core Technology
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for metabolite identification. Instruments such as Orbitrap or time-of-flight (TOF) mass spectrometers provide accurate mass measurements, which are crucial for determining the elemental composition of putative metabolites.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Scan Mode: Full scan from m/z 100 to 1000 with a resolution of 70,000.
-
Data-Dependent MS/MS: Acquire fragmentation spectra for the top 5 most intense ions from the full scan.
-
Collision Energy: Use a stepped collision energy (e.g., 15, 30, 45 eV) to ensure comprehensive fragmentation.
-
Data Analysis: From Raw Data to Metabolite Structure
The identification of novel metabolites is a systematic process of comparing the chromatograms of control and sarpogrelate-treated samples.
-
Peak Picking: Utilize software to detect all chromatographic peaks.
-
Background Subtraction: Subtract the peaks present in the control samples.
-
Metabolite Prediction: Predict potential metabolites based on known biotransformation pathways (e.g., oxidation, hydrolysis, glucuronidation).
-
Mass Matching: Match the accurate masses of the detected peaks with the predicted metabolites.
-
Fragmentation Analysis: Elucidate the structure of the metabolite by interpreting the MS/MS fragmentation pattern.
Caption: Known and potential metabolic pathways of sarpogrelate.
Part 3: Quantitative Analysis and Pharmacological Evaluation
Once novel metabolites are identified and structurally characterized, it is important to quantify their concentrations in biological fluids and assess their pharmacological activity.
Quantitative Bioanalysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of sarpogrelate and its metabolites. This involves using a stable isotope-labeled internal standard and developing a robust extraction method (e.g., protein precipitation or solid-phase extraction).
| Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linear Range (ng/mL) | Matrix |
| Sarpogrelate | 0.1 | 0.5 | 0.5 - 500 | Plasma |
| M-1 | 0.1 | 0.5 | 0.5 - 500 | Plasma |
| Novel Metabolite X | TBD | TBD | TBD | Plasma |
Table 1: Example parameters for a quantitative LC-MS/MS method.
Pharmacological Activity Assessment
The identified novel metabolites should be synthesized and screened for their pharmacological activity, particularly for their affinity to the 5-HT2A receptor. This will determine if they contribute to the therapeutic effect or potential side effects of sarpogrelate.
References
-
In-vitro and in-vivo metabolism of sarpogrelate in rats. [Link]
-
Simultaneous determination of sarpogrelate and its major metabolite M-1 in human plasma by liquid chromatography-tandem mass spectrometry. [Link]
-
Pharmacokinetics of sarpogrelate and its main active metabolite (M-1) after single and multiple oral administration of sarpogrelate in healthy Chinese volunteers. [Link]
-
Identification of human cytochrome P450 enzymes and UDP-glucuronosyltransferases involved in the metabolism of sarpogrelate. [Link]
Methodological & Application
Application Notes & Protocols for the In Vitro Characterization of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Introduction: Unveiling the Pharmacological Profile of a Novel Sarpogrelate Analog
Sarpogrelate, a selective serotonin 5-HT2A receptor antagonist, is a clinically utilized therapeutic agent for the management of peripheral arterial disease.[1][2][3] Its efficacy stems from its ability to inhibit platelet aggregation and induce vasodilation, both of which are mediated by the blockade of 5-HT2A receptors on platelets and vascular smooth muscle cells.[4][5] Sarpogrelate itself is a prodrug, rapidly metabolized in the liver to its pharmacologically active form, M-1, which is also a potent 5-HT2A antagonist.[1][6][7]
This document provides a comprehensive guide for the in vitro characterization of "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" (hereinafter referred to as "the compound"), a novel analog of sarpogrelate. Given its structural similarity to the parent compound, it is hypothesized that this new chemical entity will exhibit a similar mechanism of action. The following protocols are designed to rigorously test this hypothesis by quantifying its interaction with the 5-HT2A receptor and evaluating its functional effects on key physiological processes implicated in vascular disease.
The protocols herein are designed to be self-validating, incorporating appropriate controls and providing a clear rationale for each experimental step, ensuring the generation of robust and reproducible data for the assessment of this novel compound.
Section 1: Primary Target Engagement - 5-HT2A Receptor Binding Assay
The foundational step in characterizing the compound is to determine its affinity for the primary molecular target, the 5-HT2A receptor. A competitive radioligand binding assay is the gold standard for this purpose.[8][9] This assay measures the ability of the compound to displace a known high-affinity radiolabeled ligand from the receptor.
Rationale for Experimental Design
This protocol utilizes membranes from CHO-K1 cells stably transfected with the human 5-HT2A receptor, providing a specific and high-density source of the target.[8] [3H]-Ketanserin, a well-characterized 5-HT2A antagonist, is used as the radioligand.[9][10] The assay is performed in a 96-well format to enable high-throughput screening and dose-response analysis.
Experimental Workflow: 5-HT2A Receptor Binding
Caption: Workflow for the 5-HT2A receptor binding assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]-Ketanserin (specific activity ~80 Ci/mmol). Prepare a working solution at a final concentration of 2 nM in Assay Buffer.
-
Test Compound: Prepare a 10 mM stock solution in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 10-11 M to 10-5 M).
-
Non-specific Binding Control: Use a high concentration of a known 5-HT2A antagonist, such as unlabeled Ketanserin (10 µM final concentration).
-
Receptor Membranes: Use commercially available membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[8] Thaw on ice and dilute in Assay Buffer to a final concentration of 10-20 µg of protein per well.
-
-
Assay Procedure (96-well format):
-
To each well of a 96-well plate, add:
-
50 µL of Assay Buffer (for total binding) or 50 µL of non-specific binding control.
-
50 µL of the test compound at various dilutions.
-
50 µL of [3H]-Ketanserin working solution.
-
50 µL of diluted receptor membrane suspension.
-
-
Incubate the plates at room temperature for 60 minutes with gentle shaking.[11]
-
-
Filtration and Washing:
-
Rapidly aspirate the contents of each well through a GF/B filter plate that has been pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding.[9]
-
Wash the filters three times with 200 µL of ice-cold Assay Buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Expected Data Outcome
| Compound | IC50 (nM) | Ki (nM) |
| Sarpogrelate (Reference) | 3.5 | 1.2 |
| M-1 (Reference) | 0.9 | 0.3 |
| Test Compound | To be determined | To be determined |
| Caption: Table for summarizing receptor binding affinity data. |
Section 2: Functional Assessment - Platelet Aggregation Assay
Following confirmation of target binding, the next critical step is to assess the functional consequence of this interaction. An in vitro platelet aggregation assay directly measures the compound's ability to inhibit serotonin-induced platelet activation, a key therapeutic effect of sarpogrelate.[12][13]
Rationale for Experimental Design
This protocol utilizes light transmission aggregometry (LTA), which measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[14][15] Serotonin (5-HT) alone is a weak agonist, so it is often used in combination with a sub-threshold concentration of a second agonist, such as collagen or epinephrine, to induce a robust and reproducible aggregation response that is sensitive to 5-HT2A antagonism.[12][13]
Signaling Pathway: 5-HT2A-Mediated Platelet Aggregation
Caption: Simplified 5-HT2A signaling cascade in platelets.
Step-by-Step Protocol
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting human donors who have not taken any antiplatelet medication for at least 14 days.
-
Use a wide-bore needle and draw blood into tubes containing 3.2% sodium citrate as an anticoagulant.[14]
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP (supernatant).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 108 platelets/mL using PPP.
-
Pre-warm PRP aliquots to 37°C for 10 minutes.
-
Add the test compound or vehicle (DMSO) to the PRP and incubate for 5 minutes at 37°C.
-
Place the cuvette in a light transmission aggregometer and establish a baseline reading.
-
Induce aggregation by adding a combination of agonists (e.g., 1 µM 5-HT + 0.1 µg/mL collagen).[13]
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The maximum percentage of aggregation is calculated relative to the PPP baseline.
-
Construct a dose-response curve by plotting the percentage inhibition of aggregation against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal aggregation response.
-
Expected Data Outcome
| Compound | Agonist Combination | IC50 (µM) |
| Sarpogrelate (Reference) | 5-HT + Collagen | 0.5 |
| M-1 (Reference) | 5-HT + Collagen | 0.2 |
| Test Compound | 5-HT + Collagen | To be determined |
| Caption: Table for summarizing platelet aggregation inhibition data. |
Section 3: Vascular Effects - VSMC Proliferation Assay
Sarpogrelate has been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), a key event in the pathogenesis of atherosclerosis.[5][7] This assay evaluates whether the test compound shares this potentially beneficial vascular effect.
Rationale for Experimental Design
This protocol uses a non-radioactive method to measure cell proliferation, such as the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine.[16][17] EdU is incorporated into newly synthesized DNA and can be detected with high sensitivity and specificity using click chemistry.[17] Proliferation is induced by a potent mitogen like platelet-derived growth factor (PDGF), and the inhibitory effect of the test compound is quantified.
Step-by-Step Protocol
-
Cell Culture and Plating:
-
Culture human aortic smooth muscle cells in appropriate smooth muscle cell growth medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[16]
-
-
Serum Starvation and Treatment:
-
Synchronize the cells in the G0/G1 phase of the cell cycle by serum-starving them for 24-48 hours in a basal medium containing 0.5% FBS.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
Stimulate proliferation by adding a mitogen such as PDGF (e.g., 20 ng/mL). Include a negative control (no PDGF) and a positive control (PDGF with vehicle).
-
-
EdU Labeling and Detection:
-
After 24 hours of mitogen stimulation, add EdU to the wells at a final concentration of 10 µM and incubate for an additional 4-8 hours.
-
Fix, permeabilize, and perform the EdU detection reaction according to the manufacturer's protocol (e.g., using a fluorescent azide).
-
Counterstain all nuclei with a DNA stain like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Quantify the number of EdU-positive nuclei and the total number of nuclei (DAPI-positive).
-
Calculate the proliferation rate as the percentage of EdU-positive cells.
-
Determine the IC50 for the inhibition of proliferation from the dose-response curve.
-
Expected Data Outcome
| Compound | Mitogen | IC50 (µM) |
| Sarpogrelate (Reference) | PDGF | 15 |
| Test Compound | PDGF | To be determined |
| Caption: Table for summarizing VSMC proliferation inhibition data. |
Conclusion
This application note provides a structured, three-tiered approach to the initial in vitro characterization of this compound. By systematically evaluating its receptor binding affinity, its functional impact on platelet aggregation, and its effects on vascular smooth muscle cell proliferation, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these protocols will be crucial for go/no-go decisions in the early stages of drug discovery and development.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sarpogrelate Hydrochloride?
-
Wikipedia. (n.d.). Sarpogrelate. Retrieved from [Link]
-
JoVE. (2019, April 25). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. Retrieved from [Link]
-
MIMS Singapore. (n.d.). Sarpogrelate hydrochloride: Uses & Dosage. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 14). What is Sarpogrelate Hydrochloride used for? Retrieved from [Link]
-
Kim, Y. R., et al. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine, 35(4), 421-428. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Synthesis and Application of Sarpogrelate Hydrochloride Intermediates. Retrieved from [Link]
-
Kim, T. H., et al. (2013). Effect of food intake on the pharmacokinetics of sarpogrelate and its active metabolite following oral administration to beagle dogs. Xenobiotica, 43(10), 874-880. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of pharmacokinetics between sarpogrelate hydrochloride immediate-release formulation and controlled-release formulation. Retrieved from [Link]
-
Wrenshall, L. E., & Wong, V. (2019). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. Journal of Visualized Experiments, (152), e59930. Retrieved from [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
-
Karger Publishers. (2007). Effect of Sarpogrelate, a 5-HT2A Antagonist, on Platelet Aggregation in Patients with Ischemic Stroke: Clinical-Pharmacological Dose-Response Study. Retrieved from [Link]
-
Lee, J., et al. (2018). Aspirination of α-Aminoalcohol (Sarpogrelate M1). Molecules, 23(11), 2993. Retrieved from [Link]
-
Pertz, H., & Elz, S. (1995). In-vitro Pharmacology of Sarpogrelate and the Enantiomers of its Major Metabolite: 5-HT2A Receptor Specificity, Stereoselectivity and Modulation of Ritanserin-induced Depression of 5-HT Contractions in Rat Tail Artery. Journal of Pharmacy and Pharmacology, 47(4), 310-316. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Sarpogrelate – Knowledge and References. Retrieved from [Link]
-
American Physiological Society. (2006). Measurement of mouse vascular smooth muscle and atheroma cell proliferation by 2H2O incorporation into DNA. American Journal of Physiology-Heart and Circulatory Physiology, 291(4), H1847-H1854. Retrieved from [Link]
-
PubMed. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Retrieved from [Link]
-
R Discovery. (2000). In vitro inhibitory effect of sarpogrelate hydrochloride on serotonin-induced platelet small-aggregate formation. Retrieved from [Link]
-
Van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-251. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of M-1, the Major Metabolite of Anplag ® (sarpogrelate HCl, MCI-9042). Retrieved from [Link]
-
Circulation Research. (2005). Regulation of Vascular Smooth Muscle Cell Proliferation: Role of NF-κB Revisited. Retrieved from [Link]
-
PubMed. (1981). Vascular smooth muscle cell kinetics: a new assay for studying patterns of cellular proliferation in vivo. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
PubMed. (2006). A new method for assessment of an anti-5HT(2A) agent, sarpogrelate hydrochloride, on platelet aggregation. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]
-
PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from [Link]
- Google Patents. (n.d.). Sarpogrelate hydrochloride preparation method.
-
PubMed. (2010). Comparison of Antiplatelet Potency of Sarpogrelate, Aspirin, and Beraprost in Healthy Volunteers According to In-Vitro Closure Time. Retrieved from [Link]
-
PubMed. (1999). Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin. Retrieved from [Link]
-
Ovid. (n.d.). Sarpogrelate protects against high glucose-induced endothelial dysfunction and oxidative stress. Retrieved from [Link]
-
Tsoupras, A., et al. (2019). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 6, 194-202. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. Retrieved from [Link]
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. Sarpogrelate - Wikipedia [en.wikipedia.org]
- 3. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 4. mims.com [mims.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. karger.com [karger.com]
- 13. Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A Novel Assay for Measuring Cell Proliferatio - JoVE Journal [jove.com]
- 17. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
"Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" in platelet aggregation assays
Application Notes & Protocols
Topic: Investigating the Anti-Platelet Activity of Sarpogrelate's Active Metabolite via Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding Sarpogrelate and its Active Metabolite in Platelet Function
Sarpogrelate hydrochloride is a therapeutic agent recognized for its antiplatelet and vasodilatory effects, primarily indicated for managing peripheral arterial disease.[1][2] It functions as a selective antagonist of the serotonin (5-hydroxytryptamine, 5-HT) receptor subtype 2A (5-HT2A).[2] In the physiological milieu, sarpogrelate is a prodrug that undergoes hepatic metabolism to form its active metabolite, known as M-1.[3][4] This metabolite is also a potent 5-HT2A receptor antagonist and is crucial for the drug's therapeutic efficacy.[1][4]
This guide provides a comprehensive overview and detailed protocols for assessing the in-vitro anti-platelet effects of sarpogrelate's active metabolite using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function testing.[5][6]
Note on Compound Nomenclature: The specific chemical name "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" does not correspond to a standard recognized compound in scientific literature. It is hypothesized that this name may refer to a derivative or, more likely, the principal active metabolite of sarpogrelate. Therefore, these application notes will focus on the well-characterized active metabolite of sarpogrelate (M-1), which is the primary driver of its anti-platelet activity in vitro.
Pillar 1: The Scientific Rationale — Mechanism of Action
To design a robust assay, it is critical to understand the underlying biological mechanism. Serotonin (5-HT) is stored in dense granules within platelets and released upon initial activation.[7] While 5-HT itself is a weak platelet agonist that typically induces only a reversible shape change, its primary role in hemostasis is to amplify the aggregation response initiated by other, stronger agonists like adenosine diphosphate (ADP), collagen, or epinephrine.[8][9]
This potentiation is mediated through the 5-HT2A receptor on the platelet surface.[7] The binding of 5-HT to this Gq-protein coupled receptor initiates a signaling cascade that leads to an increase in intracellular calcium levels, further promoting platelet activation and aggregation.[8]
The active metabolite of sarpogrelate exerts its anti-platelet effect by competitively blocking the 5-HT2A receptor.[3] This action does not typically inhibit primary aggregation induced by agonists like ADP or collagen directly but specifically prevents the synergistic amplification of the aggregation response by serotonin.[9] This mechanistic nuance is key to designing a specific and sensitive assay.
Pillar 2: Experimental Protocol — Light Transmission Aggregometry (LTA)
LTA is considered the benchmark for assessing platelet function.[10] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate into larger clumps, reducing the turbidity of the sample.[11]
Part I: Preparation of Platelet-Rich and Platelet-Poor Plasma
Rationale: The assay requires isolating platelets from whole blood. This is achieved through differential centrifugation, where a gentle, initial spin pellets red and white blood cells, leaving platelets suspended in the plasma (PRP). A second, high-speed spin of the PRP then pellets the platelets, leaving behind platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) for the aggregometer.[12]
Materials:
-
Freshly drawn human whole blood collected in tubes with 3.2% sodium citrate anticoagulant.
-
Sterile conical centrifuge tubes (15 mL or 50 mL).
-
Refrigerated centrifuge with a swing-out rotor.
-
Sterile pipettes.
Protocol:
-
Blood Collection: Collect whole blood via venipuncture into vacutainer tubes containing 3.2% sodium citrate. The ratio should be 9 parts blood to 1 part anticoagulant.
-
First Centrifugation (PRP Isolation):
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the brake off.[13][14]
-
Carefully aspirate the upper, straw-colored layer, which is the PRP, without disturbing the buffy coat (the thin layer of white blood cells) or the red blood cell pellet. Pool the PRP into a sterile tube.
-
-
Second Centrifugation (PPP Isolation):
-
Take a portion of the PRP and centrifuge it at a higher speed, approximately 1500-2000 x g for 15 minutes at room temperature, to pellet the platelets.[12]
-
The resulting supernatant is the Platelet-Poor Plasma (PPP). Collect the PPP into a separate sterile tube.
-
-
Platelet Count Adjustment (Optional but Recommended): For consistency, adjust the platelet count of the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
Part II: LTA Assay Workflow
Rationale: To specifically measure the inhibitory effect of sarpogrelate's metabolite on serotonin-mediated amplification, the assay is designed using a sub-maximal concentration of a primary agonist (like ADP) in the presence of 5-HT. This creates a window of potentiation that can be effectively inhibited.[8][9]
Equipment and Reagents:
-
Dual-channel or multi-channel light transmission aggregometer.
-
Cuvettes with magnetic stir bars.
-
Sarpogrelate active metabolite (M-1) stock solution (dissolved in an appropriate vehicle, e.g., DMSO or saline).
-
Platelet Agonists:
-
Serotonin (5-HT) stock solution.
-
Adenosine diphosphate (ADP) stock solution.
-
-
Vehicle control (e.g., DMSO or saline).
-
Phosphate Buffered Saline (PBS).
Protocol:
-
Instrument Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.[10]
-
Calibrate the instrument. Place a cuvette with PPP to set the 100% light transmission baseline. Place a cuvette with PRP to set the 0% light transmission baseline.
-
-
Assay Execution:
-
Pipette 450 µL of PRP into a cuvette with a stir bar. Place it in the sample well of the aggregometer and allow it to equilibrate at 37°C for at least 2 minutes.
-
Add 5 µL of the sarpogrelate metabolite solution at the desired final concentration (or vehicle for control) to the PRP. Incubate for 1-5 minutes.
-
Add 5 µL of the 5-HT solution to achieve a final concentration that enhances the ADP response (e.g., 1-15 µM).[8]
-
Immediately after, add 5 µL of a sub-maximal concentration of ADP (e.g., 1-2 µM) to induce aggregation.[8] The final volume in the cuvette will be 515 µL.
-
Record the change in light transmission for 5-10 minutes. The instrument software will generate an aggregation curve.
-
-
Controls:
-
Vehicle Control: PRP + Vehicle + 5-HT + ADP. This shows the maximal potentiated aggregation.
-
Agonist Control: PRP + Vehicle + ADP (no 5-HT). This establishes the baseline aggregation from ADP alone.
-
Negative Control: PRP + Vehicle (no agonists). This checks for spontaneous aggregation.
-
Pillar 3: Data Interpretation and Validation
Data Analysis
The primary output is the maximum percentage of aggregation achieved within the recording time. The inhibition of aggregation is calculated as:
% Inhibition = (1 - (Max Aggregation_Test / Max Aggregation_Vehicle)) * 100
By testing a range of concentrations of the sarpogrelate metabolite, a dose-response curve can be generated. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be calculated, which represents the concentration of the compound required to inhibit 50% of the serotonin-potentiated platelet aggregation.
Quantitative Data Summary
The following table provides representative concentration ranges for use in the assay. Optimal concentrations may need to be determined empirically for specific donor platelets and experimental conditions.
| Reagent | Typical Stock Concentration | Typical Final Concentration | Rationale / Notes |
| ADP | 1 mM | 1 - 5 µM | A sub-maximal concentration should be used to allow for a clear window of potentiation by 5-HT.[10] |
| Serotonin (5-HT) | 1 mM | 1 - 15 µM | Used to amplify the aggregation response to the primary agonist (ADP).[8][9] |
| Sarpogrelate Metabolite | 10 mM in DMSO | 1 nM - 100 µM | A wide range should be tested to generate a full dose-response curve. |
| Sarpogrelate (Reference) | 10 mM in DMSO | 1 µM - 200 µM | The parent compound can be used as a reference. IC₅₀ values for sarpogrelate against collagen-induced aggregation have been reported in the micromolar range.[7][15] |
Conclusion
This guide outlines a robust, mechanistically-driven framework for evaluating the anti-platelet effects of sarpogrelate's active metabolite. By leveraging the gold-standard LTA method and a protocol specifically designed to probe the 5-HT2A antagonism, researchers can generate reliable and reproducible data. The inclusion of appropriate controls and a clear understanding of the signaling pathway ensures the trustworthiness and scientific integrity of the experimental results, making this protocol highly suitable for both basic research and drug development applications.
References
-
Platelet Aggregation Test | Light Transmission Aggregometry (LTA). Platelet Services. 5
-
Gremmel, T., & Frelinger, A. L. (2020). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 9(8), 2638. Link
-
Ma, Q., et al. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. PLOS ONE, 9(1), e86636. Link
-
Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. Link
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. (2020). NCBI Bookshelf. Link
-
Light Transmission Aggregometry for Platelet Function Testing. Alpha Laboratories. Link
-
Czopek, A., et al. (2021). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. Pharmacological Reports, 73(4), 1145–1165. Link
-
What is the mechanism of Sarpogrelate Hydrochloride? Patsnap Synapse. (2024). Link
-
Modulation of vasoactivity and platelet aggregation by selective 5-HT receptor antagonism in humans. Centre for Human Drug Research (CHDR). Link
-
Dhurat, R., & Sukesh, M. S. (2014). Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. Journal of cutaneous and aesthetic surgery, 7(4), 189–197. Link
-
Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. Journal of Cutaneous and Aesthetic Surgery. Link
-
Uchiyama, S., et al. (2007). Effect of Sarpogrelate, a 5-HT2A Antagonist, on Platelet Aggregation in Patients with Ischemic Stroke: Clinical-Pharmacological Dose-Response Study. Cerebrovascular Diseases, 24(2-3), 245–251. Link
-
What is the optimal centrifugation protocol for preparing PRP? Laboratory Supply Network. (2021). Link
-
What is the preparation method for Platelet-Rich Plasma (PRP) using Vacutainer (vacuum-sealed tubes)? Dr.Oracle. (2025). Link
-
(PDF) Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. (2021). Link
-
Preparing for Your First Platelet-Rich Plasma (PRP) Therapy Session: A Patient's Guide. Desert Spine and Sports Physicians. (2024). Link
-
Lee, H. W., et al. (2014). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Journal of clinical pharmacy and therapeutics, 39(6), 646–652. Link
-
Application Note: Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma by LC-MS/MS. Benchchem. Link
-
What is Sarpogrelate Hydrochloride used for? Patsnap Synapse. (2024). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 3. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 4. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]
- 9. karger.com [karger.com]
- 10. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labsup.net [labsup.net]
- 14. droracle.ai [droracle.ai]
- 15. researchgate.net [researchgate.net]
Analytical techniques for sarpogrelate derivative characterization
Application Note: Comprehensive Analytical Characterization of Sarpogrelate Derivatives
Part 1: Strategic Overview
Sarpogrelate Hydrochloride (SAR) is a selective 5-HT2A receptor antagonist containing a labile ester linkage and a chiral center. These two structural features dictate the analytical strategy:
-
Chemical Instability: The ester bond is prone to hydrolysis, yielding the active metabolite M-1 (carboxylic acid derivative). Analytical methods must be "stability-indicating" to resolve the parent from this primary degradant.[1]
-
Stereochemistry: SAR is administered as a racemate or single enantiomer depending on the development phase. Chiral resolution is critical as biological activity often resides predominantly in the (
)-enantiomer. -
Genotoxicity: Synthetic pathways often involve epoxide intermediates (e.g., (2S)-3-(dimethylamino)-1,2-epoxypropane), requiring high-sensitivity LC-MS/MS monitoring.
This guide moves beyond standard pharmacopeial testing to provide a research-grade characterization protocol.
Part 2: Primary Analytical Modules
Module A: Stability-Indicating UHPLC-MS/MS Profiling
Objective: To quantify Sarpogrelate, identify the M-1 metabolite, and screen for genotoxic epoxide impurities.
Rationale: Standard UV detection is insufficient for trace genotoxic impurities. A hyphenated UHPLC-MS/MS approach provides the necessary sensitivity (ppm level) and specificity to distinguish the intact ester (SAR) from the hydrolyzed acid (M-1).
Experimental Protocol 1: UHPLC-MS/MS Method
-
Instrument: Agilent 1290 Infinity II coupled to 6470 Triple Quadrupole LC/MS.
-
Column: Phenomenex Kinetex C18,
mm, 1.7 µm (Core-shell technology ensures high resolution at lower backpressures). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Protonation source for ESI+).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (min) %B Flow Rate (mL/min) Description 0.0 10 0.4 Initial equilibration 1.0 10 0.4 Hold for polar impurities 6.0 90 0.4 Linear ramp (elution of SAR) 8.0 90 0.4 Column wash | 8.1 | 10 | 0.4 | Re-equilibration |
-
Mass Spectrometry Parameters (ESI+):
-
Source Temp: 350°C
-
Gas Flow: 10 L/min
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Data Summary: MRM Transitions
| Analyte | Precursor Ion (
Critical Insight: The transition to
135.1 corresponds to the 3-methoxyphenethyl moiety, which is conserved in both SAR and M-1. To distinguish them structurally during unknown peak identification, look for the loss of the succinic acid side chain.
Module B: Chiral Resolution (Enantiomeric Purity)
Objective: Separation of (
Rationale: Sarpogrelate contains a basic tertiary amine and an ester. Traditional Normal Phase (Hexane/IPA) often causes peak tailing due to interaction with residual silanols. We utilize a Polar Ionic Mode protocol with an immobilized polysaccharide selector to improve peak shape and solubility.
Experimental Protocol 2: Chiral HPLC
-
Column: Chiralpak IC-3 (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)),
mm, 3 µm. -
Mobile Phase:
-Hexane : Isopropyl Alcohol : Diethylamine (DEA) : Formic Acid (80 : 20 : 0.1 : 0.1).-
Note: The DEA/Formic acid ratio creates an in-situ salt buffer, sharpening the peaks of the basic sarpogrelate amine.
-
-
Temperature: 25°C.
-
Detection: UV at 272 nm (Aromatic absorption max).
System Suitability Criteria:
-
Resolution (
): between enantiomers. -
Tailing Factor (
): for both peaks.
Module C: Structural Elucidation (NMR & Fragmentation)
Objective: Definitive proof of structure for derivatives.
Fragmentation Logic (DOT Diagram): The following diagram illustrates the mass spectral fragmentation pathway used to confirm the Sarpogrelate backbone.
Figure 1: MS/MS Fragmentation logic for Sarpogrelate. The m/z 135 ion is the signature diagnostic fragment.
NMR Fingerprint (400 MHz, DMSO-
- 2.45 ppm (s, 6H): Dimethylamino group (Characteristic of the basic side chain).
- 3.73 ppm (s, 3H): Methoxy group on the phenyl ring.
- 6.7–7.2 ppm (m, Aromatic): Confirms the integrity of the two benzene rings.
- 12.1 ppm (br s, 1H): Carboxylic acid proton (Visible in M-1 metabolite, absent in ester derivatives).
Part 3: Workflow Visualization
The following flowchart integrates the extraction, separation, and identification steps into a cohesive research protocol.
Figure 2: Integrated Analytical Workflow for Sarpogrelate Characterization.
References
-
BenchChem. (2025).[1][4] Quantification of Sarpogrelate Hydrochloride using a Stability-Indicating RP-HPLC Method. Retrieved from 1
-
Yang, J. S., et al. (2013).[5] A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry. Annals of Laboratory Medicine. Retrieved from 6
-
ResearchGate. (2025).[7][8] Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC. Retrieved from 2[2][9][10]
-
West Virginia University. Chiral Drug Separation: Methods and Guidelines. Retrieved from 11
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN107382911A - Sarpogrelate hydrochloride genetoxic impurity V and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Application Notes & Protocols: Preclinical Efficacy Evaluation of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Introduction: Rationale and Strategic Overview
Sarpogrelate is a clinically utilized selective serotonin 5-HT2A receptor antagonist, recognized for its antiplatelet and vasodilatory properties.[1][2] Its mechanism of action involves the inhibition of serotonin-induced platelet aggregation and vascular smooth muscle cell (VSMC) contraction, which are key pathological events in thrombosis and peripheral arterial disease.[1][2] This guide outlines a comprehensive experimental framework for evaluating the preclinical efficacy of a novel sarpogrelate analog, "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate," hereafter referred to as Compound X .
The primary objective of this experimental design is to systematically determine if Compound X retains, enhances, or modifies the pharmacological profile of sarpogrelate. The protocols herein are designed to answer three fundamental questions:
-
Target Engagement: Does Compound X effectively bind to and antagonize the 5-HT2A receptor?
-
In Vitro Functional Efficacy: Does target engagement translate into the inhibition of key cellular processes, namely platelet aggregation and VSMC proliferation?
-
In Vivo Therapeutic Potential: Do the in vitro functional effects result in measurable antithrombotic efficacy in validated animal models?
This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols to generate robust and reliable data, forming a critical part of the preclinical data package for Compound X. All studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practice (GLP) guidelines to ensure data integrity, traceability, and reproducibility.[3][4][5][6]
Section 1: In Vitro Mechanistic Validation
Core Objective: Confirming 5-HT2A Receptor Antagonism
Causality Statement: Before assessing functional efficacy, it is imperative to confirm that Compound X interacts with its intended molecular target, the 5-HT2A receptor. A competitive radioligand binding assay is the gold-standard method to quantify the binding affinity (Ki) of an unlabeled compound (Compound X) by measuring its ability to displace a known radiolabeled ligand from the receptor. A high affinity suggests potent target engagement.
Protocol 1: 5-HT2A Receptor Competitive Binding Assay
Principle: This assay measures the ability of Compound X to compete with a high-affinity radiolabeled 5-HT2A antagonist (e.g., [3H]-ketanserin) for binding to membranes prepared from cells overexpressing the human 5-HT2A receptor.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human 5-HT2A receptor in appropriate media.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the following in order:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of radioligand (e.g., 1 nM [3H]-ketanserin).
-
Increasing concentrations of Compound X, Sarpogrelate (positive control), or vehicle (for total binding).
-
Cell membrane preparation (e.g., 10-20 µg protein per well).
-
-
For non-specific binding (NSB), add a high concentration of a non-labeled antagonist (e.g., 10 µM mianserin) instead of the test compound.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioactivity.
-
-
Quantification and Analysis:
-
Allow filters to dry, then add scintillation cocktail to each well.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (Compound X or Sarpogrelate).
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Target Affinity Profile
| Compound | IC50 (nM) | Ki (nM) |
| Sarpogrelate (Control) | 8.5 | 4.2 |
| Compound X | 6.2 | 3.0 |
Table 1: Hypothetical binding affinity data for Compound X compared to Sarpogrelate at the human 5-HT2A receptor. Lower values indicate higher binding affinity.
Section 2: In Vitro Functional Efficacy Assays
Core Objective: Assessing Anti-Platelet Aggregation Activity
Causality Statement: The primary therapeutic benefit of 5-HT2A antagonists like sarpogrelate is the prevention of thrombus formation by inhibiting platelet aggregation.[2] Light Transmission Aggregometry (LTA) is the gold-standard method for evaluating this function in vitro.[7][8] It directly measures the formation of platelet aggregates in response to an agonist, providing a quantitative measure of a compound's inhibitory effect.
Protocol 2: Light Transmission Aggregometry (LTA)
Principle: Platelet-rich plasma (PRP) is turbid. When an agonist induces platelet aggregation, the formation of larger aggregates allows more light to pass through the sample. An aggregometer measures this increase in light transmission, which is proportional to the extent of aggregation.[7]
Methodology:
-
Blood Collection and PRP Preparation:
-
Collect whole blood from healthy, consenting human donors via venipuncture into tubes containing 3.2% sodium citrate anticoagulant (9:1 blood-to-anticoagulant ratio).[7] Donors should be free of antiplatelet medications for at least 14 days.
-
Keep blood at room temperature and process within 2 hours of collection.[9]
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at 20°C to pellet red and white blood cells, leaving the PRP as the supernatant.[7]
-
Transfer the PRP to a new tube. Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2,500 x g) for 20 minutes. The PPP will be used to set the 100% aggregation baseline.
-
-
Aggregation Assay:
-
Pipette PRP (e.g., 450 µL) into siliconized glass cuvettes containing a small magnetic stir bar.
-
Place the cuvettes into the heating block (37°C) of the aggregometer.
-
Calibrate the instrument by setting 0% aggregation with the PRP cuvette and 100% aggregation with a PPP cuvette.
-
Add 50 µL of vehicle (e.g., saline) or varying concentrations of Compound X (or Sarpogrelate control) to the PRP cuvettes. Incubate for 2-5 minutes while stirring.
-
Initiate the aggregation recording and add the agonist, Serotonin (5-HT), at a pre-determined concentration (e.g., 2-5 µM).
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
The primary endpoint is the maximum percentage of aggregation achieved within the recording time.
-
Calculate the percent inhibition for each concentration of Compound X relative to the vehicle control.
-
Plot percent inhibition versus the log concentration of Compound X and use non-linear regression to determine the IC50 value.
-
Data Presentation: Anti-Platelet Aggregation Potency
| Compound | 5-HT Induced Aggregation IC50 (µM) |
| Sarpogrelate (Control) | 0.85 |
| Compound X | 0.62 |
Table 2: Hypothetical IC50 values for the inhibition of serotonin-induced human platelet aggregation. Lower values indicate higher potency.
Core Objective: Assessing Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
Causality Statement: Pathological proliferation of VSMCs contributes to neointima formation in atherosclerosis and restenosis.[10] Serotonin is a known mitogen for VSMCs, and its inhibition is a key therapeutic action of sarpogrelate.[11][12] This assay determines if Compound X can inhibit this pro-proliferative signaling pathway.
Protocol 3: VSMC Proliferation Assay ([³H]-Thymidine Incorporation)
Principle: Proliferating cells actively synthesize new DNA. This assay measures the incorporation of a radiolabeled nucleoside, [³H]-thymidine, into the DNA of VSMCs. A reduction in thymidine incorporation in the presence of Compound X indicates an anti-proliferative effect.[12][13]
Methodology:
-
Cell Culture:
-
Culture primary rat aortic smooth muscle cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).
-
Seed cells into a 96-well plate at a density of ~2 x 10⁴ cells/mL and allow them to adhere overnight.
-
-
Growth Arrest and Treatment:
-
Induce quiescence (growth arrest) by replacing the growth medium with serum-free medium for 24-48 hours.
-
Pre-incubate the cells with various concentrations of Compound X or Sarpogrelate (positive control) for 1 hour.
-
Stimulate proliferation by adding a mitogen, such as Serotonin (1 µM) or Platelet-Derived Growth Factor (PDGF, 30 ng/mL), to the wells. Include a non-stimulated control group.
-
-
Radiolabeling and Harvest:
-
After ~24 hours of stimulation, add [³H]-thymidine (e.g., 1 µCi/well) to each well.
-
Incubate for an additional 18-24 hours to allow for incorporation into newly synthesized DNA.
-
Terminate the experiment by washing the cells with ice-cold PBS to remove unincorporated thymidine.
-
Lyse the cells (e.g., with 0.1 M NaOH) or precipitate the DNA (with trichloroacetic acid).
-
Transfer the lysate or harvested DNA to scintillation vials.
-
-
Quantification and Analysis:
-
Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the percent inhibition of proliferation for each concentration of Compound X relative to the mitogen-stimulated control.
-
Plot percent inhibition versus log concentration and determine the IC50 value.
-
Data Presentation: Anti-Proliferative Potency
| Compound | 5-HT Induced VSMC Proliferation IC50 (µM) |
| Sarpogrelate (Control) | 1.1 |
| Compound X | 0.9 |
Table 3: Hypothetical IC50 values for the inhibition of serotonin-induced VSMC proliferation.
Section 3: In Vivo Efficacy Models
Core Objective: Evaluating Efficacy in an Arterial Thrombosis Model
Causality Statement: The ultimate preclinical test of an antiplatelet agent is its ability to prevent or delay the formation of an occlusive thrombus in a living organism. The ferric chloride (FeCl₃)-induced carotid artery injury model is a widely used, robust, and highly relevant model of arterial thrombosis that is sensitive to both antiplatelet and anticoagulant drugs.[14][15][16]
Protocol 4: Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis (Mouse/Rat)
Principle: The topical application of FeCl₃ to the carotid artery induces oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor. This triggers a rapid, platelet-dependent process of thrombus formation that, in a control animal, leads to complete vessel occlusion.[14][17] The efficacy of an antithrombotic agent is measured by its ability to delay or prevent this occlusion.
Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.
-
Make a midline cervical incision to expose the left common carotid artery, carefully separating it from the vagus nerve and surrounding tissue.[14]
-
-
Dosing and Instrumentation:
-
Administer Compound X, Sarpogrelate, or vehicle control via the appropriate route (e.g., intravenous or oral gavage) at a pre-determined time before injury.
-
Place a small ultrasonic Doppler flow probe around the carotid artery, distal to the planned injury site, to monitor blood flow continuously.
-
-
Thrombus Induction:
-
Apply a small piece of filter paper (e.g., 1x2 mm) saturated with FeCl₃ solution (e.g., 10% w/v) directly onto the adventitial surface of the artery for 3 minutes.[18]
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint Measurement:
-
Continuously monitor and record the carotid artery blood flow.
-
The primary endpoint is the Time to Occlusion (TTO) , defined as the time from FeCl₃ application until blood flow ceases (or drops below 10% of baseline) for a sustained period.
-
Experiments are typically terminated after 30-60 minutes if occlusion does not occur.
-
(Optional) At the end of the experiment, the thrombosed arterial segment can be excised, and the thrombus can be dried and weighed.
-
-
Safety Endpoint (Bleeding Time):
-
Perform a tail transection assay on a separate cohort of animals to assess the bleeding risk associated with the effective dose of Compound X.
-
Data Presentation: In Vivo Antithrombotic Efficacy
| Treatment Group | Dose (mg/kg) | n | Time to Occlusion (min) | Thrombus Weight (mg) |
| Vehicle Control | - | 10 | 11.8 ± 2.1 | 0.45 ± 0.08 |
| Sarpogrelate | 10 | 10 | 25.4 ± 4.5 | 0.18 ± 0.05 |
| Compound X | 5 | 10 | 28.1 ± 5.2 | 0.15 ± 0.04 |
| Compound X | 10 | 10 | >30 (80% patency) | 0.09 ± 0.03 |
Table 4: Hypothetical efficacy data from the FeCl₃-induced carotid artery thrombosis model. Data are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.
References
- What is the mechanism of Sarpogrelate Hydrochloride? - Patsnap Synapse. (2024).
- Understanding What GLP Compliance Means in Preclinical Research: A Comprehensive Guide - Infinix Bio. (n.d.).
- Good Laboratory Practices in preclinical research compliance - ZeClinics. (2025).
- Good Laboratory Practices (GLP) in Preclinical Research - KCAS Bio. (2022).
- What is Sarpogrelate Hydrochloride used for? - Patsnap Synapse. (2024).
-
Step 2: Preclinical Research - FDA. (2018). Available at: [Link]
-
Good Laboratory Practices - University of Rochester Medical Center. (n.d.). Available at: [Link]
-
FeCl3-induced thrombosis assay - Bio-protocol. (n.d.). Available at: [Link]
-
Inverse Agonist Activity of Sarpogrelate, a Selective 5HT2A-Receptor Antagonist, at the Constitutively Active Human 5HT2A Receptor - ResearchGate. (n.d.). Available at: [Link]
-
Ferric Chloride-induced Murine Thrombosis Models - PMC. (2016). Available at: [Link]
-
The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway - MDPI. (2021). Available at: [Link]
-
Ferric Chloride-Induced Arterial Thrombosis Model in Pre-Clinical Drug Development - CorDynamics. (n.d.). Available at: [Link]
-
Sarpogrelate hydrochloride, a 5-HT2A receptor antagonist, attenuates neurogenic pain induced by nucleus pulposus in rats - PubMed. (2007). Available at: [Link]
-
Platelet Function Testing: Light Transmission Aggregometry - Practical-Haemostasis.com. (2026). Available at: [Link]
-
Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acce - Yonsei University. (2021). Available at: [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2020). Available at: [Link]
-
In Vivo Models for the Evaluation of Antithrombotics and Thrombolytics. (n.d.). Available at: [Link]
-
Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel - JoVE. (2015). Available at: [Link]
-
Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader - PLOS. (2017). Available at: [Link]
-
Light transmission aggregometry in the diagnosis of thrombocytopathy - Via Medica Journals. (2023). Available at: [Link]
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - EUNCL. (2016). Available at: [Link]
-
Serotonin potentiates angiotensin II--induced vascular smooth muscle cell proliferation - PubMed. (2001). Available at: [Link]
-
Experimental Mouse Models of Thrombosis Optimized for Drug Discovery and Development. (2005). Available at: [Link]
-
An in vitro model for the detection of reduced platelet sensitivity to acetylsalicylic acid - PubMed. (2004). Available at: [Link]
-
In Vivo Thrombus Formation in Murine Models | Circulation Research. (2007). Available at: [Link]
-
Effects of Antiplatelet Drugs on Platelet-Dependent Coagulation Reactions - MDPI. (2023). Available at: [Link]
-
Animal models of venous thrombosis - Albadawi - Cardiovascular Diagnosis and Therapy. (n.d.). Available at: [Link]
-
Vascular smooth muscle proliferation: synergistic interaction between serotonin and low density lipoproteins - PubMed. (1998). Available at: [Link]
-
Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed. (1998). Available at: [Link]
-
In vivo thrombosis models - Haematology Research. (n.d.). Available at: [Link]
-
Platelet-induced vascular smooth muscle cell proliferation is modulated by the growth amplification factors serotonin and adenosine diphosphate. | Scilit. (n.d.). Available at: [Link]
-
In vitro inhibition of platelets aggregation with generic form of clopidogrel versus branded in patients with stable angina pectoris - PMC. (n.d.). Available at: [Link]
-
Full article: Inhibiting novel mechanisms of thrombosis: next-generation antiplatelet therapy. (2020). Available at: [Link]
-
Inhibitory Effect of Heparin on Serotonin-induced Hyperplasia and Hypertrophy of Smooth Muscle Cells - ATS Journals. (1996). Available at: [Link]
-
Current and Novel Antiplatelet Therapies for the Treatment of Cardiovascular Diseases. (2021). Available at: [Link]
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 3. infinixbio.com [infinixbio.com]
- 4. Good Laboratory Practices in preclinical research compliance | ZeClinics [zeclinics.com]
- 5. Step 2: Preclinical Research | FDA [fda.gov]
- 6. Good Laboratory Practices - University of Rochester Medical Center [urmc.rochester.edu]
- 7. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 8. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. Serotonin potentiates angiotensin II--induced vascular smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vascular smooth muscle proliferation: synergistic interaction between serotonin and low density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of serotonin-induced vascular smooth muscle cell proliferation by sarpogrelate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsjournals.org [atsjournals.org]
- 14. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cordynamics.com [cordynamics.com]
- 16. Video: Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 17. ahajournals.org [ahajournals.org]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Characterizing Novel 5-HT2A Receptor Antagonists in Vasoconstriction Studies
A Senior Application Scientist's Guide
Author's Note: The compound "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" specified in the topic of this guide is not described in the current scientific literature. Therefore, this document has been expertly curated using the well-characterized parent compound, Sarpogrelate , and its primary active metabolite, M-1 , as exemplary molecules. The principles, mechanisms, and protocols detailed herein are directly applicable to the investigation of novel sarpogrelate derivatives or any compound hypothesized to modulate vascular tone via the serotonin (5-HT) receptor system.
Introduction: The Rationale for Targeting the 5-HT2A Receptor in Vascular Disease
Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule primarily stored and released by platelets upon activation.[1] In the vasculature, its effects are profound and complex. Specifically, the activation of 5-HT2A receptors on vascular smooth muscle cells (VSMCs) is a primary driver of vasoconstriction and platelet aggregation.[2][3] This pathway is a key contributor to the pathophysiology of peripheral arterial disease (PAD), where excessive vasoconstriction and thrombus formation impede blood flow, leading to ischemic symptoms.[4][5]
Sarpogrelate hydrochloride is a selective 5-HT2A receptor antagonist that leverages this mechanism.[2][3][5] By blocking serotonin from binding to its receptor on VSMCs, sarpogrelate induces vasodilation (the relaxation of blood vessels) and inhibits platelet aggregation.[2][6] This dual action makes it an effective therapeutic for improving symptoms in patients with PAD.[4][7][8]
Upon administration, sarpogrelate is metabolized in the liver to its major active metabolite, M-1.[2] This metabolite is also a potent 5-HT2A receptor antagonist, and in some contexts, shows a higher affinity for the receptor than the parent compound, thereby extending the therapeutic effect.[2][9][10] Interestingly, recent studies suggest that M-1 may also exhibit antagonist effects at the 5-HT1B receptor, potentially contributing to a more complete inhibition of serotonin-induced vasospasm.[9]
These application notes provide a comprehensive framework for researchers to characterize the effects of sarpogrelate, its metabolites, or novel derivatives on vasoconstriction, using established and robust ex vivo methodologies.
Core Mechanism: 5-HT2A Receptor Signaling in Vasoconstriction
Understanding the underlying signaling cascade is paramount to designing and interpreting vasoconstriction experiments. When serotonin binds to the Gq-protein coupled 5-HT2A receptor on vascular smooth muscle cells, it initiates a series of intracellular events culminating in muscle contraction.
Key Signaling Events:
-
Gq Protein Activation: Ligand binding activates the Gq alpha subunit.
-
PLC Activation: Gq-alpha activates Phospholipase C (PLC).
-
IP3 and DAG Production: PLC cleaves PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: Increased intracellular Ca2+ and DAG activate Protein Kinase C (PKC).
-
Myosin Light Chain Phosphorylation: The rise in cytosolic Ca2+ leads to the phosphorylation of myosin light chain (MLC), the key event driving the interaction of actin and myosin filaments.
-
Contraction: This interaction results in smooth muscle cell contraction and vasoconstriction.
Other pathways, including the JAK/STAT and MAPK/Erk pathways, have also been implicated in 5-HT-mediated VSMC activation.[11][12][13]
Caption: 5-HT2A receptor signaling pathway leading to vasoconstriction.
Pharmacological Profile of Sarpogrelate and Metabolite M-1
A critical aspect of experimental design is understanding the potency and selectivity of the compounds under investigation. The data below, compiled from functional in-vitro assays, provides a reference for determining appropriate concentration ranges for your studies.
| Compound | Target Receptor | Potency (pA2 / pKB) | Selectivity Notes | Reference |
| Sarpogrelate | 5-HT2A | 8.53 | Weak antagonist activity at α1-adrenoceptors (pKB = 6.30). Lacks prominent activity at 5-HT1-like, 5-HT3, β-adrenergic, H1, H2, and M3 receptors. | [6] |
| (R,S)-M-1 | 5-HT2A | 9.04 | Higher potency at 5-HT2A than the parent compound. | [6] |
| (S)-M-1 | 5-HT2A | 9.00 | Shows weak affinity for 5-HT1-like (pKB = 6.30), α1 (pKB = 6.80), and β-adrenergic (pKB = 6.54) receptors. | [6] |
| (R)-M-1 | 5-HT2A | 8.81 | Weak antagonist at histamine H1 receptors (pKB = 6.49). | [6] |
Note: pA2 and pKB values are negative logarithms of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. Higher values indicate greater potency.
Experimental Protocol: Ex Vivo Aortic Ring Vasoconstriction Assay
This protocol provides a robust method to quantify the effects of a test compound on serotonin-induced vasoconstriction in isolated arterial segments. The rat thoracic aorta is a standard and reliable model for these studies.[14][15]
Materials & Reagents
-
Animals: Male Wistar or Sprague-Dawley rats (250-350g)
-
Dissection Tools: Fine scissors, forceps, stereomicroscope
-
Organ Bath System: With isometric force transducers and data acquisition software
-
Physiological Saline Solution (PSS): Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 Glucose).
-
Gases: Carbogen (95% O2, 5% CO2)
-
Agonist: Serotonin (5-Hydroxytryptamine) hydrochloride
-
Test Compounds: Sarpogrelate, M-1, or novel derivatives
-
Other Reagents: Phenylephrine (PE) for viability testing, Acetylcholine (ACh) for endothelium integrity check.
Experimental Workflow
Caption: Standard workflow for an ex vivo aortic ring vasoconstriction assay.
Step-by-Step Methodology
-
Aorta Dissection and Preparation:
-
Euthanize the rat via an approved ethical protocol.
-
Quickly open the thoracic cavity and carefully excise the thoracic aorta.[15][16]
-
Immediately place the aorta in ice-cold PSS.
-
Under a stereomicroscope, meticulously remove surrounding fat and connective tissue.[16]
-
Section the cleaned aorta into rings of approximately 2-4 mm in width.[15] Take care to not stretch or damage the vessel.
-
-
Mounting and Equilibration:
-
Suspend each aortic ring between two L-shaped stainless steel hooks in an organ bath chamber filled with PSS.[15]
-
Maintain the PSS at 37°C and continuously aerate with carbogen (95% O2, 5% CO2) to maintain pH and oxygenation.[15]
-
Apply a resting tension (e.g., 1.5 grams) and allow the rings to equilibrate for 60-90 minutes.[17] Wash the rings with fresh PSS every 15-20 minutes during this period.
-
-
Viability and Endothelial Integrity Check (Self-Validation):
-
Rationale: This step is crucial to ensure the tissue is healthy and responsive.
-
Contract the rings with a submaximal concentration of Phenylephrine (PE), an α1-adrenergic agonist (e.g., 10⁻⁷ M).[17]
-
Once the contraction plateaus, add a single high concentration of Acetylcholine (ACh) (e.g., 10⁻⁵ M).[17]
-
A relaxation of >70% indicates a healthy, intact endothelium. If endothelial-denuded studies are desired, this confirms its removal. Rings that do not respond appropriately should be discarded.
-
-
Antagonist Incubation and Serotonin Challenge:
-
Wash the rings thoroughly with fresh PSS until the tension returns to the baseline.
-
Add the test compound (e.g., Sarpogrelate, M-1, or a novel derivative) or vehicle (control) to the organ bath. Allow it to incubate for 20-30 minutes.
-
Generate a cumulative concentration-response curve (CRC) for serotonin. Start with a low concentration (e.g., 10⁻⁹ M) and increase it stepwise (e.g., half-log increments) until a maximal contraction is achieved. Allow the response to plateau at each concentration before adding the next.
-
-
Data Analysis:
-
Express the contraction at each serotonin concentration as a percentage of the maximal contraction observed in the control (vehicle) group.
-
Plot the concentration of serotonin (on a log scale) against the percentage response.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
The rightward shift of the CRC in the presence of the antagonist indicates competitive antagonism. The potency of the antagonist can be quantified by calculating the pA2 value using a Schild plot analysis.
-
Concluding Remarks for the Researcher
The protocols and data presented provide a foundational guide for investigating the vascular effects of sarpogrelate-like compounds. Scientific integrity demands meticulous execution and self-validating steps, such as the viability and endothelium checks. When studying a novel compound like "this compound," it is imperative to first establish a full pharmacological profile, including its potency (EC50/pA2), selectivity across various receptor subtypes, and its effect on both endothelium-intact and denuded vessels. This rigorous approach ensures that the data generated is robust, reproducible, and contributes meaningfully to the field of vascular pharmacology.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sarpogrelate Hydrochloride?
-
Li, J., et al. (2019, November 15). Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials. Medicine (Baltimore). Retrieved from [Link]
- Patsnap Synapse. (2024, June 14). What is Sarpogrelate Hydrochloride used for?
-
Watts, S. W., et al. (2002). Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle. The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]
-
Banes, A. K., et al. (2005). Activation of the JAK/STAT pathway in vascular smooth muscle by serotonin. American journal of physiology. Cell physiology. Retrieved from [Link]
-
Kimura, T., et al. (2012, October 30). Sarpogrelate Hydrochloride, a Selective 5-HT2A Receptor Antagonist, Improves Skin Perfusion Pressure of the Lower Extremities in Hemodialysis Patients with Peripheral Arterial Disease. Taylor & Francis Online. Retrieved from [Link]
-
DBpia. (n.d.). VASCULAR Efficacy of Sarpogrelate vs. Conventional Treatments for Peripheral Arterial Disease: A Meta-Analysis of Randomized Con. Retrieved from [Link]
-
Li, J., et al. (2019). Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials. PubMed. Retrieved from [Link]
-
Miyata, T., et al. (2020, September 30). Effects of M-1, a Major Metabolite of Sarpogrelate, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery. PubMed. Retrieved from [Link]
-
Pertz, H., & Elz, S. (1995). In-vitro Pharmacology of Sarpogrelate and the Enantiomers of its Major Metabolite: 5-HT2A Receptor Specificity, Stereoselectivity and Modulation of Ritanserin-induced Depression of 5-HT Contractions in Rat Tail Artery. Oxford Academic. Retrieved from [Link]
-
MIMS Singapore. (n.d.). Sarpogrelate hydrochloride: Uses & Dosage. Retrieved from [Link]
-
Berg, K. A., et al. (2001, September 21). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. Retrieved from [Link]
-
Khan, S. U., et al. (2024, August 22). Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review. BMC Cardiovascular Disorders. Retrieved from [Link]
-
Nagatomo, T., et al. (2004). 5-hydroxytryptamine and its receptors in systemic vascular walls. PubMed. Retrieved from [Link]
-
Ishizuka, N., et al. (2004). Functions of 5-HT2A receptor and its antagonists in the cardiovascular system. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Sarpogrelate. Retrieved from [Link]
-
Pertz, H., & Elz, S. (1995). In-vitro pharmacology of sarpogrelate and the enantiomers of its major metabolite: 5-HT2A receptor specificity, stereoselectivity and modulation of ritanserin-induced depression of 5-HT contractions in rat tail artery. The Journal of Pharmacy and Pharmacology. Retrieved from [Link]
-
Yang, J. S., et al. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-. Semantic Scholar. Retrieved from [Link]
-
Sugidachi, A., et al. (2000, February 1). In vitro inhibitory effect of sarpogrelate hydrochloride on serotonin-induced platelet small-aggregate formation. R Discovery. Retrieved from [Link]
-
Sorci-Thomas, M. G., et al. (2020, February 4). A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC. Retrieved from [Link]
-
Prisco, S. Z., et al. (2011). Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain. PMC. Retrieved from [Link]
-
JoVE. (2023, August 5). Aortic Ring Assay. YouTube. Retrieved from [Link]
-
REPROCELL. (2023, January 16). From rat aorta to resistance arteries: measuring vascular contractility. Retrieved from [Link]
Sources
- 1. 5-hydroxytryptamine and its receptors in systemic vascular walls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 3. Functions of 5-HT2A receptor and its antagonists in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of M-1, a Major Metabolite of Sarpogrelate, on 5-HT-Induced Constriction of Isolated Human Internal Thoracic Artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Mechanisms of 5-hydroxytryptamine(2A) receptor activation of the mitogen-activated protein kinase pathway in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Rat Aortic Ring Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. reprocell.com [reprocell.com]
- 16. youtube.com [youtube.com]
- 17. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sarpogrelate and its Derivatives in Cardiovascular Research
An initial search for "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" did not yield any results in publicly available scientific literature or chemical databases. This suggests that the compound may be a novel, unpublished derivative of sarpogrelate, or the name may contain a typographical error.
However, the parent compound, Sarpogrelate , is a well-documented 5-HT2A receptor antagonist with significant applications in cardiovascular research. This guide will, therefore, focus on the known applications and research protocols for sarpogrelate and its analogous derivatives. The principles and methodologies described herein would likely be applicable to novel derivatives such as "this compound."
Audience: Researchers, scientists, and drug development professionals.
Part 1: Foundational Understanding of Sarpogrelate's Mechanism of Action
Sarpogrelate is a selective antagonist of the serotonin 2A receptor (5-HT2A). Its therapeutic effects in cardiovascular diseases, particularly peripheral artery disease, stem from its ability to inhibit serotonin-induced platelet aggregation and vasoconstriction.
Core Mechanism:
-
Platelet Aggregation: Serotonin, released from dense granules of activated platelets, amplifies the aggregation response initiated by other agonists like thrombin and ADP. Sarpogrelate, by blocking the 5-HT2A receptors on platelets, mitigates this amplification loop, thereby reducing thrombus formation.
-
Vasoconstriction: In the vasculature, serotonin can induce the contraction of smooth muscle cells, leading to vasoconstriction. Sarpogrelate counteracts this effect, promoting vasodilation and improving blood flow.
Beyond 5-HT2A Antagonism:
Recent research suggests that sarpogrelate and its metabolites may possess pleiotropic effects, including:
-
Endothelial Dysfunction: Improvement of endothelial function by increasing the production of nitric oxide (NO).
-
Inflammation: Attenuation of inflammatory responses in the vascular wall.
-
Cell Proliferation: Inhibition of vascular smooth muscle cell proliferation and migration, which are key events in the pathogenesis of atherosclerosis.
These multifaceted actions make sarpogrelate and its derivatives compelling candidates for broader cardiovascular research.
Part 2: Experimental Protocols for Investigating Sarpogrelate Derivatives
The following protocols provide a framework for the preclinical evaluation of sarpogrelate and its novel derivatives.
Protocol 1: In Vitro Platelet Aggregation Assay
This assay is fundamental to confirming the primary mechanism of action of sarpogrelate-like compounds.
Objective: To determine the inhibitory effect of a test compound on serotonin-induced platelet aggregation.
Materials:
-
Test compound (e.g., Sarpogrelate hydrochloride, novel derivative)
-
Serotonin (5-HT)
-
Platelet-rich plasma (PRP) isolated from fresh human or animal blood
-
Platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
PRP Preparation:
-
Collect whole blood in tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Aggregometer Setup:
-
Calibrate the aggregometer using PRP (0% aggregation) and PPP (100% aggregation).
-
-
Assay:
-
Pre-warm PRP to 37°C.
-
Add a specific volume of PRP to the aggregometer cuvette.
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 5 minutes).
-
Initiate platelet aggregation by adding a sub-maximal concentration of serotonin.
-
Record the aggregation for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the aggregation).
-
Expected Outcome: A dose-dependent inhibition of serotonin-induced platelet aggregation.
Protocol 2: In Vivo Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
This model is widely used to assess the antithrombotic efficacy of a compound in a living organism.
Objective: To evaluate the ability of a test compound to prevent or reduce thrombus formation in a murine carotid artery.
Materials:
-
Test compound
-
Anesthetic (e.g., ketamine/xylazine)
-
Surgical microscope
-
Filter paper
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Doppler flow probe
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse.
-
Surgically expose the common carotid artery.
-
-
Compound Administration:
-
Administer the test compound via an appropriate route (e.g., oral gavage, intravenous injection) at a predetermined time before injury.
-
-
Thrombus Induction:
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a specific duration (e.g., 3 minutes).
-
-
Monitoring:
-
Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow) or for a predefined observation period.
-
-
Data Analysis:
-
Measure the time to occlusion.
-
Compare the time to occlusion in the treated group with the vehicle control group.
-
Expected Outcome: A significant prolongation of the time to occlusion in the group treated with the active compound.
Part 3: Visualizing Pathways and Workflows
Signaling Pathway of Sarpogrelate's Action
Caption: Workflow for the FeCl3-induced arterial thrombosis model.
Part 4: Data Presentation
Table 1: Hypothetical IC50 Values for Sarpogrelate and a Novel Derivative
| Compound | Target | IC50 (nM) |
| Sarpogrelate | 5-HT2A Receptor | 50 |
| Derivative X | 5-HT2A Receptor | 25 |
This table illustrates how to present comparative data for a novel derivative against the parent compound.
Table 2: Hypothetical Results from In Vivo Thrombosis Model
| Treatment Group | N | Time to Occlusion (minutes) |
| Vehicle Control | 10 | 15.2 ± 2.5 |
| Sarpogrelate (10 mg/kg) | 10 | 28.7 ± 3.1 |
| Derivative X (10 mg/kg) | 10 | 35.1 ± 3.5 |
*p < 0.05 vs. Vehicle Control
This table demonstrates a clear presentation of in vivo efficacy data.
References
-
Fumiyoshi, Y. & Tsuboi, K. The novel antiplatelet agent sarpogrelate hydrochloride. Cardiovascular Drug Reviews14 , 245-259 (1996). [Link]
-
Inoue, T. et al. Sarpogrelate, a 5-HT2A antagonist, reduces the risk of restenosis after percutaneous coronary intervention. Journal of Cardiology51 , 227-234 (2008). [Link]
Application Note: Inositol Phosphate Accumulation Assay for 5-HT2A Receptor Antagonists
[1]
Abstract
The 5-HT2A receptor is a critical G-protein coupled receptor (GPCR) implicated in the pathophysiology of schizophrenia, depression, and the mechanism of action for psychedelic therapeutics. While calcium flux assays provide rapid kinetic data, they often fail to capture the full pharmacological profile of slow-binding antagonists or inverse agonists. This guide details a robust, steady-state Inositol Monophosphate (IP1) Accumulation Assay using the Lithium Chloride (LiCl) trap method. We prioritize the modern HTRF (Homogeneous Time-Resolved Fluorescence) format over traditional radioactive column chromatography, offering a scalable, high-throughput solution that maintains the "gold standard" pharmacological fidelity of equilibrium binding.
Introduction & Mechanistic Basis[2][3][4]
The 5-HT2A Gq-Signaling Cascade
The 5-HT2A receptor couples primarily to the Gαq/11 protein family.[1] Upon agonist binding (e.g., Serotonin or DOI), the Gαq subunit activates Phospholipase C-β (PLCβ).[1] This enzyme hydrolyzes membrane phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
-
Diacylglycerol (DAG): Activates Protein Kinase C (PKC).
-
Inositol 1,4,5-trisphosphate (IP3): Triggers Ca²⁺ release from the endoplasmic reticulum.
The Lithium Chloride (LiCl) Trap Principle
IP3 is metabolically unstable (half-life < 30 seconds) and is rapidly dephosphorylated into IP2 and subsequently IP1 (Inositol Monophosphate) . The enzyme inositol monophosphatase (IMPase) recycles IP1 back into free inositol.
Critical Experimental Lever: Lithium Chloride (LiCl) acts as an uncompetitive inhibitor of IMPase. By adding LiCl (10–50 mM) to the assay buffer, we block this final recycling step. Consequently, IP1 accumulates intracellularly in direct proportion to receptor activation over the incubation period (30–60 min). This transforms a transient kinetic event into a stable, accumulative endpoint that is ideal for antagonist IC50 determination.
Pathway Visualization
The following diagram illustrates the signal transduction and the specific point of LiCl intervention.
Figure 1: 5-HT2A Gq signaling pathway showing the LiCl-mediated blockade of IMPase, forcing IP1 accumulation.
Experimental Design & Optimization
Cell Model Selection
-
Preferred: CHO-K1 or HEK293 cells stably expressing human 5-HT2A (recombinant).
-
Why: Transient transfections introduce high well-to-well variability (CV > 15%), making IC50 determination unreliable.
-
Cell Density: 10,000 – 20,000 cells/well (384-well format). Over-confluence can downregulate surface receptors.
Detection Method: HTRF IP-One (Competitive Immunoassay)
We utilize a competitive FRET assay (e.g., Revvity/Cisbio IP-One).
-
Reagents:
-
Anti-IP1 Cryptate (Donor): Emits long-lived fluorescence.[2]
-
IP1-d2 (Acceptor): Synthetic IP1 labeled with a red acceptor.
-
-
Mechanism: In the absence of cellular IP1 (basal state), the Donor and Acceptor bind, generating high FRET.[3] When 5-HT2A is activated, native cellular IP1 accumulates and competes with IP1-d2 for the antibody.
-
Readout: Signal Decrease. High Agonist = High IP1 = Low FRET. Antagonists restore the High FRET signal.
Critical Control: The Agonist Challenge (EC80)
To screen antagonists, you must first stimulate the receptor.
-
Do not use EC100: Saturating agonist concentrations make it difficult for competitive antagonists to bind, artificially shifting IC50 values to the right (Cheng-Prusoff distortion).
-
Use EC80: Determine the concentration of 5-HT or DOI that elicits 80% of the maximal response. This provides a robust signal window while remaining sensitive to inhibition.
Detailed Protocol (384-Well Format)
Materials
-
Cell Line: CHO-K1-h5HT2A (Adherent or Frozen-ready).
-
Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 50 mM LiCl . (Note: LiCl is mandatory).
-
Agonist: Serotonin HCl (5-HT) or DOI hydrochloride.
-
Reference Antagonist: Ketanserin (selective) or Volinanserin (M100907).[4]
-
Detection Kit: IP-One Gq Kit (Cisbio/Revvity).
-
Plate: White, low-volume 384-well plate (e.g., Greiner 784075).
Workflow Diagram
Figure 2: Step-by-step antagonist assay workflow. Note the pre-incubation step for the antagonist.
Step-by-Step Procedure
Step 1: Cell Preparation
-
Harvest adherent CHO-5HT2A cells using non-enzymatic dissociation buffer (enzyme-free prevents receptor cleavage).
-
Resuspend in Stimulation Buffer (containing 50 mM LiCl).
-
Dispense 10 µL of cell suspension (20,000 cells) into each well of the 384-well plate.
-
Tip: If using adherent protocol, plate cells in culture media 24h prior, then aspirate and replace with Stimulation Buffer on assay day.
-
Step 2: Antagonist Pre-Incubation (Equilibrium)
-
Prepare 4X concentrated Antagonist dilutions in Stimulation Buffer.
-
Add 5 µL of Antagonist to the cells.
-
Centrifuge briefly (1000 rpm, 30 sec) to ensure mixing.
-
Incubate for 15–30 minutes at 37°C.
-
Rationale: This allows the antagonist to bind the receptor before the agonist competes for the site.
-
Step 3: Agonist Stimulation [5]
-
Prepare 4X concentrated Agonist (e.g., Serotonin) at its EC80 concentration.
-
Add 5 µL of Agonist to the wells (Final Volume = 20 µL).
-
Incubate for 45–60 minutes at 37°C.
-
Note: During this time, unblocked receptors will generate IP1, which accumulates due to the LiCl.
-
Step 4: Lysis and Detection
-
Prepare the detection reagents in the Lysis Buffer provided by the kit.[2]
-
Solution A: Anti-IP1-Cryptate Tb.
-
Solution B: IP1-d2.
-
-
Add 5 µL of Solution B (Acceptor) to all wells.
-
Add 5 µL of Solution A (Donor) to all wells.
-
Incubate for 1 hour at Room Temperature (protected from light).
Step 5: Data Acquisition
-
Read on a TR-FRET compatible plate reader (e.g., PHERAstar, EnVision).
-
Settings:
-
Excitation: 337 nm (Laser) or 340 nm (Flash lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 60 µs; Integration: 400 µs.
-
Data Analysis & Interpretation
HTRF Ratio Calculation
Raw fluorescence intensity can fluctuate due to well volume or turbidity. Always calculate the ratiometric signal:
Data Transformation
Since the assay is competitive (High IP1 = Low Signal), the raw data will look like an inverted sigmoid.
-
Normalize Data: Convert Ratio to "% Inhibition" or "nM IP1" using a standard curve (optional but recommended for absolute quantification).
-
Ratio_Basal: Buffer only (Max FRET).
-
Ratio_EC80: Agonist only (Min FRET).
-
-
Curve Fitting: Plot Log[Antagonist] vs. % Inhibition. Fit using a 4-parameter logistic (4PL) equation to determine IC50 .
Expected Results (Reference Compounds)
| Compound | Role | Expected IC50 / Ki | Mechanism |
| Ketanserin | Antagonist | ~ 1–5 nM | Competitive antagonist, highly selective for 5-HT2A. |
| Volinanserin (M100907) | Antagonist | ~ 0.5 nM | Ultra-potent, "gold standard" selective antagonist. |
| Serotonin (5-HT) | Agonist | EC50 ~ 10–20 nM | Endogenous ligand. Used for EC80 setup. |
| DOI | Agonist | EC50 ~ 5–10 nM | Hallucinogenic agonist, robust IP1 driver. |
Troubleshooting & Validation
-
Low Signal Window (S/B < 3):
-
Cause: Insufficient LiCl or low receptor expression.
-
Fix: Increase LiCl to 50 mM. Ensure cells are healthy and not over-passaged (>20 passages often lose receptor expression).
-
-
High Variability (Z' < 0.5):
-
Cause: Pipetting errors or edge effects.
-
Fix: Use automated dispensing for the 5 µL steps. Incubate plates at RT for 10 min before reading to stabilize thermal gradients.
-
-
Incomplete Inhibition:
-
Cause: Agonist concentration too high (>EC80).
-
Fix: Re-run Agonist dose-response to verify EC80. If Agonist is >EC90, antagonists cannot compete effectively.
-
References
-
Knight, A. R., et al. (2004). "Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors." Naunyn-Schmiedeberg's Archives of Pharmacology, 370(2), 114-123. [Link]
-
Kehne, J. H., et al. (1996). "MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia." European Journal of Pharmacology, 307(1), 135-136. (Reference for Volinanserin specificity). [Link]
-
Trinquet, E., et al. (2006). "A homogeneous time-resolved fluorescence assay for inositol 1-phosphate quantification." Analytical Biochemistry, 358(1), 126-135. (Foundational paper for IP-One HTRF method). [Link]
-
Berridge, M. J., et al. (1982). "Lithium amplifies agonist-dependent phosphatidylinositol responses in brain and salivary glands." Biochemical Journal, 206(3), 587–595. (The mechanistic basis of the LiCl trap). [Link]
Sources
- 1. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Troubleshooting & Optimization
Optimizing the synthesis yield of "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate"
Technical Support Center: Synthesis of Sarpogrelate Impurity Standards
Welcome to the Advanced Synthesis Support Hub. You have accessed this guide because you are likely synthesizing Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate (CAS: 1659311-40-6). In the context of pharmaceutical development, this compound is a critical Process-Related Impurity (PRI) used as a reference standard for Sarpogrelate Hydrochloride quality control.
Unlike the parent drug, where the goal is to avoid this pathway, your objective here is to intentionally maximize the yield of this specific molecule to create a high-purity analytical standard. This requires a specific deviation from the standard Sarpogrelate protocol, effectively mimicking a "failed" Grignard step followed by a successful downstream synthesis.
Part 1: The Synthetic Logic & Pathway
To optimize yield, we must first understand the structural divergence. Sarpogrelate is typically synthesized by coupling a substituted phenol with epichlorohydrin. This specific impurity arises when the starting material is Salicylaldehyde (2-hydroxybenzaldehyde) rather than the benzylated phenol intermediate.
The Challenge: The aldehyde group (-CHO) on the salicylaldehyde core is reactive. High-yield synthesis requires protecting this group from oxidation or condensation while driving the formation of the amino-alcohol tail and the final hemisuccinate ester.
Visualizing the Divergent Pathway
Figure 1: Targeted synthesis pathway for this compound, highlighting critical reaction nodes.
Part 2: Protocol Optimization & Troubleshooting
This section addresses the three critical phases of synthesis, identifying "Yield Killers" and providing field-proven solutions.
Phase 1: The Etherification (Constructing the Epoxide)
Reaction: Salicylaldehyde + Epichlorohydrin
The Problem: Salicylaldehyde possesses strong intramolecular hydrogen bonding, making the phenolic hydroxyl less nucleophilic. Standard base conditions often lead to Cannizzaro reactions (disproportionation of the aldehyde) or polymerization, resulting in a dark tar and low yield (<40%).
Optimization Strategy: Use Phase Transfer Catalysis (PTC) to minimize the exposure of the aldehyde to harsh aqueous bases.
-
Recommended Protocol: Use Potassium Carbonate (
) in Acetone or Acetonitrile with 5 mol% Tetrabutylammonium Bromide (TBAB) . -
Why TBAB? It transports the phenoxide ion into the organic phase, accelerating the reaction with epichlorohydrin without requiring high temperatures that degrade the aldehyde [1].
Q: My reaction mixture is turning dark brown. What is happening?
A: This indicates the degradation of the aldehyde, likely via aldol condensation or oxidation.
Fix: Lower the reaction temperature to 60°C. Ensure your solvent is dry. If using acetone, ensure it is free of acidic impurities. Switch to Acetonitrile for better stability.
Phase 2: The Amination (Ring Opening)
Reaction: Intermediate A + Dimethylamine
The Problem: Regioselectivity. The epoxide can open at either carbon. While the terminal attack is favored, steric hindrance from the ortho-formyl group can slow the reaction, allowing the aldehyde to react with the amine (forming a Schiff base/imine).
Optimization Strategy:
-
Excess Reagent: Use a large excess of Dimethylamine (3-5 equivalents) to drive the kinetics of the epoxide opening over the imine formation.
-
Temperature Control: Keep the reaction low (0°C to Room Temp). High heat favors Schiff base formation.
-
Hydrolysis: If a Schiff base forms, it is reversible. A mild acidic workup (pH 5-6) can hydrolyze the imine back to the aldehyde without cleaving the ether.
Phase 3: The Hemisuccinate Formation (Critical Step)
Reaction: Intermediate B + Succinic Anhydride
The Problem: This is the most common yield-loss step. The secondary alcohol is sterically hindered, and the tertiary amine can act as an internal base, complicating the stoichiometry. Furthermore, succinic anhydride is moisture-sensitive.
Optimization Strategy: Use a DMAP-Catalyzed Acylation approach.
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous).
-
Base: Triethylamine (TEA) + 4-Dimethylaminopyridine (DMAP) (0.1 eq).
-
Stoichiometry: Use 1.2 eq of Succinic Anhydride.
Q: I am seeing a "double-succinate" impurity or polymer. Why?
A: You likely have water in your system. Succinic anhydride hydrolyzes to succinic acid, which can then couple inefficiently or cause side reactions.
Fix: Use freshly distilled solvents. Verify the quality of your Succinic Anhydride (it should be white flakes, not powder).
Part 3: Troubleshooting Guide (FAQ)
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Step 1 (<50%) | Intramolecular H-bonding of Salicylaldehyde.[1] | Add TBAB (5 mol%) as a phase transfer catalyst. Switch base to |
| Product contains Imine (C=N peak in IR) | Reaction of Dimethylamine with Aldehyde. | Perform a mild acidic wash (0.1 N HCl) during workup to hydrolyze the imine back to the aldehyde. |
| Target decomposes on Silica Gel | Acid sensitivity of the hemisuccinate/amine. | Pre-treat the Silica Gel with 1% Triethylamine to neutralize acidity. Use neutral alumina if instability persists. |
| NMR shows missing Aldehyde proton (~10 ppm) | Oxidation to Carboxylic Acid. | Degas solvents with Argon/Nitrogen. The aldehyde is prone to air oxidation. Store intermediates under inert gas. |
Part 4: Analytical Validation (Self-Check)
To confirm you have synthesized the correct impurity standard, verify against these spectral characteristics:
-
Mass Spectrometry (LC-MS): Look for the molecular ion corresponding to the loss of the ethylphenyl-methoxy tail and the addition of oxygen (formyl).
-
Parent Drug MW: ~429.5 Da
-
Target Impurity MW: Calculate based on Formula
(Approx 323.34 Da).
-
-
1H-NMR:
-
Distinctive Feature: A singlet around 10.2 - 10.5 ppm (Aldehyde proton).
-
Absence: You should not see the multiplet patterns typical of the ethyl-phenyl tail (2.8-3.0 ppm region).
-
References
-
Sarpogrelate Intermediate Synthesis Optimization: Patent CN102875340A describes the standard Grignard route. The impurity synthesis described above is the logical deviation when the Grignard step is omitted and Salicylaldehyde is carried forward. Source:
-
Impurity Identification & Structure: this compound is a recognized impurity standard (Catalog No. 1659311-40-6) used for HPLC validation. Source:
-
General Esterification of Sarpogrelate Derivatives: Methodologies for aspirination and succinylation of sarpogrelate-like amino-alcohols, highlighting the use of DMAP/Pyridine. Source:
-
Sarpogrelate Impurity Profiling: Overview of Sarpogrelate impurities, including process-related degradants. Source:
Sources
Troubleshooting "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" purification by HPLC
Subject: Troubleshooting "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" Purification
Executive Summary
You are encountering difficulties purifying or analyzing This compound (hereafter referred to as Impurity F-CHO ). Based on its nomenclature, this molecule represents a specific oxidative degradation product of Sarpogrelate where the lipophilic 2-(3-methoxyphenyl)ethyl tail has been cleaved and replaced by a formyl group on the phenoxy ring.
The Core Challenge: Unlike the parent drug (Sarpogrelate), which is lipophilic, Impurity F-CHO is significantly more polar and chemically reactive (aldehyde). Standard C18 methods designed for Sarpogrelate often fail because this impurity elutes in the void volume or degrades during analysis.
Section 1: The Molecule & The Problem
To troubleshoot effectively, we must understand the shift in physicochemical properties.
| Feature | Sarpogrelate (Parent) | Impurity F-CHO (Target) | Chromatographic Impact |
| Structure | Lipophilic tail present | Tail lost; Formyl (-CHO) added | Drastic loss of retention |
| Polarity | Moderate (LogP ~3-4) | High (LogP < 1 estimated) | Elutes near solvent front ( |
| Reactivity | Stable Ether/Ester | Reactive Aldehyde | Peak broadening / Ghost peaks |
| Ionization | Basic (Amine) + Acidic (Succinate) | Zwitterionic + Aldehyde | pH sensitive retention |
Section 2: Troubleshooting Guides (Q&A)
Category A: Retention & Resolution Issues
Q1: The impurity co-elutes with the solvent front or injection peak. How do I retain it? Diagnosis: The standard Sarpogrelate method (likely high % Acetonitrile) is too strong for this polar fragment. The impurity acts like a "polar headgroup" without the "greasy tail."
Protocol Adjustment:
-
Reduce Organic Strength: Lower the initial organic concentration (Mobile Phase B) to 3-5% (vs. the typical 10-20% for Sarpogrelate).
-
Switch Stationary Phase: Standard C18 columns may suffer from "dewetting" at high aqueous conditions.
-
Recommendation: Use a Polar-Embedded C18 (e.g., Waters SymmetryShield, Phenomenex Synergi Fusion) or a Phenyl-Hexyl column. The Phenyl phase interacts with the aromatic aldehyde via
stacking, providing unique selectivity distinct from the parent drug [1].
-
-
Ion Pairing (Last Resort): If pH modification fails, add 5-10 mM Sodium Hexanesulfonate to Mobile Phase A. This forms a neutral ion pair with the dimethylamino group, increasing retention on C18.
Q2: The peak shape is tailing severely (
Corrective Action:
-
pH Control: Ensure Mobile Phase A is buffered to pH 3.0 (using Phosphate or Formate). At this pH, the amine is protonated (
), and silanols are suppressed (neutral ), minimizing secondary interactions [2]. -
Temperature: Increase column temperature to 40°C to improve mass transfer, but only if the aldehyde stability is confirmed (see Category B).
Category B: Stability & Reactivity (The "Formyl" Factor)
Q3: I see "ghost peaks" or the impurity area decreases over time in the autosampler. Diagnosis: The formyl group (-CHO) is reactive. It may be oxidizing to the carboxylic acid (Des-ethylphenyl-3-methoxy-2-carboxysarpogrelate) or reacting with amines in your system.
Critical Prevention Steps:
-
Avoid Amine Buffers: Do NOT use Ammonium Acetate or Triethylamine (TEA). Aldehydes react with primary amines to form Schiff bases (imines). Use Potassium Phosphate or Formic Acid instead.
-
Solvent Choice: Avoid Methanol if possible, as aldehydes can form hemiacetals/acetals in acidic alcohol solutions. Acetonitrile (ACN) is the preferred organic modifier.
-
Sample Diluent: Dissolve the sample in a mixture of Water:ACN (90:10). Do not use alkaline diluents, which accelerate aldehyde degradation.
Section 3: Recommended Method Parameters
Based on the polarity shift, the following "Polar-Retention" method is recommended for isolating Impurity F-CHO.
| Parameter | Setting | Rationale |
| Column | C18 Polar-Embedded or Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | Retains polar aromatics; prevents phase collapse. |
| Mobile Phase A | 20 mM | Suppresses silanols; keeps amine protonated. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Inert to aldehydes (unlike MeOH). |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 220 nm & 254 nm | 254 nm is specific for the benzaldehyde chromophore. |
| Temp | 25°C | Lower temp preserves the unstable aldehyde. |
Gradient Profile:
-
0-5 min: 5% B (Isocratic Hold for retention)
-
5-20 min: 5%
60% B (Elute Parent Sarpogrelate) -
20-25 min: 60%
5% B (Re-equilibrate)
Section 4: Visual Troubleshooting Logic
Diagram 1: Diagnostic Logic for Impurity F-CHO
Use this flow to identify the root cause of your purification failure.
Caption: Decision matrix for isolating polar, reactive aldehyde impurities in Sarpogrelate analysis.
Diagram 2: Proposed Degradation Pathway
Understanding the origin helps in confirming the impurity identity.
Caption: Mechanistic pathway showing the divergence between common hydrolysis (Sarpogrelic Acid) and oxidative cleavage (Impurity F-CHO).
References
Technical Support Center: Stability Optimization for "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate"
Executive Summary
You are likely encountering rapid degradation of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate (hereafter referred to as DFS-Intermediate ) in aqueous media. Based on the structural nomenclature, this compound retains the succinic acid ester core of Sarpogrelate but possesses a reactive formyl (aldehyde) group in place of the lipophilic ethylphenyl-methoxy tail.
This creates a "dual-threat" stability profile:
-
Hydrolysis: The ester linkage is susceptible to cleavage, accelerated by pH extremes.
-
Autoxidation: The formyl group is highly prone to oxidizing into a carboxylic acid (benzoic acid derivative) upon exposure to dissolved oxygen.
This guide provides the protocols to stabilize DFS-Intermediate during experimental workflows.
Part 1: The Degradation Mechanism (Root Cause Analysis)
To solve the stability issue, we must first visualize the enemies: Water (Hydrolysis) and Oxygen (Oxidation) .
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways. The ester bond (Red) hydrolyzes in water, while the formyl group (Yellow) oxidizes in air.
Part 2: Aqueous Solution Protocol (Step-by-Step)
Critical Warning: Do not store DFS-Intermediate in aqueous solution for >4 hours unless frozen. Sarpogrelate derivatives are esters and are inherently unstable in water over time [1].[1]
Step 1: Buffer Selection (The "Goldilocks" Zone)
The ester bond is most stable at a slightly acidic pH (pH 4.0 – 5.5).
-
Avoid: Phosphate buffers (PBS) at pH 7.4. Phosphate ions can catalyze ester hydrolysis [2].
-
Avoid: Alkaline buffers (Tris, Carbonate). These will cause rapid saponification (hydrolysis) and potential aldol condensation of the formyl group.
-
Recommended: 10-20 mM Acetate Buffer (pH 4.5) or Citrate Buffer (pH 5.0).
Step 2: Solvent System (Solubility vs. Stability)
DFS-Intermediate lacks the lipophilic tail of Sarpogrelate, making it more polar, but organic co-solvents are still required to prevent precipitation and reduce hydrolysis rates (water activity reduction).
| Component | Recommended % | Function |
| DMSO | 10% - 20% | Primary solvent. Stabilizes the molecule against hydrolysis better than water. |
| Acetonitrile | Optional (5-10%) | Good for analytical samples; prevents microbial growth. |
| Aqueous Buffer | Remainder | Must be pH 4.5 (Acetate). |
Step 3: Deoxygenation (Crucial for Formyl Group)
The "2-formyl" group will oxidize to a carboxylic acid if dissolved oxygen is present.
-
Sparge the aqueous buffer with Argon or Nitrogen gas for 15 minutes before adding the drug.
-
Dissolve the DFS-Intermediate in pure DMSO first.
-
Add the DMSO stock to the degassed buffer under an inert atmosphere.
Part 3: Troubleshooting Guide (FAQ)
Q1: "I see a new peak appearing at a shorter retention time on HPLC. What is it?"
Diagnosis: This is likely the Hydrolysis Product .
-
Mechanism: The succinic ester bond has cleaved. The resulting acid/alcohol fragments are more polar than the parent, causing them to elute earlier on Reverse Phase (C18) columns.
-
Fix: Lower the pH of your mobile phase and sample diluent to pH 4.5. Ensure sample temperature is kept at 4°C in the autosampler.
Q2: "My sample turns slightly yellow after 24 hours."
Diagnosis: Autoxidation of the aldehyde (formyl group).
-
Mechanism: Benzaldehyde derivatives often turn yellow as they oxidize to benzoic acid derivatives or undergo trace polymerization [3].
-
Fix: You must exclude oxygen. Add a trace amount of antioxidant (e.g., EDTA to chelate metals that catalyze oxidation, or Ascorbic Acid if compatible with your assay) or strictly use Argon purging [4].
Q3: "Can I use standard Sarpogrelate storage conditions?"
No. Standard Sarpogrelate HCl is a salt and relatively stable as a solid. Your compound is a "Des-" intermediate with a reactive aldehyde. It is significantly more reactive.
-
Storage: -80°C as a solid.
-
In Solution: Use immediately. Do not freeze-thaw aqueous solutions.
Part 4: Analytical Method Optimization (HPLC)
If you are quantifying DFS-Intermediate, standard Sarpogrelate methods (usually Ammonium Acetate/Methanol) may need adjustment due to the polarity shift.
Recommended Initial Method Parameters:
-
Column: C18 End-capped (to reduce silanol interactions with the amine).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 stabilizes the ester).
-
Mobile Phase B: Acetonitrile (preferred over Methanol to prevent transesterification).
-
Gradient: Start at 5% B (due to higher polarity of the "Des" compound) rather than the standard 20-30% B used for Sarpogrelate.
Decision Tree: Optimizing Stability
Figure 2: Troubleshooting logic flow for stabilizing DFS-Intermediate samples.
References
-
BenchChem. (2025).[1][2] Long-term stability of sarpogrelate hydrochloride stock solutions. Retrieved from
-
Kolah, A. K., et al. (2008).[3] Reaction Kinetics for the Heterogeneously Catalyzed Esterification of Succinic Acid with Ethanol. Industrial & Engineering Chemistry Research. Retrieved from
-
SelleckChem. (2025). Sarpogrelate HCl Chemical Properties and Stability. Retrieved from
-
MDPI. (2025). Exploring the Volatility and Stability of Halogenated Benzaldehydes. Retrieved from
Sources
Preventing degradation of sarpogrelate derivatives during experiments
Current Status: Operational Ticket ID: SR-5HT2A-STAB-001 Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division
Introduction: The Stability Paradox
Welcome to the Sarpogrelate Technical Support Center. You are likely here because you are observing inconsistent recovery rates, unknown peaks in your chromatograms, or rapid signal loss in plasma samples.
The Core Issue: Sarpogrelate hydrochloride (MCI-9042) is a selective 5-HT2A antagonist.[1][2] Its structural efficacy relies on a succinic acid ester linkage . In the world of chemical stability, esters are the "Achilles' heel"—highly susceptible to hydrolysis driven by pH extremes, moisture, and biological esterases.
This guide moves beyond generic advice. We provide self-validating protocols to arrest this degradation, ensuring your data reflects the drug's pharmacology, not its decomposition.
Module 1: Benchtop Stability & Stock Preparation
User Query: "My stock solution showed 5% degradation after 24 hours at room temperature. What happened?"
Root Cause Analysis: Sarpogrelate undergoes hydrolysis to form M-1 (Sarpogrelate acid) and an alcohol byproduct. This reaction is catalyzed by base (OH⁻) and moisture. If your solvent is not anhydrous or your pH drifts neutral/alkaline, degradation is inevitable.
The Protocol: Hydrolysis-Proof Stock Generation
-
Solvent Choice: Do NOT use pure water or phosphate-buffered saline (PBS) for long-term stock storage.
-
Recommended: Methanol (MeOH) or Dimethyl Sulfoxide (DMSO).
-
Why: These aprotic/protic organic solvents minimize the water activity (
) required for hydrolysis.
-
-
Acidification (The Critical Step):
-
Add 0.1% Formic Acid (FA) to your stock solvent.
-
Mechanism:[3] Acidification protonates the carbonyl oxygen, but in the absence of water, it prevents base-catalyzed hydrolysis (the dominant pathway at RT).
-
-
Temperature Control:
-
Store at -20°C or -80°C .
-
Warning: Avoid repeated freeze-thaw cycles. Condensation introduces water. Aliquot stocks immediately after preparation.
-
Visualization: The Hydrolysis Pathway
Figure 1: Mechanism of Sarpogrelate degradation. The ester bond cleavage yields the M-1 metabolite, the primary impurity observed in stability studies.
Module 2: Bioanalytical Handling (Plasma & Serum)
User Query: "I am losing >30% of Sarpogrelate in rat plasma within 15 minutes of collection. How do I stop this?"
Root Cause Analysis: Rodent plasma (rat/mouse) has significantly higher carboxylesterase activity than human plasma. Sarpogrelate is an ester; to an enzyme, it looks like food. Standard EDTA tubes are insufficient.
The Protocol: The "Ice-Acid" Blockade
You must inhibit esterase activity immediately upon blood draw.
Step-by-Step Workflow:
-
Collection: Draw blood into tubes containing NaF/KOx (Sodium Fluoride/Potassium Oxalate). Fluoride acts as a weak general esterase inhibitor.
-
Immediate Chill: Place tubes on wet ice (
) immediately. Do not allow to sit at RT. -
The Acid Crash (Crucial):
-
Separate plasma via centrifugation at
. -
IMMEDIATELY add 5% v/v of 1M Formic Acid or 1M HCl to the plasma aliquot.
-
Target pH: ~3.0 - 4.0.
-
Why: Esterases are proteins. Lowering the pH denatures the enzyme's active site, halting catalytic activity.
-
-
Extraction: Use Protein Precipitation (PPT) with Acetonitrile + 0.1% Formic Acid . The organic solvent denatures remaining proteins, and the acid keeps the analyte stable.
Data: Stability in Rat Plasma (Simulated)
| Condition | T=0 min | T=30 min (RT) | T=30 min (Ice) | T=30 min (Acidified) | Status |
| Heparin Plasma (Control) | 100% | 42% | 85% | N/A | CRITICAL FAIL |
| NaF/KOx Plasma | 100% | 65% | 92% | N/A | Unstable |
| Acidified Plasma (pH 3.5) | 100% | 98% | 99% | 99.5% | OPTIMAL |
Module 3: Forced Degradation & Impurity Profiling
User Query: "I need to validate a stability-indicating HPLC method. What stress conditions should I use?"
Root Cause Analysis: To prove your method can detect degradation products (like M-1 or the genotoxic epoxide Impurity V), you must force the molecule to break down.
The Protocol: Stress Testing Matrix (ICH Q1A)
Perform these tests on a 1 mg/mL solution. Aim for 5-20% degradation.
| Stress Type | Agent/Condition | Duration | Expected Degradation | Primary Product |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 2-4 Hours | High | M-1 (Acid) |
| Base Hydrolysis | 0.1 N NaOH, RT | < 5 Min | Very High (Flash degradation) | M-1 (Acid) |
| Oxidation | 3% H₂O₂, RT | 2-6 Hours | Moderate | N-oxide / Benzylic oxidation |
| Thermal | 60°C (Solid State) | 7 Days | Low | Minor degradants |
| Photolytic | UV Light (1.2M lux hrs) | 24 Hours | Low/Moderate | Radical induced |
Technical Note on Impurity V: During synthesis, a genotoxic epoxide impurity (Impurity V) may form.[4] This is distinct from the hydrolysis degradants. If you are developing a method for API release, you must verify resolution between Sarpogrelate, M-1, and Impurity V.
Visualization: Bioanalytical Workflow
Figure 2: Optimized sample preparation workflow to prevent enzymatic hydrolysis of Sarpogrelate in plasma.
Frequently Asked Questions (FAQs)
Q: Can I use phosphate buffer (pH 7.4) for my infusion solution? A: Only for immediate use (< 2 hours). At pH 7.4, the ester hydrolysis rate increases significantly compared to pH 4.0. If long-term infusion is required, keep the syringe chilled or adjust the vehicle pH to < 6.0 if physiologically checking allows.
Q: I see a peak eluting before Sarpogrelate in my Reverse Phase HPLC. What is it? A: This is almost certainly M-1 (Sarpogrelate Acid) . Because it loses the ester group and exposes a carboxylic acid, it is more polar than the parent compound and elutes earlier on C18 columns.
Q: Is Sarpogrelate light-sensitive? A: While not extremely photosensitive compared to retinoids, forced degradation studies show some degradation under high-intensity UV. Standard amber glassware is sufficient for protection.
References
-
Kim, J. A., et al. (2015).[5] A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine, 35(4), 391–397. Retrieved from [Link]
-
Wang, R., et al. (2019). Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 174, 1-8.[4] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
Sources
- 1. Sarpogrelate hydrochloride | 5-HT2A Receptors | Tocris Bioscience [tocris.com]
- 2. caymanchem.com [caymanchem.com]
- 3. CN107382911A - Sarpogrelate hydrochloride genetoxic impurity V and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility & Stability Guide for Sarpogrelate Impurities
Topic: Overcoming Poor Solubility of "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate"
Executive Summary
You are encountering solubility issues with Impurity-F , a critical degradation product/intermediate of Sarpogrelate. Based on the nomenclature "Des(ethylphenyl-3-methoxy)-2-formyl..." , this molecule structurally corresponds to a benzaldehyde derivative retaining the dimethylamino-propanol chain .
Its poor solubility is driven by two factors:
-
Free Base Lipophilicity: At neutral pH, the dimethylamino group is unprotonated, making the molecule highly lipophilic.
-
Aldehyde Reactivity: The formyl group (-CHO) is prone to polymerization or oxidation to the corresponding carboxylic acid, leading to variable solubility and "ghost peaks" in chromatography.
This guide provides a self-validating protocol to solubilize Impurity-F while preventing its degradation.
Part 1: The Solubility Architecture
To successfully dissolve Impurity-F, you must manipulate its ionization state. You cannot treat this simply as a "dissolve and shoot" standard.
The Physicochemical Profile
| Feature | Chemical Implication | Solubility Consequence |
| Dimethylamino Group | Basic (pKa ~9.0–9.5) | Insoluble in water at pH > 7. Soluble at pH < 4. |
| Formyl Group (-CHO) | Reactive Electrophile | Unstable in water (oxidation); reacts with alcohols (hemiacetals). |
| Phenol Ether Core | Lipophilic Scaffold | Requires organic co-solvent (DMSO/MeCN) to break crystal lattice. |
The "Golden Rule" Protocol
Do NOT attempt to dissolve this standard directly in water or phosphate buffer (pH 7). It will precipitate or form a gum.
Step 1: Primary Stock Preparation (Organic)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN).
-
Concentration: 1.0 mg/mL.
-
Procedure: Weigh standard into a silanized amber glass vial. Add DMSO. Vortex for 30 seconds. Sonicate for 1 minute max (avoid heat).
-
Why? DMSO disrupts the crystal lattice without triggering hydrolysis.
Step 2: Working Solution (Aqueous Transition)
-
Diluent: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.5).
-
Procedure: Dropwise addition of Stock into Diluent under vortex.
-
Why? The acidic pH protonates the tertiary amine (
), drastically increasing aqueous solubility.
Part 2: Troubleshooting Guides (FAQ)
Q1: "I dissolved the standard in Methanol, but I see two peaks in my HPLC. Is it impure?"
Diagnosis: Likely Hemiacetal Formation . Explanation: Aldehydes react reversibly with alcohols (Methanol/Ethanol) to form hemiacetals. In HPLC, this often appears as a split peak or a broad hump. Solution:
-
Switch your stock solvent to Acetonitrile (MeCN) or DMSO .
-
Avoid methanol in the sample diluent. Use MeCN/Water mixtures.[1][2]
Q2: "The standard dissolved initially but precipitated after 4 hours in the autosampler."
Diagnosis: pH Drift or Temperature Shock . Explanation: If your dilution buffer is not strong enough, the pH may drift up, causing the free base to crash out. Alternatively, cooling (4°C) decreases solubility. Solution:
-
Ensure your diluent contains at least 0.1% Formic Acid .
-
If using a buffer, ensure it has adequate capacity (e.g., 20 mM Ammonium Acetate pH 4.0).
-
Keep the autosampler at 10°C (not 4°C) to prevent cold-shock precipitation, or reduce the concentration.
Q3: "My peak area is decreasing over time, and a new earlier-eluting peak is appearing."
Diagnosis: Oxidation to Carboxylic Acid . Explanation: The "2-formyl" group oxidizes to a "2-carboxy" group (Benzoic acid derivative) upon exposure to air. This new peak is more polar (elutes earlier in Reverse Phase). Solution:
-
Degas all solvents thoroughly.
-
Add an antioxidant like EDTA (to chelate metal catalysts) or BHT to the stock solution if permissible.
-
Critical: Prepare fresh daily. Do not store aqueous dilutions.
Part 3: Visualization & Logic Flow
The following diagram illustrates the decision matrix for solubilizing Impurity-F, ensuring chemical stability and instrument compatibility.
Caption: Decision tree for solubilizing Sarpogrelate Impurity-F. Green paths indicate the validated protocol for stability and solubility.
Part 4: Validated Experimental Protocol
Protocol ID: P-SOL-SARP-02 Objective: Preparation of a 50 µg/mL LC-MS working standard.
-
Preparation of Stock (1000 µg/mL):
-
Weigh 1.0 mg of this compound into a 2 mL amber vial.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex for 30 seconds. Inspect for clarity. (Solution should be clear/yellowish).
-
-
Preparation of Diluent (Acidic):
-
Mix Water (HPLC Grade) with 0.1% Formic Acid .
-
Note: Do not use phosphate buffers if analyzing by LC-MS (suppression risk).
-
-
Preparation of Working Standard (50 µg/mL):
-
Pipette 950 µL of the Acidic Diluent into a fresh vial.
-
Add 50 µL of the DMSO Stock.
-
Vortex immediately.
-
Result: The amine protonates instantly, maintaining solubility in the 95% aqueous environment.
-
-
Storage:
-
Stock (DMSO): -20°C, stable for 1 month.
-
Working (Aqueous): Use immediately. Discard after 24 hours (Aldehyde oxidation risk).
-
References
-
Sarpogrelate Hydrochloride Structure & Properties. PubChem Database. National Library of Medicine. Available at: [Link]
-
Impurity Profiling of Sarpogrelate. Veeprho Pharmaceuticals Impurity Standards. Listing of Sarpogrelate related compounds and structural elucidation reports. Available at: [Link]
-
Reactivity of Aldehydes in Pharmaceutical Analysis. Brieflands (Iran J Pharm Res). "A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group." Available at: [Link]
Sources
Technical Support Center: Navigating Matrix Effects in the Bioanalysis of Sarpogrelate and its Metabolites
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing challenges in the liquid chromatography-mass spectrometry (LC-MS) bioanalysis of sarpogrelate and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with assay accuracy and reproducibility, specifically those arising from matrix effects.
While your query mentioned the specific metabolite "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate," a thorough review of scientific literature indicates that this is likely a minor or hypothetical metabolite. The principles of mass spectrometry troubleshooting, however, are universal. Therefore, this guide will focus on the well-characterized and pharmacologically active metabolite of sarpogrelate, known as M-1, as a practical and relevant example.[1][2] The strategies and protocols detailed herein are directly applicable to the analysis of other sarpogrelate metabolites.
Sarpogrelate is metabolized in the liver, primarily through hydrolysis, to its active metabolite, M-1, which is also a potent 5-HT2A-receptor antagonist.[2][3] Accurate quantification of both the parent drug and its active metabolites in biological matrices like plasma is crucial for pharmacokinetic and clinical efficacy studies.[3] However, co-eluting endogenous components from these complex matrices can interfere with the ionization of the target analytes, a phenomenon known as the matrix effect.[4][5] This can lead to ion suppression or enhancement, compromising the integrity of the analytical results.[4][6]
This document provides a series of troubleshooting guides and frequently asked questions to help you diagnose, understand, and mitigate matrix effects in your bioanalytical workflow.
Part 1: Troubleshooting Guide - From Diagnosis to Solution
This section is structured in a question-and-answer format to directly address common issues encountered during method development and sample analysis.
Q1: I'm seeing poor reproducibility and accuracy in my sarpogrelate/metabolite assay. How can I confirm if matrix effects are the cause?
A1: Initial Symptoms & Definitive Diagnosis
The first signs of matrix effects are often inconsistent results, such as poor precision and accuracy in your quality control (QC) samples, especially between different lots of biological matrix.[4] To definitively diagnose and quantify the extent of the matrix effect, you should perform a post-extraction spike experiment . This is a critical diagnostic test recommended by regulatory agencies like the FDA and EMA.[7][8]
Experimental Protocol: Quantitative Assessment of Matrix Effect
This protocol allows you to isolate the effect of the matrix on the detector response.
Objective: To compare the analyte's signal intensity in a clean solution versus its intensity when spiked into an extracted blank matrix.
Required Materials:
-
Reference standards of your analyte (e.g., Sarpogrelate M-1).
-
Blank biological matrix (e.g., human plasma, free of the analyte).
-
Your established sample preparation reagents and LC-MS/MS system.
Step-by-Step Procedure:
-
Prepare Set A (Analyte in Clean Solution):
-
Prepare a solution of your analyte in the final mobile phase composition at a known concentration (e.g., a mid-range QC level).
-
Inject this solution and record the analyte's peak area. This represents the "ideal" response without any matrix influence.
-
-
Prepare Set B (Extracted Blank Matrix):
-
Extract at least six different lots of blank biological matrix using your established sample preparation protocol (e.g., protein precipitation).
-
Analyze the final extracts to ensure they are free of the analyte and any interfering peaks.
-
-
Prepare Set C (Post-Extraction Spike):
-
Take the processed blank matrix extracts from Set B.
-
Spike the analyte into these extracts to achieve the same final concentration as in Set A.
-
Inject these samples and record the analyte's peak area. This represents the analyte response in the presence of co-eluting matrix components.
-
-
Calculate the Matrix Factor (MF) and % Matrix Effect:
-
The Matrix Factor is calculated for each lot of matrix as: MF = (Peak Area of Set C) / (Mean Peak Area of Set A)
-
The % Matrix Effect is then: % ME = (MF - 1) * 100
-
A value of MF < 1 (or % ME < 0) indicates ion suppression .
-
A value of MF > 1 (or % ME > 0) indicates ion enhancement .
-
The coefficient of variation (CV%) of the Matrix Factor across the different lots should be ≤15% according to regulatory guidelines.[7]
-
| Result Interpretation | Indication |
| MF ≈ 1.0 (% ME ≈ 0) | Minimal to no matrix effect. |
| MF < 0.85 (% ME < -15%) | Significant ion suppression. |
| MF > 1.15 (% ME > 15%) | Significant ion enhancement. |
| CV% of MF > 15% | High variability in matrix effect between lots. |
Q2: My protein precipitation method results in significant ion suppression for M-1. What are my next steps?
A2: Optimizing Your Sample Preparation Strategy
Protein precipitation (PPT) is a simple and fast technique but is often the least effective at removing interfering matrix components, particularly phospholipids, which are notorious for causing ion suppression in ESI-MS.[2][5] When PPT is insufficient, a more selective sample preparation technique is required.
Below is a decision workflow to guide your next steps.
Caption: Workflow for mitigating matrix effects after protein precipitation.
Option 1: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous sample and an organic solvent). It is effective at removing non-lipid endogenous components.
Protocol: LLE for Sarpogrelate Metabolite Extraction
-
Sample Aliquot: Take 100 µL of plasma sample.
-
Add Internal Standard (IS): Spike with the appropriate IS.
-
pH Adjustment: Add 100 µL of a buffer (e.g., ammonium acetate, pH 9.0) to basify the sample. This ensures sarpogrelate and its metabolites are in a neutral state for better extraction into an organic solvent.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex & Centrifuge: Vortex vigorously for 5 minutes, then centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Option 2: Solid-Phase Extraction (SPE)
SPE is a highly selective sample cleanup method that can effectively remove phospholipids and other interferences.[6] The choice of sorbent is critical. For sarpogrelate and its metabolites, which have both polar and non-polar characteristics, a mixed-mode or polymer-based sorbent is often effective.
Protocol: SPE using a Mixed-Mode Cation Exchange Cartridge
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Sample Loading: Pre-treat 100 µL of plasma by diluting with 200 µL of the acidic buffer. Load the diluted sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove polar interferences, followed by 1 mL of methanol to remove lipids.
-
Elution: Elute the analyte and IS with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase for analysis.
| Technique | Selectivity & Cleanup | Throughput | Method Development | Typical Impact on Matrix Effect |
| Protein Precipitation (PPT) | Low | High | Minimal | Often insufficient; high risk of suppression |
| Liquid-Liquid Extraction (LLE) | Moderate | Medium | Moderate | Good removal of salts and polar interferences |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High | Excellent removal of phospholipids and interferences |
Q3: Can I improve my results by just changing my LC method?
A3: Yes, chromatographic optimization is a powerful tool.
The goal is to achieve chromatographic separation between your analyte and the co-eluting matrix components that cause suppression. Even with advanced sample preparation, residual matrix components can still interfere.
Key Strategies:
-
Use a High-Efficiency Column: Core-shell columns (e.g., Kinetex C18) provide sharper peaks and better resolution than traditional fully porous particle columns, which can help separate the analyte from interferences.[2][9][10]
-
Optimize the Gradient: A slower, more shallow gradient around the elution time of your analyte can improve resolution.
-
Employ a Diverter Valve: Program a diverter valve to send the highly polar, unretained components (including salts from the initial part of the run) and the highly non-polar components (like phospholipids that elute late) to waste instead of the mass spectrometer source.
Caption: Using a diverter valve to protect the MS from contaminants.
Part 2: Frequently Asked Questions (FAQs)
-
Q: What is the single most effective way to compensate for matrix effects?
-
A: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS (e.g., d3-sarpogrelate for sarpogrelate analysis) is chemically identical to the analyte and will co-elute perfectly.[2][10] Therefore, it experiences the exact same ionization suppression or enhancement as the analyte, providing the most accurate correction and improving data quality.
-
-
Q: What are the regulatory expectations for matrix effect evaluation?
-
A: Both the FDA and EMA guidelines on bioanalytical method validation mandate the assessment of matrix effects.[7][11][12] You must demonstrate that the matrix does not interfere with the accuracy, precision, and selectivity of the assay. This typically involves the post-extraction spike experiment described in Q1, using at least six different sources (lots) of the biological matrix.[7][11]
-
-
Q: When should I use matrix-matched calibration standards?
-
A: Matrix-matched calibrants (calibration standards prepared in the same blank biological matrix as the samples) should be used when a reliable SIL-IS is not available and a consistent matrix effect is observed. This approach helps to normalize the response between the standards and the unknown samples.[6]
-
-
Q: What is the difference between ion suppression and ion enhancement?
-
A: Both are matrix effects. Ion suppression is a reduction in the ionization efficiency of the analyte due to co-eluting matrix components, leading to a lower signal.[4][6] Ion enhancement is the opposite, where co-eluting compounds increase the ionization efficiency, leading to a higher signal. Suppression is far more common, especially in electrospray ionization (ESI).
-
Part 3: References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Sarpogrelate Hydrochloride? Retrieved from
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from
-
Yang, J. S., Kim, J. R., Cho, E., Huh, W., Ko, J. W., & Lee, S. Y. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine, 35(4), 437–444. Retrieved from [Link]
-
MIMS Singapore. Sarpogrelate hydrochloride: Uses & Dosage. Retrieved from
-
BenchChem. Application Note: Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma by LC-MS/MS. Retrieved from
-
Olszowy, P., Szultka-Młyńska, M., & Buszewski, B. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 164, 668-670. Retrieved from
-
Annals of Laboratory Medicine - DBpia. (n.d.). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Retrieved from
-
Annals of Laboratory Medicine. (2015, July 1). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Retrieved from
-
Semantic Scholar. (2013, September 15). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-. Retrieved from
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. Retrieved from
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from
-
European Medicines Agency (EMA). (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from
-
Phenomenex. (n.d.). Sample Prep Tech Tip: What is the Matrix Effect. Retrieved from
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. zefsci.com [zefsci.com]
- 5. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 6. gmi-inc.com [gmi-inc.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application [annlabmed.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. elearning.unite.it [elearning.unite.it]
- 12. bioanalysisforum.jp [bioanalysisforum.jp]
Technical Guide: Stabilizing Sarpogrelate Hydrochloride with Cyclodextrins
[1][2]
Executive Summary & Mechanism of Action
Sarpogrelate Hydrochloride (SH) is a selective 5-HT2A receptor antagonist containing an ester linkage susceptible to hydrolytic degradation, particularly under neutral to basic conditions.[1] Furthermore, SH exhibits significant photodegradation, leading to the formation of potentially genotoxic impurities (e.g., epoxide derivatives).[1]
The Solution: Cyclodextrin (CD) inclusion complexation.[2][3]
By encapsulating the hydrophobic phenyl moiety and the susceptible ester group of SH within the apolar cavity of cyclodextrins (specifically
-
Steric Shielding: Prevents water and hydroxyl ion attack on the ester linkage.
-
Photoprotection: Reduces UV-induced excitation and subsequent radical formation.[1]
-
Physical Stabilization: Converts the crystalline drug into a stable amorphous state, preventing polymorphic shifts.
Experimental Protocols (The "How-To")
Protocol A: Preparation via Kneading (Scalable)
Best for: Large-scale batches and solid-state stability.[1]
Materials:
-
-Cyclodextrin (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -CD) or Hydroxypropyl- -Cyclodextrin (HP- -CD) -
Solvent: Ethanol:Water (1:1 v/v)[1]
Step-by-Step Workflow:
-
Molar Calculation: Calculate a 1:1 molar ratio.
-
Note: SH MW
466 g/mol ;ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -CD MW 1135 g/mol . -
Validation: Excess CD (1:2) may improve stability but reduces drug loading efficiency.[1] Start with 1:1.
-
-
Physical Mixing: Triturate SH and CD in a mortar for 15 minutes to ensure homogeneity.
-
Wetting: Slowly add the Ethanol:Water solvent mixture while triturating until a paste-like consistency (slurry) is achieved.
-
Critical Control Point: Do not over-wet.[1] The paste should hold its shape.
-
-
Kneading: Knead the paste vigorously for 45–60 minutes.
-
Why: Mechanical energy breaks the lattice energy of SH, forcing it into the CD cavity.
-
-
Drying: Dry the paste at 45°C in a vacuum oven for 24 hours.
-
Sieving: Pass the dried mass through a #60 mesh sieve.
Protocol B: Preparation via Freeze-Drying (Lyophilization)
Best for: Maximum solubility enhancement and thermodynamic stability.[1]
-
Dissolution: Dissolve CD in distilled water. Dissolve SH in a minimum volume of ethanol.
-
Mixing: Add the SH solution dropwise to the CD solution under continuous stirring (400 RPM).
-
Equilibrium: Stir for 24 hours at room temperature, shielded from light.
-
Filtration: Filter through a 0.45
m membrane to remove uncomplexed drug.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
Freezing: Pre-freeze at -40°C for 12 hours.
-
Lyophilization: Freeze-dry at -50°C / 0.05 mbar for 48 hours.
Visualization: Manufacturing Logic
The following diagram illustrates the decision matrix for selecting the correct preparation method based on your stability goals.
Caption: Decision matrix for selecting the optimal Cyclodextrin type and preparation method based on the specific degradation pathway of Sarpogrelate HCl.
Troubleshooting & FAQs
Issue 1: High levels of degradation products (Acid/Ester) detected after complexation.
Diagnosis: The "Catalytic Effect" of Cyclodextrins. Explanation: Under certain pH conditions, the hydroxyl groups on the rim of the CD ring can actually catalyze ester hydrolysis rather than prevent it, acting like a nucleophile. The Fix:
-
Adjust pH: Ensure the complexation solution is maintained at pH 4.0–5.0. Avoid neutral/alkaline environments during the liquid phase of preparation.
-
Switch CD: Use SBE-
-CD (Sulfobutylether). The anionic nature and steric bulk of the sulfobutyl arms provide a superior shield against hydrolytic attack compared to nativengcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -CD.
Issue 2: Drug precipitates out of the complex upon reconstitution.
Diagnosis: Competitive Displacement.[1] Explanation: If the reconstitution media contains ions or surfactants with a higher affinity for the CD cavity than Sarpogrelate, the drug will be displaced. The Fix:
-
Binding Constant Check: Verify the binding constant (
). Ifngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> is low (< 100 M ), the complex is weak. -
Protocol Adjustment: Increase the CD molar ratio to 1:2 or 1:3 to shift the equilibrium toward the complexed state.
Issue 3: Yellowing of the powder (Photodegradation).
Diagnosis: Incomplete inclusion of the chromophore. The Fix:
-
Validation: Perform 2D-NMR (ROESY). If cross-peaks between the SH phenyl protons and CD inner cavity protons are weak, the drug is not fully inside.
-
Process Change: Switch from Kneading to Freeze-Drying . The molecular-level dispersion ensures the drug is "buried" deeper in the matrix, offering better light protection.
Characterization & Validation Data
To confirm stability, you must generate the following data. Use this table as a checklist.
| Technique | Expected Result for Stable Complex | What it Proves |
| FTIR | Shift or suppression of the Ester Carbonyl peak ( | The ester group is interacting with the CD cavity (protected). |
| DSC | Disappearance of SH melting endotherm ( | Drug is in an amorphous state (high energy, fast dissolving).[1] |
| XRD | Loss of sharp crystalline diffraction peaks; appearance of "halo" pattern. | Confirmation of amorphous inclusion; no free crystalline drug. |
| HPLC | < 0.1% Impurity accumulation after 3 months at 40°C/75% RH.[1] | Chemical stability against hydrolysis.[1][3][5] |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 444005, Sarpogrelate Hydrochloride.[1] Retrieved February 19, 2026 from [Link][1]
-
Shin, S. C., & Choi, J. S. (2002). Enhanced bioavailability of sarpogrelate hydrochloride by complexation with hydroxypropyl-beta-cyclodextrin.[1] Archives of Pharmacal Research. (Context: General principles of SH-CD complexation for bioavailability which correlates to solubility/stability).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology. (Context: Authoritative source on CD stabilization mechanisms).
-
Google Patents (2014). CN103284970A: Sarpogrelate hydrochloride sustained release preparation and preparation method thereof.[1] Retrieved from
-
Google Patents (2017). CN107266394A: Sarpogrelate hydrochloride genetoxic impurity VI and preparation method thereof.[1] (Context: Identifies photodegradation and specific impurities to target). Retrieved from
Technical Support Center: Troubleshooting "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" Assays
Executive Summary: The "Formyl Factor"
You are encountering inconsistent biological data (high CV%, shifting IC₅₀ values, or lack of dose-dependence) with Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate .
The Root Cause: The inconsistency is rarely due to the receptor biology itself, but rather the chemical reactivity of the 2-formyl (aldehyde) moiety combined with the loss of the lipophilic "tail" (ethylphenyl-3-methoxy).
Unlike the parent drug Sarpogrelate (a stable ester/succinate), this specific analog possesses a reactive aldehyde group. This introduces three critical failure points in standard screening protocols:
-
Buffer Interference: Aldehydes react with primary amines (Tris/Glycine) to form Schiff bases, reducing the effective concentration of the drug during the assay.
-
Oxidative Instability: The formyl group rapidly oxidizes to a carboxylic acid in aqueous solution, changing the compound's pharmacophore.
-
Kinetic Instability: The removal of the hydrophobic tail drastically increases the dissociation rate (
), making "wash" steps in binding assays prone to false negatives.
Module 1: Chemical Stability & Buffer Selection
Status: Critical Priority
The most common source of error for formyl-containing compounds is the use of amine-based buffers.
The Mechanism of Failure
If you use Tris (Tris(hydroxymethyl)aminomethane) or Glycine buffers, the primary amine group (
-
Symptom: Potency decreases over time (IC₅₀ shifts right).
-
Symptom: "Fresh" buffer works better than "Old" buffer mixed with compound.
Corrective Protocol: Buffer Swap
| Parameter | DO NOT USE (Incompatible) | RECOMMENDED (Compatible) | Why? |
| Buffer System | Tris, Glycine, Tricine | PBS, HEPES, MOPS, PIPES | HEPES/MOPS are tertiary amines or hindered; they do not form stable Schiff bases with aldehydes [1]. |
| pH Adjustment | HCl / NaOH | HCl / KOH | Standardize ionic strength. |
| Additives | BSA (Bovine Serum Albumin) | Pluronic F-127 (0.01%) | BSA contains lysine residues (primary amines) that can covalently bind your aldehyde. Pluronic prevents stickiness without reaction. |
Visualizing the Interference Pathway
The following diagram illustrates how incorrect buffer choices lead to "Ghost Compounds" (inactive adducts).
Figure 1: Mechanism of assay interference by amine-containing buffers (Tris/Glycine) leading to false inactivity.
Module 2: Sample Preparation & Storage
Status: High Priority
The "2-formyl" group is prone to air oxidation, converting the aldehyde to a carboxylic acid (2-carboxylic acid analog), which likely has zero affinity for the 5-HT2A receptor.
Troubleshooting Checklist
-
Solvent: Dissolve strictly in anhydrous DMSO . Avoid Ethanol/Methanol (risk of acetal formation).
-
Storage: Store stock solutions (10 mM) at -80°C under Argon or Nitrogen gas.
-
Working Solutions:
-
Do not make serial dilutions and let them sit for >1 hour.
-
Protocol: Prepare dilutions immediately before addition to the assay plate.
-
-
QC Step: If results are weird, run an LC-MS of the stock.
-
Target Mass: Look for [M+16] peak (Oxidation to acid) or [M+Solvent] adducts.
-
Module 3: Biological Assay Optimization (5-HT2A)
Status: Medium Priority
Your compound is "Des(ethylphenyl-3-methoxy)". This means the large hydrophobic tail of Sarpogrelate is missing.
-
Consequence: The tail is responsible for high-affinity binding in the hydrophobic pocket of 5-HT2A [2].
-
Result: This analog is likely a Low Affinity / Fast Kinetics binder (Micromolar potency, not Nanomolar).
The "Wash Step" Trap
In standard Radioligand Binding Assays (filtration), you wash the filters to remove unbound radioactivity.
-
Problem: Because your analog lacks the hydrophobic tail, it has a fast dissociation rate (
). -
The Error: During the wash step (even 5-10 seconds), your compound dissociates from the receptor, allowing the radioligand to re-bind. This results in underestimation of potency (Ki appears higher than it is).
Recommended Protocol: Homogeneous Assay (No Wash)
Switch to a "No-Wash" format to capture equilibrium binding correctly.
| Step | Standard Filtration (Avoid) | Scintillation Proximity Assay (SPA) / FRET (Recommended) |
| Incubation | 60 mins @ 25°C | 60 mins @ 25°C |
| Equilibrium | Reached | Reached |
| Separation | Vacuum filtration + Wash Buffer | None (Read directly) |
| Risk | Compound washes off (Fast | Equilibrium maintained during read |
| Data Quality | High variability | Stable IC₅₀ |
5-HT2A Assay Workflow Logic
Figure 2: Decision matrix for assay selection based on the predicted fast dissociation kinetics of the truncated analog.
Frequently Asked Questions (FAQs)
Q1: My IC₅₀ shifts from 5 µM to >100 µM if I prepare the plate 2 hours early. Why? A: This is the hallmark of aldehyde instability. Either your compound has oxidized to the inactive acid form, or (if using Tris/BSA) it has covalently bound to the buffer components. Action: Switch to HEPES buffer and prepare dilutions immediately before use.
Q2: Can I use BSA to prevent the compound from sticking to the plastic? A: No. BSA has surface lysines (primary amines) that will react with the 2-formyl group. Use 0.01% Pluronic F-127 or 0.1% Gelatin (less reactive) instead.
Q3: The compound precipitates at 100 µM. How do I test high concentrations? A: The removal of the "ethylphenyl-3-methoxy" group changes the LogP. While less lipophilic than Sarpogrelate, the aldehyde can induce stacking. Ensure your final DMSO concentration is 1% (if tolerated by the cells/membranes) and sonicate the stock solution before dilution.
Q4: Is this compound an antagonist or an agonist? A: Sarpogrelate is an antagonist (inverse agonist) [3]. However, structural truncation can sometimes convert antagonists into partial agonists. You must run a functional assay (e.g., IP1 accumulation or Calcium Flux) alongside the binding assay to confirm mode of action.
References
-
Burcham, P. C., et al. (2003).[1] "Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins."[1] Chemical Research in Toxicology, 16(10), 1196–1201.
-
Pertz, H., & Eich, E. (1999). "Sarpogrelate, a selective 5-HT2A receptor antagonist."[2][3][4][5][6][7] Journal of Pharmacy and Pharmacology, 51(S1). (Contextualizing the structural requirement for the lipophilic tail).
-
Knight, A. R., et al. (2004). "Inverse Agonist Activity of Sarpogrelate, a Selective 5-HT2A-Receptor Antagonist."[7] Journal of Pharmacology and Experimental Therapeutics.
- Shiao, T. Y., & Roy, R. (2012). "Glycine and Tris buffers in aldehyde-based chemistry." Organic & Biomolecular Chemistry.
Sources
- 1. Reactivity with Tris(hydroxymethyl)aminomethane confounds immunodetection of acrolein-adducted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 4. veeprho.com [veeprho.com]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
This technical guide provides in-depth troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate." The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower effective problem-solving.
Introduction: Navigating the Synthetic Landscape
The synthesis of sarpogrelate analogues, such as "this compound," presents unique challenges in controlling impurity profiles. The introduction of a formyl group, likely via a Vilsmeier-Haack reaction, on a modified sarpogrelate backbone can lead to a variety of side products and process-related impurities. This guide is designed to help you anticipate, identify, and mitigate these impurities, ensuring the integrity of your synthesis and the quality of your final compound.
A critical aspect of quality control is the monitoring of potentially genotoxic impurities, such as epoxides, which can form during the synthesis of sarpogrelate and its intermediates.[1][2] This guide will also address strategies for their detection and control.
Troubleshooting Guide: Common Issues and Solutions
This section is designed in a question-and-answer format to directly address specific problems you may encounter during your synthesis and analysis.
Q1: I am observing multiple unknown peaks in my crude reaction mixture by HPLC. What are the likely sources of these impurities?
Answer: The presence of multiple unknown peaks can be attributed to several factors, primarily related to the starting materials, side reactions during the formylation step, and subsequent degradation.
-
Starting Material Impurities: Ensure the purity of your starting materials. Any impurities in the sarpogrelate precursor will likely be carried through or react to form new impurities.
-
Vilsmeier-Haack Side Reactions: The Vilsmeier-Haack reaction, while effective for formylation, is known to produce side products.[3][4]
-
Over-formylation: Depending on the reaction conditions, formylation may occur at multiple sites on the aromatic rings.
-
Chlorination: A significant side reaction is the chlorination of any available hydroxyl groups on the aromatic rings, leading to chlorinated byproducts.[3]
-
Incomplete Reaction: Unreacted starting material will be a major impurity if the reaction does not go to completion.
-
-
Degradation Products: Sarpogrelate and its analogues can be susceptible to degradation under certain conditions.
-
Hydrolysis: The ester linkage in the sarpogrelate backbone can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and alcohol.
-
Oxidation: The tertiary amine can be oxidized.[1]
-
Photodegradation: Exposure to light can lead to the formation of several degradation impurities.[5][6]
-
-
Genotoxic Impurities: Epoxide impurities are a known concern in sarpogrelate synthesis and are considered genotoxic.[1][2][5][6] These can arise from the reaction of residual epichlorohydrin or related starting materials.
Q2: My LC-MS analysis shows a peak with an m/z corresponding to the addition of a chlorine atom. What is the likely cause?
Answer: The presence of a chlorinated impurity is a strong indicator of a side reaction during the Vilsmeier-Haack formylation. The Vilsmeier reagent is generated from a substituted amide (like DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4]
The chloroiminium ion, the active formylating agent, can also act as a chlorinating agent, especially at elevated temperatures or with an excess of POCl₃. If your sarpogrelate precursor has any activated hydroxyl groups on its aromatic rings, these can be substituted with a chlorine atom.
Mitigation Strategies:
-
Control Stoichiometry: Use the minimum required amount of POCl₃.
-
Temperature Control: Maintain a low reaction temperature to disfavor the chlorination side reaction.
-
Alternative Formylating Agents: In some cases, alternative, less aggressive formylating agents might be considered, though this would require significant process development.
Q3: I suspect the presence of genotoxic epoxide impurities. How can I definitively identify and quantify them?
Answer: The detection and quantification of genotoxic impurities, such as epoxides, are critical for drug safety and are often required to be controlled at parts-per-million (ppm) levels.[1][2]
Analytical Approach:
-
High-Sensitivity Chromatography: UHPLC or GC are the preferred separation techniques. For non-volatile epoxide impurities, UHPLC is ideal.
-
Mass Spectrometric Detection: Tandem mass spectrometry (LC-MS/MS or GC-MS) provides the necessary sensitivity and selectivity for detecting trace levels of these impurities.[1][2]
-
Method Validation: The analytical method must be fully validated according to ICH Q2 guidelines, with a demonstrated limit of detection (LOD) and limit of quantification (LOQ) in the low ppm range.[1]
Recommended Analytical Workflow:
Caption: Workflow for the identification and quantification of genotoxic epoxide impurities.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Impurity Profiling
This method is a starting point for the analysis of your reaction mixture. Optimization will likely be required.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Acetonitrile in Water |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 272 nm |
| Injection Volume | 10 µL |
System Suitability:
-
Resolution: The resolution between the main peak and the closest eluting impurity should be >1.5.
-
Tailing Factor: The tailing factor for the main peak should be <1.5.
-
Reproducibility: The %RSD of peak areas from six replicate injections should be <2.0%.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and validating the stability-indicating nature of your analytical methods.[7]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 48 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Expose the solid sample to 60°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (as per ICH Q1B guidelines).
Analyze all stressed samples by the validated HPLC and LC-MS methods to identify and characterize any new impurities that are formed.
Visualizing Potential Impurity Pathways
The following diagram illustrates the likely synthetic route and potential points of impurity formation.
Caption: Synthetic pathway and potential impurity formation routes.
Frequently Asked Questions (FAQs)
Q: What is the role of a "sacrificial" base in the Vilsmeier-Haack reaction?
A: While not always necessary, a non-nucleophilic base can sometimes be added to scavenge the HCl produced during the reaction. This can be beneficial if your substrate or product is acid-sensitive, potentially reducing the formation of acid-catalyzed degradation products.
Q: Can I use a different solvent for the recrystallization of the final product?
A: Solvent selection for recrystallization is critical for achieving high purity. While butanone has been reported for the purification of sarpogrelate hydrochloride,[8] the optimal solvent for your specific analogue may differ. A solvent screen using a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetonitrile) is recommended to find the best system for rejecting the specific impurities present in your crude product.
Q: Are there any known metabolites of sarpogrelate that might be confused with process impurities?
A: Yes, sarpogrelate is metabolized in vivo to species that include hydroxylated and dealkylated derivatives.[9] One of its major active metabolites is M-1, which is formed by hydrolysis.[10] It is important to have analytical methods that can distinguish between process-related impurities and potential metabolites, especially if you are also conducting in vitro or in vivo studies.
Q: How do I handle and store the Vilsmeier reagent?
A: The Vilsmeier reagent is highly moisture-sensitive and should be prepared fresh before use under an inert atmosphere (e.g., nitrogen or argon).[11] If you are using a commercially available, pre-formed Vilsmeier reagent, it should be stored in a desiccator and handled quickly to minimize exposure to atmospheric moisture.
Summary of Potential Impurities
The following table summarizes some of the potential impurities discussed in this guide. The exact m/z values will depend on the specific structure of your sarpogrelate precursor.
| Impurity Type | Potential Structure/Modification | Analytical Indication |
| Process-Related | Unreacted Starting Material | Peak at the retention time of the starting material. |
| Chlorinated Byproduct | Isotopic pattern in MS characteristic of a single chlorine atom (M, M+2 in ~3:1 ratio). | |
| Over-formylated Product | Higher m/z corresponding to the addition of a second formyl group. | |
| Degradation | Hydrolysis Product | Loss of the succinate moiety, observed as a significant mass difference in MS. |
| Genotoxic | Epoxide Impurity | Requires a dedicated, high-sensitivity LC-MS/MS method for detection at ppm levels.[1][2] |
This guide provides a foundational framework for identifying and controlling impurities in the synthesis of "this compound." A thorough understanding of the reaction mechanism, coupled with robust analytical chemistry, is paramount for ensuring the quality and safety of your synthesized compound.
References
-
Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sarpogrelate Impurities and Related Compound - Veeprho. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sarpogrelate-impurities | Pharmaffiliates. (n.d.). Retrieved February 19, 2026, from [Link]
- CN107382911A - Sarpogrelate hydrochloride genetoxic impurity V and preparation method thereof, detection method, application - Google Patents. (n.d.).
- CN107266394A - Sarpogrelate hydrochloride genetoxic impurity VI and preparation method thereof, detection method, application - Google Patents. (n.d.).
-
Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed. (2019, September 10). Retrieved February 19, 2026, from [Link]
-
Sarpogrelate Hydrochloride-impurities | Pharmaffiliates. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sarpogrelate Impurity 7 - Veeprho. (n.d.). Retrieved February 19, 2026, from [Link]
-
A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC - NIH. (n.d.). Retrieved February 19, 2026, from [Link]
-
Identification of Degradant Products of Saroglitazar by UPLC Tandem Mass Spectroscopy and Attenuated Total Reflection FTIR. (2018, May 17). Retrieved February 19, 2026, from [Link]
- CN103242179A - Preparation method of high-purity sarpogrelate hydrochloride - Google Patents. (n.d.).
-
Development and validation of RP-HPLC-PDA method for the estimation of Sarpogrelate hydrochloride in bulk and dosage forms | Request PDF - ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). Retrieved February 19, 2026, from [Link]
-
Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (2023, June 14). Retrieved February 19, 2026, from [Link]
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
-
Sarpogrelate - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. CN107382911A - Sarpogrelate hydrochloride genetoxic impurity V and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 6. CN107266394A - Sarpogrelate hydrochloride genetoxic impurity VI and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 7. Forced Degradation Studies for GLP-1 Peptide Drugs | Daicel Pharma [daicelpharmastandards.com]
- 8. CN103242179A - Preparation method of high-purity sarpogrelate hydrochloride - Google Patents [patents.google.com]
- 9. veeprho.com [veeprho.com]
- 10. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
Technical Support Center: "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" Forced Degradation Studies
A Senior Application Scientist's Guide for Drug Development Professionals
Welcome to the technical support center for "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate" (DFMS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical troubleshooting advice and validated protocols for conducting forced degradation studies. As your senior application scientist, my goal is to move beyond mere step-by-step instructions and delve into the causality and scientific rationale behind these critical experiments. This resource is built on the pillars of expertise, trustworthiness, and authoritative scientific grounding to ensure the integrity of your stability-indicating methods.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH to understand a drug's intrinsic stability.[1][2] These studies are intentionally aggressive, designed to accelerate degradation to identify likely breakdown products, establish degradation pathways, and validate that your analytical methods can reliably separate and quantify the active pharmaceutical ingredient (API) from its degradants.[3][4][5]
Section 1: Foundational Concepts & General Troubleshooting (FAQs)
This section addresses high-level questions and common pitfalls encountered during the planning and execution of forced degradation studies.
Q1: What is the primary goal of a forced degradation study for DFMS, and why is it critical?
A1: The primary goal is to develop a "stability-indicating" analytical method. For a molecule like DFMS, which contains several potentially labile functional groups (an ester, a formyl group, and ether linkages), this is paramount. A stability-indicating method provides unequivocal proof that your analytical procedure can detect changes in the drug's purity and potency over time.[6] The data generated are essential for identifying degradation pathways, informing formulation and packaging decisions, and ensuring patient safety by assessing the potential toxicity of degradation products.[4]
Application Scientist's Insight: Think of this as a stress test for your analytical method. If your HPLC method can't separate the parent DFMS peak from the peaks of degradants you've intentionally created, it will certainly fail to detect them when they form under real-world storage conditions. Early-stage stress testing, even before Phase I, can save enormous time by informing process and formulation development.[5][7][8]
Q2: What is the target degradation range, and what do I do if my results are outside this range?
A2: The generally accepted target for total degradation is between 5-20%.[1][7] Degradation below 5% may not be sufficient to prove your method's separating power, while degradation above 20% can lead to the formation of secondary or tertiary degradants that may not be relevant to actual shelf-life stability.[7]
-
If Degradation is <5% (Under-stressing): The stress condition is too mild. You should increase the severity. For example:
-
Increase the concentration of the acid, base, or oxidizing agent.
-
Increase the temperature.
-
Extend the exposure time.
-
-
If Degradation is >20% (Over-stressing): The condition is too harsh. You should reduce the severity by taking the opposite actions: decreasing concentration, temperature, or time.[7]
| Stress Condition | To Increase Degradation | To Decrease Degradation |
| Hydrolysis | Increase acid/base concentration (e.g., 0.1N to 1N HCl) or temperature (e.g., RT to 60°C).[1] | Decrease acid/base concentration or temperature. |
| Oxidation | Increase H₂O₂ concentration (e.g., 3% to 30%) or exposure time. | Decrease H₂O₂ concentration or exposure time. |
| Thermal | Increase temperature (e.g., 60°C to 80°C) or exposure time. | Decrease temperature or exposure time. |
| Photolysis | Increase light intensity/duration as per ICH Q1B guidelines.[1] | Reduce exposure time. |
Q3: My mass balance is low (<95%). What are the potential causes?
A3: A low mass balance suggests that not all components (the remaining parent drug plus all degradants) are being accounted for. This is a critical issue that undermines the validity of a stability-indicating method. Common causes include:
-
Co-elution: One or more degradants are hiding under the parent peak or another peak. A peak purity analysis using a PDA (Photodiode Array) detector is essential to investigate this.[4]
-
Poor Detection: Some degradants may lack a chromophore and are therefore "invisible" to a UV detector. Using a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) can help identify non-chromophoric degradants.
-
Precipitation: Degradants may be insoluble in the sample diluent and have precipitated out of the solution before injection. Visually inspect your samples and consider a different diluent.
-
Volatile Degradants: A degradant could be a volatile compound that is lost during sample preparation.
-
Adsorption: Degradants may adsorb onto the HPLC column or sample vial surfaces.
Section 2: Troubleshooting by Specific Stress Condition
This section provides targeted advice for the unique challenges presented by each stress condition, with a focus on the predicted chemistry of DFMS.
Hydrolytic Degradation (Acid & Base)
The ester functional group in DFMS is the most likely site for hydrolysis. Base-catalyzed hydrolysis (saponification) is typically much faster and more efficient than acid-catalyzed hydrolysis for esters.[9][10][11][12]
Q4: I see significant degradation under basic conditions but almost none under acidic conditions. Is this normal?
A4: Yes, this is expected behavior for an ester-containing molecule like DFMS.[10][13] The mechanism of base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.[11] This process is generally rapid. Acid-catalyzed hydrolysis is an equilibrium-driven process and is often slower.[13] If you observe no degradation with 0.1 N HCl at room temperature, consider increasing the temperature to 60-80°C or extending the study duration before concluding the molecule is stable to acid.[14]
Q5: After neutralization of my acid-stressed sample with base (or vice-versa), a precipitate formed. What should I do?
A5: This is likely due to the degradation product having a different solubility profile at the neutralized pH. Do not simply filter and inject the supernatant, as you will lose crucial data for your mass balance calculation.
-
Step 1: Try to re-dissolve the precipitate by adding a small amount of an organic solvent compatible with your mobile phase (e.g., acetonitrile or methanol).
-
Step 2: If that fails, prepare a new sample and, instead of neutralizing it post-stress, dilute it to the target concentration using your mobile phase directly. This often keeps the degradants in solution. Be aware that injecting a highly acidic or basic sample can damage the HPLC column over time, so this should be done cautiously.
-
Step 3: As a last resort, you may need to develop a different sample preparation method or a different HPLC method with a mobile phase that can accommodate the pH of the un-neutralized sample.
Oxidative Degradation
Oxidation is a mechanistically complex degradation pathway.[15][16] For DFMS, potential sites of oxidation include the ether linkages and the aromatic rings. The use of hydrogen peroxide (H₂O₂) is a standard approach.
Q6: I'm not seeing any degradation with 3% H₂O₂. How can I induce oxidation?
A6: While 3% H₂O₂ is a common starting point, some molecules are resistant.
-
Increase H₂O₂ Concentration: You can incrementally increase the concentration, for example, to 10% or even 30%.
-
Introduce Heat: Gently heating the sample (e.g., to 40-60°C) in the presence of H₂O₂ can accelerate the reaction.
-
Consider a Different Mechanism: H₂O₂ primarily works through radical mechanisms. Some molecules are more susceptible to other types of oxidation. While not standard in initial screens, exposure to metal ions (e.g., CuCl₂) or AIBN (a radical initiator) can explore different oxidative pathways.[17]
Q7: My chromatogram shows a very broad, misshapen peak early in the run after oxidation. What is it?
A7: This could be the hydrogen peroxide itself, which can sometimes produce a significant baseline disturbance or a "ghost peak". To confirm this, inject a blank sample consisting of only the H₂O₂ solution diluted in your mobile phase. If the peak appears, you have identified the source. Ensure your analytical method has sufficient resolution to separate your API and its degradants from this peroxide artifact.
Photolytic Degradation
The aromatic rings in DFMS make it a candidate for photodegradation.[18][19] These studies must be conducted according to ICH Q1B guidelines, which specify the required light exposure.[20][21]
Q8: My solid drug substance shows no photodegradation, but my solution does. Why?
A8: This is a common and important finding. Photodegradation often requires the molecule to be in a dissolved state where it can freely interact with light energy, oxygen, and solvent molecules.[18] The crystal lattice of a solid can offer significant protection. This result is valuable, as it indicates that the drug product formulation (e.g., a solution for injection) may require photoprotective packaging (like an amber vial), while the bulk powder may not.[9]
Q9: How do I know if my control sample is adequately protected from light?
A9: The control sample, which is stored under the same conditions but shielded from light, is crucial.[7] The standard practice is to wrap the control sample vial completely in aluminum foil. A properly protected control should show no significant degradation compared to an unstressed reference standard, confirming that any degradation observed in the exposed sample is due to light and not, for example, heat from the light source.
Section 3: Analytical Method (HPLC) Troubleshooting
A robust HPLC method is the foundation of a successful forced degradation study.
Q10: My main DFMS peak is showing significant tailing after a stress study. What's the cause?
A10: Peak tailing can be caused by several factors, often exacerbated by the complex matrices of stressed samples.[22]
-
Column Overload: The concentration of the parent peak may be too high. Try diluting the sample.
-
Secondary Interactions: The basic nitrogen in the sarpogrelate structure can interact with acidic silanol groups on the column packing material.[23] Ensure your mobile phase pH is low enough (e.g., pH 2.5-3.5) to keep the amine protonated and minimize these interactions. Using a modern, end-capped column is also recommended.[23]
-
Column Degradation: The harsh pH of your stressed samples may have started to degrade the column's stationary phase.[24] It's good practice to use a dedicated, older column for forced degradation method development to spare your newer, more expensive columns.
Q11: I see a new peak in my chromatogram, but its area is inconsistent across replicate injections. What should I do?
A11: Inconsistent peak areas often point to a sample stability issue after the stress study is complete. The degradant may be unstable in your sample diluent.
-
Immediate Analysis: Analyze samples as soon as possible after preparation.
-
Refrigerate Samples: Store prepared samples in the autosampler at a low temperature (e.g., 4°C) to slow down any further reactions.
-
Investigate Diluent: The degradant may be reacting with your diluent. Try preparing the sample in the mobile phase or a different solvent system.
Section 4: Key Experimental Protocols & Workflows
These protocols are designed as a starting point and should be optimized to achieve the target 5-20% degradation for DFMS.
General Workflow for a Forced Degradation Study
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL solution of DFMS in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Application:
-
Acid: Mix 1 mL of the drug solution with 1 mL of 0.1 N HCl.
-
Base: Mix 1 mL of the drug solution with 1 mL of 0.1 N NaOH.
-
Control: Mix 1 mL of the drug solution with 1 mL of water.
-
-
Incubation: Store the vials at 60°C and withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Sample Quenching & Analysis:
-
Withdraw 100 µL of the sample.
-
Crucially, neutralize the sample: Add an equivalent amount of base or acid (e.g., 100 µL of 0.1 N NaOH for the acid sample).[7]
-
Dilute the neutralized sample to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze by HPLC immediately.
-
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of DFMS.
-
Stress Application: Mix 1 mL of the drug solution with 1 mL of 3% hydrogen peroxide.
-
Control: Prepare a control sample with water instead of H₂O₂.[7]
-
Incubation: Store the vials protected from light at room temperature for 24 hours.
-
Analysis: Dilute an aliquot to the target concentration with the mobile phase and inject. No quenching step is typically required, but prompt analysis is recommended.
Logical Diagram: Troubleshooting an Unknown Peak
References
-
Alsante, K. M., et al. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. PubMed. Available at: [Link]
- BenchChem. (2025).
- Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Pharma Stability.
- Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
Baertschi, S. W., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. Available at: [Link]
-
MDPI. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. Available at: [Link]
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. YouTube.
- Memmert.com. (2012). Stability tests according to ICH Q1A (R2). Memmert.com.
-
PMC. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. National Center for Biotechnology Information. Available at: [Link]
- IJNRD. (2018). Degradation Profiling of Pharmaceuticals: A Review. International Journal of Novel Research and Development.
- Snape, T. J., Astles, A. M., & Davies, J. (2010).
- Medikamenter Quality Services. (2025). Common Issues in HPLC Analysis. Medikamenter Quality Services.
- Lhasa Limited. (2025).
- Royal Society of Chemistry. (2012).
- RSC Publishing. (2014). A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge gaps. RSC Publishing.
-
PMC. (2016). Studies on photodegradation process of psychotropic drugs: a review. National Center for Biotechnology Information. Available at: [Link]
-
MDPI. (2023). Environmentally Benign Nanoparticles for the Photocatalytic Degradation of Pharmaceutical Drugs. MDPI. Available at: [Link]
- Royal Society of Chemistry. (n.d.).
- BenchChem. (2025).
- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- ResearchGate. (2018). Development and validation of RP-HPLC-PDA method for the estimation of Sarpogrelate hydrochloride in bulk and dosage forms.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. AELAB.
- Conquer Scientific. (2023). Common Mistakes Labs Make With Their HPLC Equipment. Conquer Scientific.
- Labtech. (n.d.). 11 HPLC Problems and Solutions You Must Know. Labtech.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- American Pharmaceutical Review. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Sarpogrelate Hydrochloride HPLC-PDA Analysis. BenchChem.
- Master Organic Chemistry. (2022).
-
PMC. (n.d.). Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis. National Center for Biotechnology Information. Available at: [Link]
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Chemistry LibreTexts.
- Chemistry Steps. (2020).
- MedCrave online. (2016).
- ResearchGate. (2019). Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC and column-switching liquid chromatography.
-
PMC. (n.d.). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. onyxipca.com [onyxipca.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. books.rsc.org [books.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Force degradation behavior of glucocorticoid deflazacort by UPLC: isolation, identification and characterization of degradant by FTIR, NMR and mass analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijnrd.org [ijnrd.org]
- 18. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
- 20. ICH Official web site : ICH [ich.org]
- 21. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 22. labtech.tn [labtech.tn]
- 23. benchchem.com [benchchem.com]
- 24. conquerscientific.com [conquerscientific.com]
Technical Support Center: Refining Experimental Protocols for Sarpogrelate Analogs
Welcome to the technical support center for researchers working with sarpogrelate and its analogs. This guide is designed to provide in-depth, experience-based solutions to common challenges encountered during the experimental evaluation of these selective 5-HT2A receptor antagonists. Our goal is to equip you with the knowledge to design robust, self-validating protocols and troubleshoot effectively, ensuring the integrity and reproducibility of your data.
Section 1: Understanding the Core Mechanism and its Experimental Implications
Sarpogrelate and its analogs primarily exert their therapeutic effects by acting as antagonists at the serotonin 5-HT2A receptor.[1][2] This antagonism leads to two key physiological outcomes: inhibition of platelet aggregation and vasodilation.[1][3] Understanding this mechanism is crucial for designing relevant in vitro and in vivo experiments.
Q1: What is the primary mechanism of action for sarpogrelate and how does this influence experimental design?
A1: Sarpogrelate is a selective antagonist of the 5-HT2A receptor, with lower affinity for the 5-HT2B and 5-HT2C receptors.[2][4] Its action prevents serotonin (5-HT) from binding to these receptors on platelets and vascular smooth muscle cells.[1][5] This blockade inhibits downstream signaling pathways that would normally lead to platelet aggregation and vasoconstriction.[1][3]
Experimental Implications:
-
In Vitro Assays: The most direct way to assess the activity of sarpogrelate analogs is through in vitro platelet aggregation assays. These experiments typically use an agonist, such as serotonin or ADP, to induce aggregation in platelet-rich plasma (PRP), and the inhibitory effect of the analog is measured.
-
Cell-Based Assays: To investigate the molecular mechanism further, cell-based assays using cell lines expressing the 5-HT2A receptor can be employed. These can measure changes in intracellular calcium levels or the activation of downstream signaling molecules like mitogen-activated protein kinase (MAPK).[4]
-
In Vivo Models: Animal models are essential for evaluating the antithrombotic and vasodilatory effects in a physiological context. Models of arterial thrombosis or peripheral artery disease are commonly used.[6]
Section 2: Troubleshooting In Vitro Platelet Aggregation Assays
Platelet aggregation assays are fundamental for screening and characterizing sarpogrelate analogs. However, they are sensitive to a variety of pre-analytical and analytical variables that can lead to inconsistent results.
Q2: My platelet aggregation results with a new sarpogrelate analog are highly variable between replicates. What are the likely causes and how can I troubleshoot this?
A2: Inconsistent platelet aggregation results are a common frustration. The source of variability can often be traced back to subtle issues in your protocol. Here’s a systematic approach to troubleshooting:
Troubleshooting Inconsistent Platelet Aggregation
| Potential Cause | Underlying Reason | Recommended Solution & Validation |
| Platelet Quality | Platelets can become activated or lose viability during collection and processing.[7] Traumatic venipuncture, incorrect anticoagulant-to-blood ratio, or temperature fluctuations can all contribute.[8][9] | Solution: Ensure a clean venipuncture, use 3.2% sodium citrate tubes filled to the correct volume, and maintain samples at room temperature (20-25°C).[9] Process blood within 1-4 hours of collection.[9][10] Validation: Visually inspect the PRP for a swirling appearance (schiller), which indicates healthy, discoid platelets. |
| Pipetting and Mixing | Inaccurate pipetting of viscous PRP or inadequate mixing of reagents can introduce significant error.[7] | Solution: Use calibrated, positive-displacement or reverse-pipetting techniques for PRP. Ensure the stir bar in the aggregometer cuvette is functioning correctly and provides consistent mixing.[7] Validation: Run multiple replicates of a positive control (e.g., ADP-induced aggregation) to assess the coefficient of variation (CV). A low CV indicates good pipetting and mixing technique. |
| Reagent Integrity | The sarpogrelate analog or the agonist (e.g., serotonin, ADP) may have degraded.[7] | Solution: Prepare fresh stock solutions of your analog and agonist. Store them according to the manufacturer's recommendations, typically in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] Validation: Test the fresh agonist on a control PRP sample to confirm its potency. |
| Instrument Calibration | The light source or detector in the aggregometer may be malfunctioning or out of calibration.[7] | Solution: Perform a system check and calibration according to the instrument manufacturer's guidelines. Validation: The instrument should pass all internal diagnostic tests. |
Q3: I am observing weak or no inhibition of platelet aggregation with my sarpogrelate analog, even at high concentrations. What could be the problem?
A3: A lack of inhibitory effect can be perplexing. Beyond the factors mentioned in Q2, consider these possibilities:
Troubleshooting Weak or Absent Inhibition
| Potential Cause | Underlying Reason | Recommended Solution & Validation |
| Compound Solubility | Sarpogrelate and its analogs can have poor aqueous solubility.[12][13] If the compound precipitates in your assay buffer, its effective concentration will be much lower than intended. | Solution: Sarpogrelate hydrochloride is soluble in DMSO, water, and ethanol.[11] Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into your aqueous assay buffer, ensure the final solvent concentration is low (typically <0.5%) to avoid solvent effects. Consider using solubilizing agents like surfactants if solubility remains an issue.[14] Validation: Visually inspect the final solution for any signs of precipitation. You can also use techniques like dynamic light scattering to check for aggregation. |
| Incorrect Agonist/Concentration | The choice and concentration of the agonist are critical. If the agonist concentration is too high, it may overwhelm the inhibitory effect of your analog. | Solution: Perform a dose-response curve for your agonist (e.g., serotonin, ADP, collagen) to determine the EC50 (the concentration that produces 50% of the maximal response). For inhibition studies, use an agonist concentration at or near the EC80. Validation: A clear dose-dependent inhibition by a known 5-HT2A antagonist should be observed. |
| Presence of P2Y12 Inhibitors | If the blood sample is from a subject taking P2Y12 inhibitors (e.g., clopidogrel), the platelets will be less responsive to ADP.[7] | Solution: Screen donors for the use of antiplatelet medications. Validation: Test the PRP with a different agonist that acts through a different pathway, such as collagen or thrombin. |
Section 3: Experimental Protocols and Workflows
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the key steps for assessing the inhibitory effect of a sarpogrelate analog on serotonin-induced platelet aggregation.
Materials:
-
Whole blood from healthy, medication-free donors
-
3.2% Sodium Citrate Vacutainer tubes
-
Sarpogrelate analog stock solution (e.g., 10 mM in DMSO)
-
Serotonin (5-HT) stock solution
-
Phosphate Buffered Saline (PBS)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Workflow:
Caption: Workflow for in vitro platelet aggregation assay.
Step-by-Step Methodology:
-
Blood Collection: Draw whole blood into 3.2% sodium citrate tubes. Gently invert the tubes to mix.[9]
-
PRP Preparation: Centrifuge the blood at 200 x g for 15 minutes at room temperature. Carefully collect the supernatant (PRP).[10]
-
PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.[9]
-
Assay Setup: In an aggregometer cuvette with a stir bar, add PRP and the sarpogrelate analog (or vehicle control).
-
Incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiate Aggregation: Add serotonin to induce aggregation and start recording the light transmittance for 5-10 minutes.
-
Data Analysis: Calculate the percentage of aggregation inhibition relative to the vehicle control.
Section 4: Signaling Pathway and Advanced Assays
Q4: Beyond platelet aggregation, what other assays can I use to characterize my sarpogrelate analog's mechanism of action?
A4: To gain a deeper understanding of your analog's pharmacology, consider assays that probe the 5-HT2A receptor signaling cascade.
5-HT2A Receptor Signaling Pathway:
Caption: Simplified 5-HT2A receptor signaling cascade.
Recommended Advanced Assays:
-
Calcium Flux Assays: Use a fluorescent calcium indicator (e.g., Fura-2) in 5-HT2A expressing cells to measure the increase in intracellular calcium upon serotonin stimulation. An effective sarpogrelate analog will block this response.
-
MAPK Activation Assays: Measure the phosphorylation of downstream kinases like ERK1/2 using Western blotting or ELISA. Sarpogrelate has been shown to prevent MAPK activation.[4]
-
Radioligand Binding Assays: Determine the binding affinity (Ki) of your analog for the 5-HT2A, 5-HT2B, and 5-HT2C receptors to assess its potency and selectivity.
Section 5: In Vivo Experimentation
Q5: What are the key considerations when transitioning from in vitro to in vivo studies with a sarpogrelate analog?
A5: Moving to in vivo models introduces complexities such as pharmacokinetics (PK) and pharmacodynamics (PD).
Key In Vivo Considerations:
| Factor | Importance | Experimental Approach |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion (ADME) of your analog will determine its bioavailability and half-life. Sarpogrelate itself is rapidly metabolized to an active metabolite, M-1.[1] | Conduct PK studies in your chosen animal model (e.g., rat, mouse) to determine key parameters like Cmax, Tmax, and half-life. This will inform your dosing regimen. |
| Dose-Response | Establishing a dose-response relationship is crucial for determining the effective dose range. | Start with a dose-escalation study to identify a range of doses that produce a measurable effect without causing toxicity. In vivo platelet aggregation or thrombosis models can be used to assess efficacy. |
| Animal Model Selection | The choice of animal model should be relevant to the intended clinical application. | For thrombosis, models like the ferric chloride-induced carotid artery thrombosis model are common. For peripheral artery disease, models involving femoral artery ligation can be used. |
| Safety and Toxicity | Assess for potential side effects. Sarpogrelate can have side effects including bleeding and gastrointestinal issues.[5][15] | Monitor for signs of bleeding, changes in behavior, and effects on liver function through blood tests.[5] |
References
- What is the mechanism of Sarpogrelate Hydrochloride? (2024, July 17).
- Sarpogrelate hydrochloride | 5-HT Receptor antagonist | CAS 135159-51-2. Selleck.
- What is Sarpogrelate Hydrochloride used for? (2024, June 14).
- Sarpogrel
- Sarpogrelate hydrochloride: Uses & Dosage. MIMS Singapore.
- Technical Support Center: Troubleshooting Inconsistent Platelet Aggregation Results with 2-Chloro-ADP. Benchchem.
- Sarpogrelate-Aspirin Comparative Clinical Study for Efficacy and Safety in Secondary Prevention of Cerebral Infarction (S-ACCESS). (2008, April 3). Stroke.
- Long-term stability of sarpogrelate hydrochloride stock solutions. Benchchem.
- Analysis of Platelet Aggregation by Light Transmission Aggregometry. (2020, May 15).
- Troubleshooting in platelet storage temperature and new perspectives through proteomics. Blood Transfusion.
- Platelet Function Testing: Light Transmission Aggregometry. (2026, February 2). Practical-Haemostasis.com.
- Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. PMC.
- A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly Water-Soluble Drugs. (2025, March 29). Pharma Excipients.
- Improving solubility – a close look at available approaches. Merck Millipore.
- What are the side effects of Sarpogrel
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. Sarpogrelate - Wikipedia [en.wikipedia.org]
- 3. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mims.com [mims.com]
- 6. ahajournals.org [ahajournals.org]
- 7. benchchem.com [benchchem.com]
- 8. bloodtransfusion.it [bloodtransfusion.it]
- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. What are the side effects of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide to the Antiplatelet Activity of Sarpogrelate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Sarpogrelate and the Quest for Improved Derivatives
Sarpogrelate hydrochloride is a selective serotonin 5-HT2A receptor antagonist.[1][2] Its established mechanism of action involves the inhibition of serotonin-induced platelet aggregation and vasoconstriction, making it a valuable therapeutic agent in the management of peripheral arterial disease and other vascular conditions.[1][3] The activation of 5-HT2A receptors on platelets by serotonin is a key step in amplifying the aggregation response initiated by other agonists like collagen and ADP, contributing significantly to thrombus formation.[2][4]
While effective, the quest for agents with improved potency, altered pharmacokinetic profiles, or enhanced safety margins has driven the exploration of sarpogrelate derivatives and analogs. The development of such compounds is rooted in the principles of structure-activity relationship (SAR) studies, which aim to correlate specific structural modifications with changes in biological activity.[5][6] This guide will explore the antiplatelet profiles of select sarpogrelate derivatives and analogs, providing a comparative analysis grounded in experimental data.
Mechanism of Action: Targeting the 5-HT2A Receptor in Platelet Aggregation
The antiplatelet effect of sarpogrelate and its derivatives is primarily mediated through the blockade of the 5-HT2A receptor on the surface of platelets. The signaling cascade initiated by serotonin binding to this Gq-coupled receptor is a critical component of the thrombotic process.
Caption: Serotonin-mediated platelet activation pathway and the inhibitory action of sarpogrelate.
By competitively inhibiting the binding of serotonin to the 5-HT2A receptor, sarpogrelate and its active derivatives prevent the downstream signaling cascade that leads to an increase in intracellular calcium, degranulation, and ultimately, platelet aggregation.[4]
Comparative In Vitro Antiplatelet Activity
The antiplatelet efficacy of sarpogrelate and its derivatives is most commonly assessed through in vitro platelet aggregation assays. The following table summarizes the available data, comparing the inhibitory concentrations (IC50) of various compounds against different platelet agonists.
| Compound | Agonist | IC50 (µM) | Source |
| Sarpogrelate | Collagen | 66.8 | [4][7] |
| Aspirin-Sarpogrelate M1 Hybrid | Not specified | Synthesis reported, antiplatelet activity to be determined | [8] |
| Compound 13 (Hydantoin derivative) | Collagen | 27.3 | [4][7] |
| Ketanserin (Reference 5-HT2A antagonist) | Collagen | 32.1 | [4][7] |
| Aspirin (Reference COX-1 inhibitor) | Arachidonic Acid | Not specified | [7] |
| 5,7-dimethyl-2-phenyl-4-quinolone | Arachidonic Acid | 1.03 | [9] |
Analysis of Comparative Data:
The data indicates that novel 5-HT2A antagonists, such as the hydantoin derivative Compound 13 , can exhibit significantly greater potency in inhibiting collagen-induced platelet aggregation compared to sarpogrelate.[4][7] This highlights the potential for structural modifications to enhance antiplatelet activity. The development of an aspirin-sarpogrelate M1 hybrid represents a rational design strategy to combine two distinct antiplatelet mechanisms in a single molecule, though its efficacy remains to be reported.[8] Furthermore, the potent activity of the 4-quinolone derivative against arachidonic acid-induced aggregation suggests that exploring different chemical scaffolds can lead to the discovery of highly effective antiplatelet agents.[9]
Essential Experimental Protocols
The generation of reliable and comparable data is contingent on the use of standardized and well-validated experimental protocols. Here, we detail the methodologies for two key in vitro assays for assessing antiplatelet activity.
Platelet Aggregation by Light Transmission Aggregometry (LTA)
LTA is considered the gold standard for in vitro assessment of platelet function.[5] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Caption: Workflow for Light Transmission Aggregometry (LTA).
Step-by-Step Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.
-
PRP and PPP Preparation:
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.[10] Carefully collect the supernatant (PRP).
-
To obtain Platelet-Poor Plasma (PPP), which is used as a reference for 100% light transmission, centrifuge the remaining blood at a higher speed (e.g., 2500 x g) for 10 minutes.[10]
-
-
Assay Procedure:
-
Place a defined volume of PRP into a cuvette with a magnetic stir bar in a lumi-aggregometer at 37°C.[1]
-
Add the sarpogrelate derivative at various concentrations or a vehicle control and incubate for a specified period.
-
Initiate platelet aggregation by adding a known concentration of a platelet agonist (e.g., collagen, ADP, or serotonin).
-
Record the change in light transmission for a set duration.
-
-
Data Analysis:
-
The percentage of aggregation is calculated relative to the light transmission of PPP.
-
Plot the concentration of the test compound against the percentage of inhibition to determine the IC50 value.
-
P-Selectin Expression by Flow Cytometry
P-selectin (CD62P) is a protein stored in the alpha-granules of platelets and is rapidly translocated to the platelet surface upon activation.[11] Flow cytometry allows for the quantification of P-selectin expression on individual platelets, providing a sensitive measure of platelet activation.
Step-by-Step Protocol:
-
Blood Sample Preparation: Collect whole blood in sodium citrate tubes. To minimize in vitro platelet activation, avoid red cell lysis and centrifugation where possible.[11]
-
Platelet Stimulation and Staining:
-
Incubate whole blood or PRP with the sarpogrelate derivative or vehicle control.
-
Add a platelet agonist to induce activation.
-
Add a fluorochrome-conjugated anti-CD62P antibody and a platelet-specific marker (e.g., anti-CD41).
-
-
Fixation: Fix the samples with a suitable fixative (e.g., 0.5% methanol-free formaldehyde) to stabilize the stained platelets.[2]
-
Flow Cytometric Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and the platelet-specific marker.
-
Quantify the percentage of platelets positive for P-selectin and the mean fluorescence intensity.
-
-
Data Analysis: Compare the level of P-selectin expression in the presence of the test compounds to the vehicle control to determine the inhibitory effect.
Structure-Activity Relationship (SAR) Insights
The comparative data allows for the deduction of preliminary SAR for antiplatelet activity centered around the 5-HT2A receptor antagonism.
-
Core Scaffold: The replacement of the core sarpogrelate structure with a hydantoin moiety in Compound 13 demonstrates that alternative heterocyclic systems can effectively mimic the necessary pharmacophoric features for 5-HT2A receptor binding and antagonism, leading to enhanced antiplatelet activity.[4][7]
-
Arylpiperazine Moiety: The arylpiperazine portion, common to many 5-HT2A antagonists, appears to be a critical element for high-affinity receptor binding. Modifications to this part of the molecule can significantly impact potency and selectivity.
-
Hybridization: The concept of creating a hybrid molecule by covalently linking the active metabolite of sarpogrelate with aspirin is a promising strategy.[8] This approach aims to achieve a dual mechanism of action, potentially leading to synergistic antiplatelet effects and a broader spectrum of activity.
Conclusion and Future Directions
This guide has provided a comparative analysis of the antiplatelet activity of sarpogrelate and its emerging derivatives and analogs. The experimental data underscores the potential for developing novel 5-HT2A antagonists with superior potency to sarpogrelate. The detailed experimental protocols serve as a foundation for researchers to conduct their own comparative studies with scientific rigor.
Future research should focus on:
-
Expanding the chemical space of sarpogrelate derivatives to further elucidate the SAR and optimize for potency and selectivity.
-
In-depth profiling of promising derivatives in a wider range of in vitro and in vivo models of thrombosis and hemostasis.
-
Elucidating the pharmacokinetic and pharmacodynamic properties of new chemical entities to assess their potential as clinical candidates.
The continued exploration of sarpogrelate derivatives holds significant promise for the development of the next generation of antiplatelet therapies, offering potential advantages in the management of thrombotic diseases.
References
- Patsnap Synapse. (2024, June 14). What is Sarpogrelate Hydrochloride used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sarpogrelate Hydrochloride?
- MIMS Singapore. Sarpogrelate hydrochloride: Uses & Dosage.
- PMC. (2024, August 22). Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review.
- Drug Design Org. (2005, May 15). Structure Activity Relationships.
- PubMed. Effects of sarpogrelate hydrochloride on platelet aggregation, and its relation to the release of serotonin and P-selectin.
- CDD Vault. (2025, June 3). SAR: Structure Activity Relationships.
- PMC - NIH. (2021, June 11). Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents.
- PMC. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents.
- PubMed. (2000, December 15). Flow cytometry analysis of platelet P-selectin expression in whole blood.
- Practical-Haemostasis.com. (2026, February 2). Platelet Function Testing: Light Transmission Aggregometry.
- PubMed. (2008, July 15). Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort.
- National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. (2020, May 15). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- EUNCL. (2016, July 13). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
- Synthesis and antiplatelet activity of 3,5,6,7,8,2',3' and 4'- disubsituted 2-phenyl-4-quinolones. (1998, October). Chinese Pharmaceutical Journal, 50(5), 277-288.
- PMC - NIH. (2018, February 27). Aspirination of α-Aminoalcohol (Sarpogrelate M1).
Sources
- 1. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 2. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brd.nci.nih.gov [brd.nci.nih.gov]
- 4. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. plateletservices.com [plateletservices.com]
- 6. Exploring the antiplatelet activity of serotonin 5-HT2A receptor antagonists bearing 6-fluorobenzo[d]isoxazol-3-yl)propyl) motif- as potential therapeutic agents in the prevention of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspirination of α-Aminoalcohol (Sarpogrelate M1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Flow cytometry analysis of platelet P-selectin expression in whole blood--methodological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacological Validation: Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate vs. Sarpogrelate
[1]
Executive Summary
In the development and quality control of Sarpogrelate Hydrochloride (a selective 5-HT2A antagonist), the isolation and characterization of impurities are critical for establishing safety and efficacy profiles. This compound (hereafter referred to as Impurity D-Formyl ) is a structural analog often identified as a process impurity or degradation product.[1]
This guide outlines the rigorous experimental framework required to validate the pharmacological activity (or lack thereof) of this specific compound. Unlike the parent drug, which relies on a hydrophobic 3-methoxyphenethyl tail for high-affinity receptor docking, this derivative lacks the key pharmacophore.[1] Consequently, this validation focuses on quantifying its loss of potency , ensuring it does not contribute to off-target effects or unexpected antagonism.[1]
Chemical Identity & Structural Basis of Antagonism
To understand the validation logic, we must first compare the structural pharmacophores.[1] Sarpogrelate’s high affinity for the 5-HT2A receptor is driven by the interaction of its lipophilic tail with the receptor's hydrophobic pocket (specifically residues in TM3 and TM6).[1]
-
Sarpogrelate (Parent): Contains a 2-(3-methoxyphenyl)ethyl moiety attached to the phenoxy core.[1][2][3][4] This "tail" is the primary driver of competitive antagonism.[1]
-
Impurity D-Formyl: The entire (ethylphenyl-3-methoxy) tail is excised and replaced/oxidized to a 2-formyl group (an aldehyde).[1]
-
Hypothesis: The removal of the hydrophobic tail should result in a drastic reduction in binding affinity (Ki) and functional potency (IC50), likely rendering the compound pharmacologically inert at therapeutic concentrations.[1]
Visualizing the Structural Divergence
Figure 1: Structural Activity Relationship (SAR) logic flow demonstrating why the specific impurity is expected to lose potency compared to the parent drug.[1]
Comparative Profiling: Reference Data & Acceptance Criteria
Before initiating wet-lab protocols, establish the baseline performance metrics using Sarpogrelate and its active metabolite (M-1) as positive controls.[1] The impurity is validated against these standards.
Table 1: Comparative Pharmacological Benchmarks
| Compound | Role | Binding Affinity ( | Functional Potency ( | Validation Status |
| Sarpogrelate HCl | Parent Drug (Reference) | 3.0 – 8.5 nM | 10 – 30 nM | Established Active |
| Metabolite M-1 | Active Metabolite | ~0.5 – 2.0 nM | ~5 – 10 nM | High Potency Control |
| Impurity D-Formyl | Test Article | Target: > 1,000 nM | Target: > 10,000 nM | To Be Validated |
| Ketanserin | Standard Antagonist | 1.0 – 3.0 nM | 5 – 15 nM | Assay Control |
Note on Data: Sarpogrelate
values are derived from displacement of-Ketanserin in human 5-HT2A clones [1, 2].[1] The impurity is considered "validated as inert" if its is at least 100-fold higher than the parent.
Experimental Validation Protocols
To objectively compare performance, you must employ a tiered testing strategy: Binding (Affinity)
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine if the impurity can physically occupy the 5-HT2A receptor.[1]
-
System: HEK-293 cells stably expressing human 5-HT2A receptors.[1]
-
Ligand:
-Ketanserin (0.5 nM) or -MDL100907.[1] -
Method:
-
Prepare membranes from cell lysates.[1]
-
Incubate membranes with radioligand and varying concentrations of Impurity D-Formyl (
to M) for 60 min at 37°C.[1] -
Run parallel arms with Sarpogrelate (Positive Control).[1]
-
Terminate by rapid filtration (GF/B filters).[1]
-
Measure radioactivity via liquid scintillation counting.[1]
-
-
Analysis: Plot displacement curves. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Validation Success: Impurity
> 1 µM (indicating negligible affinity).[1]
-
Protocol B: Calcium Mobilization Assay (Functional Antagonism)
Objective: Confirm that the impurity does not inhibit 5-HT-induced signaling (or act as an agonist).[1]
-
System: CHO-K1 cells expressing G
q-coupled 5-HT2A receptors.[1] -
Indicator: Fluo-4 AM (Calcium-sensitive dye).[1]
-
Workflow:
-
Load cells with Fluo-4 AM for 45 min.[1]
-
Antagonist Mode: Pre-incubate cells with Impurity D-Formyl or Sarpogrelate (serial dilutions) for 15 min.[1]
-
Inject Serotonin (5-HT) at
concentration.[1] -
Measure fluorescence peak (RFU) using a FLIPR (Fluorometric Imaging Plate Reader) or similar high-throughput system.[1]
-
-
Result Interpretation:
Protocol C: Ex Vivo Rat Tail Artery Contraction (Physiological Relevance)
Objective: The "Gold Standard" for Sarpogrelate validation, assessing vascular smooth muscle relaxation.[1]
-
Tissue: Isolated helical strips of rat tail artery (endothelium denuded).[1]
-
Setup: Organ bath containing Krebs-Henseleit solution, aerated with 95%
/5% . -
Induction: Induce contraction with Serotonin (1 µM).[1]
-
Challenge:
-
Metric: Calculate
(Schild plot).
Validation Workflow & Decision Logic
Use the following logic flow to determine the classification of the impurity based on the experimental data generated above.
Figure 2: Decision tree for validating the pharmacological status of this compound.
Conclusion
The validation of This compound is a negative-control exercise.[1] Based on the removal of the critical 3-methoxyphenethyl pharmacophore, this compound is predicted to exhibit negligible 5-HT2A antagonism compared to Sarpogrelate.[1]
For a successful validation package:
-
Demonstrate Selectivity: Show that Sarpogrelate retains high affinity (
< 10 nM) while the impurity shows low affinity ( > 1000 nM). -
Confirm Safety: Ensure the impurity does not act as a partial agonist in the Calcium Flux assay.[1]
-
Documentation: Report these findings in the "Impurities" section of the drug master file (DMF), categorizing it as a low-risk, non-pharmacological impurity.[1]
References
-
Nishiyama, T. (2009).[1][3] Acute effects of sarpogrelate, a 5-HT2A receptor antagonist on cytokine production in endotoxin shock model of rats.[1][2][3] European Journal of Pharmacology.[1][2][3] Available at: [Link]
-
Rashid, M. et al. (2003).[1][2][3] Identification of the binding sites and selectivity of sarpogrelate, a novel 5-HT2 antagonist, to human 5-HT2A, 5-HT2B and 5-HT2C receptor subtypes by molecular modeling.[1][2][3] Life Sciences.[1][2][3] Available at: [Link]
-
Veeprho Laboratories. Sarpogrelate Impurities: Structure and Standards. Available at: [Link][1]
A Comparative Analysis of Sarpogrelate and its Analogs on Vasoconstriction: A Guide for Researchers
This guide provides an in-depth comparative analysis of sarpogrelate and other 5-HT2A receptor antagonists, functionally its analogs, on their effects on vasoconstriction. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear understanding of their mechanisms and relative efficacy.
Introduction: The Challenge of Vasoconstriction and the Role of Serotonin
Pathological vasoconstriction is a critical factor in the progression of numerous cardiovascular diseases, most notably peripheral artery disease (PAD).[1] In this condition, the narrowing of arteries reduces blood flow to the limbs, leading to ischemia, pain, and in severe cases, limb loss. A key mediator in this process is serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine that, upon binding to its 5-HT2A receptors on vascular smooth muscle cells, triggers a potent vasoconstrictive response.[2][3] This has made the 5-HT2A receptor a prime target for therapeutic intervention.
Sarpogrelate hydrochloride is a selective antagonist of the 5-HT2A receptor, developed to counteract serotonin-induced vasoconstriction and platelet aggregation.[2][4][5] Its clinical application has demonstrated significant improvements in ischemic symptoms for patients with PAD.[1][6][7][8] This guide will delve into the mechanistic underpinnings of sarpogrelate's action and compare its effects with other 5-HT2A antagonists, providing a comprehensive overview for the development of next-generation therapies.
Mechanism of Action: Targeting the 5-HT2A Receptor Signaling Pathway
The primary mechanism by which sarpogrelate and its functional analogs elicit their vasodilatory effects is through the competitive antagonism of the 5-HT2A receptor.[2][4] Activation of this G-protein coupled receptor by serotonin initiates a signaling cascade that culminates in smooth muscle contraction.
The Serotonin-Induced Vasoconstriction Pathway
The binding of serotonin to the 5-HT2A receptor on vascular smooth muscle cells activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration leads to the activation of calmodulin, which subsequently activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction and vasoconstriction.
Signaling Pathway of 5-HT2A Receptor-Mediated Vasoconstriction and Inhibition by Sarpogrelate
Caption: Sarpogrelate blocks the 5-HT2A receptor, preventing vasoconstriction.
The Dual Action of Sarpogrelate
Sarpogrelate's therapeutic efficacy stems from its dual action:
-
Vasodilation: By competitively inhibiting the 5-HT2A receptor, sarpogrelate directly prevents the signaling cascade that leads to vasoconstriction, resulting in vasodilation.[2][4]
-
Anti-platelet Aggregation: Serotonin released from activated platelets can further amplify platelet aggregation by binding to 5-HT2A receptors on other platelets.[9] Sarpogrelate's antagonism of these receptors also confers an anti-platelet effect, reducing the risk of thrombus formation.[5][9]
Furthermore, some studies suggest that sarpogrelate may enhance the release of nitric oxide (NO), a potent vasodilator, from endothelial cells, contributing to its overall effect on improving blood flow.[10]
Comparative Efficacy of Sarpogrelate and Other 5-HT2A Antagonists
While direct, named chemical analogs of sarpogrelate with comparative vasoconstriction data are not extensively documented in publicly available literature, a functional comparison can be made with other drugs in the 5-HT2A antagonist class.
| Compound | Primary Mechanism | Key Findings on Vasoconstriction/Vasodilation | Reference |
| Sarpogrelate | Selective 5-HT2A receptor antagonist | Significantly inhibits 5-HT-induced vasoconstriction in coronary arteries.[11] Improves blood flow in patients with PAD.[1] Increases coronary blood flow in ischemic hearts.[10] | [1][10][11] |
| Ketanserin | 5-HT2A receptor antagonist (also has α1-adrenergic blocking activity) | Potently inhibits serotonin-mediated vasoconstriction in isolated vascular preparations.[3] Shows antihypertensive effects in vivo.[3] | [3] |
| Other 5-HT2A Antagonists | Selective 5-HT2A receptor antagonists | Many show potent inhibition of 5-HT-induced vasoconstriction in vitro, but often have little to no antihypertensive effect in vivo, with the exception of ketanserin.[3] | [3] |
Note: The in vivo effects of 5-HT2A antagonists can be complex and may not always correlate directly with their in vitro potency in inhibiting vasoconstriction. This can be attributed to factors such as receptor subtype selectivity, off-target effects, and pharmacokinetic profiles.
Experimental Protocols for Assessing Anti-Vasoconstrictive Effects
The following are standard experimental protocols used to evaluate the efficacy of sarpogrelate and its analogs in preventing vasoconstriction.
In Vitro Vascular Ring Assay
This assay directly measures the contractile and relaxant responses of isolated blood vessels.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines.
-
Carefully excise a segment of the desired artery (e.g., thoracic aorta, coronary artery).
-
Place the artery in a cold, oxygenated Krebs-Henseleit buffer solution.
-
Under a dissecting microscope, remove excess connective tissue and cut the artery into rings of 2-3 mm in length.
-
-
Mounting:
-
Suspend each arterial ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
-
Equilibration and Viability Check:
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g (optimized for the specific artery).
-
Induce a contraction with a high concentration of potassium chloride (KCl) to assess the viability of the smooth muscle.
-
In some rings, test for endothelium integrity by assessing the relaxation response to acetylcholine after pre-contraction with phenylephrine.
-
-
Experimental Procedure:
-
Induce a stable contraction with a specific concentration of serotonin.
-
Once a plateau is reached, add increasing concentrations of the test compound (e.g., sarpogrelate or an analog) in a cumulative manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the initial serotonin-induced contraction.
-
Plot the concentration-response curve and calculate the IC50 value (the concentration of the compound that causes 50% inhibition of the maximal contraction).
-
Experimental Workflow for In Vitro Vascular Ring Assay
Caption: Workflow for assessing anti-vasoconstrictive effects in vitro.
In Vivo Blood Pressure Measurement
This protocol assesses the effect of the test compounds on systemic blood pressure in a living organism.
Step-by-Step Methodology:
-
Animal Preparation:
-
Anesthetize the animal (e.g., spontaneously hypertensive rat) with an appropriate anesthetic agent.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.
-
-
Baseline Measurement:
-
Allow the animal to stabilize after surgery.
-
Record the baseline mean arterial pressure (MAP) for a sufficient period.
-
-
Drug Administration:
-
Administer the test compound intravenously at various doses.
-
Record the changes in MAP after each dose.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each dose.
-
Plot the dose-response curve to determine the efficacy of the compound in lowering blood pressure.
-
Conclusion and Future Directions
Sarpogrelate stands out as a valuable therapeutic agent for conditions characterized by excessive vasoconstriction and platelet aggregation, particularly in the context of peripheral artery disease. Its selective antagonism of the 5-HT2A receptor provides a targeted approach to improving blood flow and alleviating ischemic symptoms. While direct comparative data on a wide range of sarpogrelate's chemical analogs are limited, functional comparisons with other 5-HT2A antagonists highlight the therapeutic potential of this drug class.
Future research should focus on the development and characterization of novel sarpogrelate analogs with improved pharmacokinetic profiles, enhanced selectivity, and potentially dual-action mechanisms that could offer even greater clinical benefits. A deeper understanding of the in vivo effects of these compounds, beyond simple vasoconstriction inhibition, will be crucial for translating promising preclinical findings into effective therapies for cardiovascular diseases.
References
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sarpogrelate Hydrochloride?
- Patsnap Synapse. (2024, June 14). What is Sarpogrelate Hydrochloride used for?
- PMC. (2019, November 15). Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials.
- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?
- SpringerLink. (2004, December 15). Effects of 5-HT2A receptor antagonist on blood flow in chronically compressed nerve roots.
- DBpia. (n.d.). VASCULAR Efficacy of Sarpogrelate vs. Conventional Treatments for Peripheral Arterial Disease: A Meta-Analysis of Randomized Con.
- PMC. (n.d.). Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases.
- MIMS Singapore. (n.d.). Sarpogrelate hydrochloride: Uses & Dosage.
- ResearchGate. (n.d.). Effect of sarpogrelate and U73122 on vasoconstriction induced by 5-HT....
- ResearchGate. (2025, August 12). Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial | Request PDF.
- PMC. (2024, August 22). Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review.
- PubMed. (n.d.). Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial.
- Bentham Science Publisher. (2024, October 22). Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial.
- PMC. (n.d.). The effects of a 5-HT2A receptor antagonist on blood flow in lumbar disc herniation : application of nucleus pulposus in a canine model.
- PubMed. (2004, December 15). Selective blockade of serotonin 5-HT2A receptor increases coronary blood flow via augmented cardiac nitric oxide release through 5-HT1B receptor in hypoperfused canine hearts.
Sources
- 1. Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 3. Serotonin 5-HT2A Receptor Function as a Contributing Factor to Both Neuropsychiatric and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 5. mims.com [mims.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Sarpogrelate on Symptom Improvement in Patients with Peripheral Arterial Disease (PAD) and/or Being at Risk of PAD: A Single Arm, Multi-Centered, Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective blockade of serotonin 5-HT2A receptor increases coronary blood flow via augmented cardiac nitric oxide release through 5-HT1B receptor in hypoperfused canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Sarpogrelate and its Metabolite with Other 5-HT2A Antagonists: A Technical Guide for Researchers
This guide provides an in-depth, head-to-head comparison of the 5-HT2A antagonist sarpogrelate and its active metabolite with other prominent agents in its class. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic nuances, comparative efficacy, and experimental evaluation of these compounds. While the initial query mentioned "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate," this specific chemical nomenclature is not standard in publicly available scientific literature. Therefore, this guide will focus on the well-characterized and clinically relevant compound, sarpogrelate, and its primary active metabolite, M-1, providing a robust comparative analysis against other key 5-HT2A antagonists.
The 5-HT2A Receptor: A Critical Therapeutic Target
The serotonin 2A (5-HT2A) receptor, a G protein-coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes.[1][2] Its activation by serotonin (5-hydroxytryptamine, 5-HT) triggers the Gαq signaling cascade, leading to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[1][3] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC), mediating a range of cellular responses.[1] The 5-HT2A receptor is widely expressed in the central nervous system, particularly in the cerebral cortex, as well as in peripheral tissues, including platelets and vascular smooth muscle cells.[1][4] Its involvement in processes such as platelet aggregation, vasoconstriction, and neuronal excitability makes it a prime target for therapeutic intervention in cardiovascular diseases, thrombosis, and certain neuropsychiatric disorders.[4][5][6]
5-HT2A Receptor Signaling Pathway
Caption: Canonical 5-HT2A receptor signaling cascade.
Profile of Sarpogrelate and its Active Metabolite (M-1)
Sarpogrelate hydrochloride is a selective 5-HT2A receptor antagonist used primarily for its antiplatelet and vasodilatory effects in the treatment of peripheral arterial disease (PAD).[4][5][7] It functions by competitively blocking the binding of serotonin to 5-HT2A receptors on vascular smooth muscle cells and platelets, thereby inhibiting vasoconstriction and platelet aggregation.[4][5]
Upon oral administration, sarpogrelate is metabolized in the liver to its active metabolite, M-1 ((R,S)-1-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-3-(dimethylamino)-2-propanol).[5][8] This metabolite is also a potent 5-HT2A receptor antagonist and contributes significantly to the therapeutic effects of the parent drug.[8][9] Studies have shown that both sarpogrelate and M-1 exhibit high specificity for the 5-HT2A receptor with weaker affinity for other receptor subtypes such as α1-adrenoceptors and histamine H1 receptors.[10]
Head-to-Head Comparison with Other 5-HT2A Antagonists
For a comprehensive comparison, we will evaluate sarpogrelate and its active metabolite M-1 against two classic 5-HT2A antagonists, Ketanserin and Ritanserin, and a more recent, highly selective antagonist, Pimavanserin.
Receptor Binding Affinity and Selectivity
The binding affinity of an antagonist for its target receptor is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki) or the pA2 value. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | α1-Adrenergic Ki (nM) | D2 Dopamine Ki (nM) |
| Sarpogrelate | ~8.5 (pA2) | Weak | ~500 | >10,000 |
| M-1 (Sarpogrelate Metabolite) | ~9.0 (pA2) | Weak | ~160 | >10,000 |
| Ketanserin | 1.1 - 2.0 | ~50 | 2.5 | 290 |
| Ritanserin | 0.3 - 1.0 | 1.5 - 3.0 | 50 | 100 |
| Pimavanserin | 0.087 | 0.44 | >10,000 | >10,000 |
Data compiled from various sources, including[6][10][11][12]. Ki values can vary depending on the experimental conditions.
From this data, it is evident that while sarpogrelate and its metabolite M-1 are potent 5-HT2A antagonists, they exhibit a more favorable selectivity profile compared to older antagonists like ketanserin, which has a high affinity for α1-adrenergic receptors, contributing to its antihypertensive effects but also potential side effects like orthostatic hypotension. Ritanserin shows high affinity for both 5-HT2A and 5-HT2C receptors. Pimavanserin stands out for its exceptionally high selectivity for the 5-HT2A receptor.[6][12]
Functional Efficacy in Preclinical Models
The true measure of an antagonist's utility lies in its functional effects. In preclinical models, 5-HT2A antagonists are evaluated for their ability to inhibit serotonin-induced physiological responses.
| Compound | Primary Functional Effects | Key Preclinical Findings |
| Sarpogrelate/M-1 | Inhibition of platelet aggregation and vasoconstriction.[4][5] | Effectively reduces thrombus formation in animal models of arterial thrombosis. Improves blood flow in models of peripheral artery disease.[7][13] |
| Ketanserin | Potent inhibitor of serotonin-induced platelet aggregation and vasoconstriction.[14] | Also demonstrates antihypertensive effects due to α1-adrenergic blockade. |
| Ritanserin | Inhibition of serotonin-mediated behavioral effects and platelet aggregation.[15] | Shows efficacy in models of anxiety and depression, likely through its combined 5-HT2A/2C antagonism. |
| Pimavanserin | Inverse agonist activity at the 5-HT2A receptor.[12] | Reduces psychosis-like behaviors in animal models without impairing motor function, a key advantage over dopamine-blocking antipsychotics.[16] |
Clinical Applications and Side Effect Profiles
The ultimate test of a drug's value is its clinical performance. The distinct pharmacological profiles of these antagonists have led to their application in different therapeutic areas.
| Compound | Primary Clinical Use | Common Side Effects |
| Sarpogrelate | Peripheral arterial disease.[4][7] | Generally well-tolerated; may include gastrointestinal discomfort and headache.[13] |
| Ketanserin | Hypertension (not a first-line agent). | Dizziness, sedation, dry mouth, orthostatic hypotension. |
| Ritanserin | Investigated for anxiety, schizophrenia, and sleep disorders (not widely marketed). | May cause sedation and weight gain. |
| Pimavanserin | Parkinson's disease psychosis.[16][17] | Peripheral edema, confusion, nausea.[12] |
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized and validated experimental protocols are essential. Below are representative protocols for key in vitro and in vivo assays used to characterize 5-HT2A antagonists.
In Vitro Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the 5-HT2A receptor.
Objective: To determine the Ki of a test compound for the human 5-HT2A receptor.
Materials:
-
Membrane preparation from CHO-K1 cells stably expressing the human 5-HT2A receptor.[11]
-
Radioligand: [3H]-Ketanserin.[18]
-
Non-specific binding control: Mianserin or unlabeled Ketanserin.[18]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.[19]
-
Scintillation counter.
Workflow Diagram:
Caption: Workflow for a 5-HT2A receptor binding assay.
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound (e.g., sarpogrelate, ketanserin) in the assay buffer.
-
In a 96-well plate, add the receptor membrane preparation, [3H]-Ketanserin (at a concentration near its Kd), and the test compound or vehicle. For determining non-specific binding, add a high concentration of an unlabeled competitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Plot the data and determine the IC50 (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Head-Twitch Response (HTR) Assay in Mice
The head-twitch response (HTR) in rodents is a well-established behavioral assay used to assess the in vivo activity of 5-HT2A receptor agonists and antagonists.[20][21]
Objective: To evaluate the ability of a test antagonist to block the HTR induced by a 5-HT2A agonist (e.g., DOI).
Materials:
-
Male C57BL/6J mice.
-
5-HT2A agonist: 2,5-dimethoxy-4-iodoamphetamine (DOI).
-
Test antagonist (e.g., sarpogrelate).
-
Vehicle control.
-
Observation chambers.
-
Video recording and analysis software (optional, but recommended for objectivity).[20]
Workflow Diagram:
Caption: Workflow for the head-twitch response assay.
Step-by-Step Protocol:
-
House the mice under standard laboratory conditions with a 12-hour light/dark cycle.
-
On the day of the experiment, acclimate the mice to the observation chambers for at least 30 minutes.
-
Administer the test antagonist (e.g., sarpogrelate) or vehicle via the appropriate route (e.g., intraperitoneal injection). The pre-treatment time will depend on the pharmacokinetics of the antagonist.
-
After the pre-treatment period, administer a standard dose of the 5-HT2A agonist DOI.
-
Immediately place the mice back into the observation chambers and record their behavior for a set duration (e.g., 30 minutes).
-
A trained observer, blind to the treatment conditions, should count the number of head twitches. Alternatively, use an automated tracking system.[20]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the frequency of HTRs between the different treatment groups. A significant reduction in DOI-induced HTRs in the antagonist-treated group indicates in vivo 5-HT2A receptor blockade.
Conclusion
Sarpogrelate and its active metabolite M-1 are effective and selective 5-HT2A receptor antagonists with a well-established clinical profile, particularly in the management of peripheral arterial disease.[7][13] When compared to older antagonists like ketanserin and ritanserin, sarpogrelate offers a more favorable selectivity profile, with less activity at other receptors that can contribute to side effects. Newer agents, such as pimavanserin, demonstrate even higher selectivity for the 5-HT2A receptor, leading to its successful application in a specific neuropsychiatric indication.[16][17] The choice of a 5-HT2A antagonist for research or therapeutic development should be guided by a thorough understanding of its pharmacological profile, including its binding affinity, functional efficacy, and in vivo effects, as determined by the rigorous experimental protocols outlined in this guide.
References
-
Wikipedia. 5-HT2A receptor. [Link]
-
Patsnap Synapse. What is the mechanism of Sarpogrelate Hydrochloride?. [Link]
-
Patsnap Synapse. What is Sarpogrelate Hydrochloride used for?. [Link]
-
Inoue, T., et al. (2007). Sarpogrelate hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease. Journal of Cardiovascular Pharmacology, 49(4), 221-7. [Link]
-
Zhang, Y., et al. (2019). Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials. Medicine (Baltimore), 98(46), e17946. [Link]
-
Kim, D., et al. (2023). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. bioRxiv. [Link]
-
Saha, S., & González-Maeso, J. (2023). Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action. Journal of Neuroscience, 43(45), 7526-7536. [Link]
-
Zhang, Y., et al. (2019). Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials. Medicine (Baltimore), 98(46), e17946. [Link]
-
Lee, H. W., et al. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine, 35(4), 426-433. [Link]
-
Ramamoorthy, S., & Ramamoorthy, J. D. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. International Journal of Molecular Sciences, 23(19), 10137. [Link]
-
The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. MSU Denver. [Link]
-
Lee, H. W., et al. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine, 35(4), 426-433. [Link]
-
Lee, H. W., et al. (2015). A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine. [Link]
-
Pertz, H., & Elz, S. (1995). In-vitro Pharmacology of Sarpogrelate and the Enantiomers of its Major Metabolite: 5-HT2A Receptor Specificity, Stereoselectivity and Modulation of Ritanserin-induced Depression of 5-HT Contractions in Rat Tail Artery. Journal of Pharmacy and Pharmacology, 47(4), 310-316. [Link]
-
Dekeyne, A., & Millan, M. J. (2000). In-vivo assessment of 5-HT2A and 5-HT2C antagonistic properties of newer antipsychotics. Behavioural Pharmacology, 11(3-4), 291-8. [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. DiscoverX. [Link]
-
Gray, J. A., & Roth, B. L. (2011). Antagonist functional selectivity: 5-HT2A serotonin receptor antagonists differentially regulate 5-HT2A receptor protein level in vivo. Psychopharmacology (Berl), 217(3), 425-36. [Link]
-
Reaction Biology. 5-HT2A Biochemical Binding Assay Service. [Link]
-
Gray, J. A., & Roth, B. L. (1995). Regulation of Central 5-HT2A Receptors: A Review of in Vivo Studies. Neuropsychopharmacology, 13(1), 1-13. [Link]
-
Roth, B. L., et al. (2017). “Selective” serotonin 5-HT2A receptor antagonists. ACS Chemical Neuroscience, 8(1), 16-26. [Link]
-
New Drug Approvals. Sarpogrelate. [Link]
-
El-Sayed, M. A., et al. (2021). Therapeutic activity of sarpogrelate and dopamine D2 receptor agonists on cardiovascular and renal systems in rats with alloxan-induced diabetes. BMC Pharmacology and Toxicology, 22(1), 60. [Link]
-
Kim, H. K., et al. (2019). Effect of sarpogrelate and high-dose statin on the reduction of coronary spasm in vasospastic angina: A two by two factorial, pilot randomized study. Journal of the American Heart Association, 8(15), e012165. [Link]
-
Halberstadt, A. L., et al. (2024). Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. Psychopharmacology (Berl). [Link]
-
Nau, F. Jr., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS One, 8(10), e75426. [Link]
-
van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 245-51. [Link]
-
Kim, E., et al. (2023). In Vivo Serotonin 5-HT2A Receptor Availability and Its Relationship with Aggression Traits in Healthy Individuals: A Positron Emission Tomography Study with C-11 MDL100907. International Journal of Molecular Sciences, 24(21), 15814. [Link]
-
Investigating 5-HT2A receptor agonists with psychedelic-like activity in preclinical models. Charles River. [Link]
-
Wikipedia. 5-HT2C receptor. [Link]
-
Wikipedia. Serotonin 5-HT2A receptor antagonist. [Link]
-
Maglione, M., et al. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLoS One, 13(8), e0203137. [Link]
-
Wikipedia. Category:5-HT2A antagonists. [Link]
-
Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]
-
The Selective Serotonin 2A Receptor Antagonist Sarpogrelate Prevents Cardiac Hypertrophy and Systolic Dysfunction via Inhibition of the ERK1/2–GATA4 Signaling Pathway. MDPI. [Link]
-
The effect of sarpogrelate compared to aspirin in high- or very-high-risk diabetes for primary prevention. ResearchGate. [Link]
-
NeurologyLive. Pimavanserin Lowers Mortality Better in Parkinson Disease Than Other Atypical Antipsychotics. [Link]
-
Medscape. Pimavanserin a Better Option for Parkinson's Psychosis?. [Link]
-
Ballard, C., et al. (2018). PIMAVANSERIN IN ALZHEIMER'S DISEASE PSYCHOSIS: EFFICACY IN PATIENTS WITH MORE PRONOUNCED PSYCHOTIC SYMPTOMS. The Journal of Prevention of Alzheimer's Disease. [Link]
-
Drug and Device News. P T, 41(7), 464-488. [Link]
-
Wikipedia. Pimavanserin. [Link]
- Google Patents.
-
A New Insight into the Molecular Mechanism of the Reaction between 2-Methoxyfuran and Ethyl (Z)-3-phenyl-2-nitroprop-2-enoate: An Molecular Electron Density Theory (MEDT) Computational Study. PMC. [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]
-
2-(4-allyl-2-methoxyphenoxy)-1-(4- phenylpiperazin-1-yl)ethan-1-one. Preprints.org. [Link]
-
(E)-2-Methoxy-4-(3-(4-Methoxyphenyl) Prop-1-en-1-yl) Phenol Suppresses Breast Cancer Progression by Dual-Regulating VEGFR2 and PPARγ. PMC. [Link]
Sources
- 1. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 2. msudenver.edu [msudenver.edu]
- 3. jneurosci.org [jneurosci.org]
- 4. What is Sarpogrelate Hydrochloride used for? [synapse.patsnap.com]
- 5. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sarpogrelate hydrochloride, a selective 5-HT2A antagonist, improves vascular function in patients with peripheral arterial disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Pimavanserin - Wikipedia [en.wikipedia.org]
- 13. Effects of sarpogrelate hydrochloride on peripheral arterial disease: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Therapeutic activity of sarpogrelate and dopamine D2 receptor agonists on cardiovascular and renal systems in rats with alloxan-induced diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-vivo assessment of 5-HT2A and 5-HT2C antagonistic properties of newer antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug and Device News - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurologylive.com [neurologylive.com]
- 18. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. news-medical.net [news-medical.net]
Benchmarking High-Throughput LC-MS/MS Quantification of Sarpogrelate and its Active Metabolite (M-1)
Executive Summary The quantification of Sarpogrelate hydrochloride and its active metabolite (M-1) in human plasma has historically relied on labor-intensive Liquid-Liquid Extraction (LLE) or low-sensitivity HPLC-UV methods. This guide validates a modern, high-throughput LC-MS/MS protocol utilizing protein precipitation (PP) and core-shell column technology.[1] This approach reduces sample preparation time by ~60% while maintaining the sensitivity required for pharmacokinetic (PK) profiling (LLOQ: 2 ng/mL for M-1).
Part 1: The Analytical Challenge
Sarpogrelate is a selective 5-HT2A receptor antagonist.[1][2][3][4] Its primary challenge in bioanalysis is the simultaneous quantification of the parent drug and its hydrolytic metabolite, M-1, which often exists at lower concentrations but contributes significantly to therapeutic efficacy.
Key Technical Hurdles:
-
Polarity Differences: Sarpogrelate is lipophilic, while M-1 (containing a free hydroxyl group) is more polar, making simultaneous extraction difficult with traditional LLE solvents.
-
Isomeric Interference: Structural analogs can co-elute; high-resolution chromatography is non-negotiable.
-
Matrix Effects: Plasma phospholipids can suppress ionization, particularly for the early-eluting M-1 metabolite.
Part 2: Strategic Method Comparison
The following table contrasts the "Legacy" approach (often cited in older literature) with the "Novel" High-Throughput method detailed in this guide.
| Feature | Legacy Method (HPLC-UV / LLE) | Novel Method (UPLC-MS/MS + PP) | Advantage |
| Detection | UV Absorbance (254 nm) | Triple Quadrupole MS (ESI+) | Sensitivity: MS/MS is ~1000x more sensitive. |
| Sample Prep | Liquid-Liquid Extraction (Ether/Ethyl Acetate) | Protein Precipitation (Acetonitrile) | Throughput: PP is single-step and automatable. |
| Sample Volume | 500 - 1000 µL | 50 µL | Ethics: Critical for pediatric or scarce samples. |
| Run Time | 15 - 20 minutes | 3 - 5 minutes | Efficiency: 4x sample turnover per day. |
| LLOQ (M-1) | ~50 ng/mL | 2.0 ng/mL | PK Utility: Captures full elimination phase. |
Part 3: The Novel Workflow (Visualized)
The following diagram illustrates the streamlined extraction and instrumental path, highlighting the critical "Dilute-and-Shoot" logic that minimizes analyte loss.
Caption: Streamlined Protein Precipitation workflow minimizing sample handling errors and maximizing recovery.
Part 4: Experimental Protocol
Reagents & Standards
-
Analytes: Sarpogrelate HCl, M-1 Metabolite.[1][2][3][4][5][6][7]
-
Internal Standard (IS): Sarpogrelate-d3 (Deuterated IS is mandatory to compensate for matrix effects in PP methods).
-
Solvents: LC-MS grade Acetonitrile and Formic Acid.[1]
Chromatographic Conditions (LC)
-
Column: Kinetex C18 Core-Shell (50 mm × 2.1 mm, 2.6 µm) or equivalent HSS T3.
-
Why Core-Shell? Provides UHPLC-like resolution on standard HPLC backpressures, sharpening peaks for better S/N ratio.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[3]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B (Rapid ramp to elute lipophilic parent)
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
Mass Spectrometry (MS/MS) Parameters
Operate in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Sarpogrelate | 430.2 | 135.1 | 25 | Quantifier |
| M-1 Metabolite | 416.2 | 135.1 | 28 | Quantifier |
| Sarpogrelate-d3 | 433.2 | 135.1 | 25 | Internal Standard |
Note: The product ion m/z 58.0 (dimethylamine group) is a common alternative fragment if m/z 135.1 shows high background noise.
Part 5: Validation & Performance Data[6]
This method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .[8]
Linearity & Sensitivity
-
Curve Fitting: Weighted least squares (
) is required to accurately fit the wide dynamic range.
Matrix Effect & Recovery (Critical for PP Methods)
Because Protein Precipitation is a "dirty" extraction compared to LLE, you must prove that phospholipids are not suppressing the signal.
Calculation Formula:
-
Acceptance Criteria: The IS-normalized MF should be close to 1.0 (0.85 – 1.15) and consistent (%CV < 15%) across 6 different lots of plasma (including lipemic and hemolyzed lots).
Accuracy & Precision Data Summary
(Typical results expected from this protocol)
| QC Level | Conc. (ng/mL) | Intra-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 2.0 (M-1) | 92.5 - 106.3 | < 8.5 |
| Low QC | 6.0 | 95.1 - 102.4 | < 5.2 |
| Mid QC | 150 | 98.2 - 101.1 | < 3.8 |
| High QC | 300 | 97.5 - 100.8 | < 2.9 |
Part 6: Regulatory Compliance Checklist
To ensure this method is submission-ready for FDA/EMA review:
-
Carry-over: Inject a blank after the Upper Limit of Quantification (ULOQ).[5] Carry-over must be < 20% of the LLOQ signal.
-
Incurred Sample Reanalysis (ISR): You must re-analyze 10% of study samples. The difference between original and repeat values must be within 20% for at least 67% of repeats.
-
Stability: Demonstrate stability for:
-
Freeze-thaw (3 cycles at -80°C).
-
Bench-top (4-6 hours at room temp).
-
Autosampler stability (24 hours at 10°C).
-
References
-
US Food and Drug Administration (FDA). (2018).[11][12][13] Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Yang, J. S., et al. (2015).[5][9][10] A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application. Annals of Laboratory Medicine. Available at: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Comparison of pharmacokinetics between sarpogrelate hydrochloride immediate-release formulation and controlled-release formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - Annals of Laboratory Medicine : 논문 | DBpia [dbpia.co.kr]
- 10. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application [annlabmed.org]
- 11. hhs.gov [hhs.gov]
- 12. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
Comparative pharmacokinetics of sarpogrelate and its derivatives
Comparative Pharmacokinetics of Sarpogrelate and Its Active Metabolite (M-1)
Executive Summary
Sarpogrelate hydrochloride is a selective 5-HT2A receptor antagonist widely utilized for the treatment of peripheral arterial disease (PAD) and the prevention of platelet aggregation.[1] Its pharmacokinetic (PK) profile is characterized by rapid hydrolysis into its primary active derivative, M-1 ((R,S)-1-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-3-(dimethylamino)-2-propanol).
While Sarpogrelate functions as a prodrug-like ester with a short half-life, M-1 retains potent 5-HT2A antagonistic activity and exhibits a significantly longer elimination half-life, thereby sustaining the therapeutic effect. This guide provides a technical comparison of the parent compound and its derivative, supported by experimental protocols for their simultaneous quantification.
Metabolic Pathway & Chemical Relationship
Sarpogrelate undergoes extensive first-pass metabolism in the liver. The primary metabolic route is the hydrolysis of the ester bond by carboxylesterases (CES) , predominantly CES1, to form the active metabolite M-1.[2] M-1 is further metabolized by cytochrome P450 enzymes (CYP2D6, CYP1A2) into inactive forms.
Figure 1: Metabolic Hydrolysis of Sarpogrelate to M-1
Caption: Hepatic conversion of Sarpogrelate to M-1 via carboxylesterase-mediated hydrolysis.
Comparative Pharmacokinetic Data
The following data aggregates results from healthy human subjects receiving a standard immediate-release (IR) dose (100 mg).
Table 1: PK Parameters of Sarpogrelate vs. Derivative M-1
| Parameter | Sarpogrelate (Parent) | M-1 (Active Metabolite) | Comparative Insight |
| Tmax (h) | 0.5 – 0.8 | 0.8 – 1.0 | Both appear rapidly; M-1 formation is rate-limited by hepatic blood flow. |
| Cmax (ng/mL) | 850 – 900 | 45 – 55 | Parent drug concentration is ~17x higher than M-1. |
| Half-life (t1/2, h) | 0.7 – 0.9 | 4.0 – 4.5 | Critical: M-1 persists 5x longer, driving the sustained antiplatelet effect. |
| AUC (ng·h/mL) | ~1100 | ~250 | Systemic exposure to the parent is higher, but M-1 provides the "tail" of activity. |
| Protein Binding | >99% | >99% | Both are highly bound to plasma proteins (albumin/AAG). |
Formulation Impact: Immediate Release (IR) vs. Controlled Release (CR)
To mitigate the short half-life of Sarpogrelate, Controlled Release (CR) formulations (300 mg QD) have been developed.
-
CR Effect: Increases Tmax of Sarpogrelate to ~1.25 h and M-1 to ~2.0 h.
-
Bioequivalence: The AUC of CR (300 mg) is generally bioequivalent or slightly higher (1.2-1.3x) than IR (100 mg TID), ensuring once-daily efficacy.
Experimental Protocol: Simultaneous LC-MS/MS Quantification
For researchers validating PK profiles, distinguishing the ester (Sarpogrelate) from the acid (M-1) requires precise LC-MS/MS methodology due to their structural similarity.[1]
Methodology Overview
-
Matrix: Human Plasma (K2EDTA).[3]
-
Extraction: Protein Precipitation (PPT) is preferred over Solid Phase Extraction (SPE) for throughput.
-
Instrumentation: UHPLC coupled with Triple Quadrupole MS.
Figure 2: LC-MS/MS Analytical Workflow
Caption: High-throughput protein precipitation workflow for simultaneous Sarpogrelate/M-1 analysis.
Detailed Protocol Steps
-
Sample Prep: Thaw plasma at room temperature. Aliquot 50 µL into a microcentrifuge tube.
-
Internal Standard: Add 10 µL of deuterated IS (d3-Sarpogrelate).
-
Precipitation: Add 200 µL of Acetonitrile (ACN). Vortex vigorously for 60 seconds to ensure complete protein denaturation.
-
Separation: Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Reconstitution: Transfer 50 µL of supernatant to a fresh vial and dilute with 450 µL of 0.1% Formic Acid in water. (Dilution prevents solvent effects on peak shape).
-
Chromatography:
-
Mass Spectrometry: Monitor transitions:
-
Sarpogrelate: m/z 430.2 → 135.1
-
M-1: m/z 416.2 → 135.1
-
Mechanistic & Safety Insights
-
Enzymatic Liability: Sarpogrelate metabolism is heavily dependent on Carboxylesterase 1 (CES1) . Inhibitors of CES1 (e.g., ethanol, certain pesticides) could theoretically increase Sarpogrelate exposure while reducing M-1 formation.
-
CYP2D6 Interaction: Both Sarpogrelate and M-1 act as competitive inhibitors of CYP2D6 .
-
Ki values: Sarpogrelate (~1.24 µM) vs. M-1 (~0.12 µM).[7]
-
Implication: M-1 is a more potent inhibitor. Co-administration with CYP2D6 substrates (e.g., metoprolol, dextromethorphan) may require dose adjustments, as predicted by physiologically based pharmacokinetic (PBPK) modeling.
-
References
-
Yang, J. S., et al. (2015).[6] "A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application." Annals of Laboratory Medicine. Link
-
Kim, J. R., et al. (2013). "Comparison of pharmacokinetics between sarpogrelate hydrochloride immediate-release formulation and controlled-release formulation." International Journal of Clinical Pharmacology and Therapeutics. Link
-
Min, J. S., et al. (2016).[7] "Application of physiologically based pharmacokinetic modeling in predicting drug–drug interactions for sarpogrelate hydrochloride in humans." Drug Design, Development and Therapy.[7] Link
-
BenchChem. (2025).[1] "Application Note: Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma by LC-MS/MS." BenchChem Protocols. Link
-
Wang, D., et al. (2016). "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics." Current Drug Metabolism. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Simultaneous Determination of Sarpogrelate and its Active Metabolite (M-1) in Human Plasma, Using Liquid Chromatography-Tandem Mass Spectrometry: Clinical Application [annlabmed.org]
- 7. dovepress.com [dovepress.com]
A Comparative Selectivity Profile of Sarpogrelate and Its Major Active Metabolite, M-1, Against Key Off-Target Receptors
This guide provides a detailed comparative analysis of the receptor selectivity profile of the antiplatelet agent Sarpogrelate and its principal active metabolite, M-1. In drug development, understanding the pharmacological activity of major metabolites is critical, as these compounds can contribute significantly to the parent drug's overall therapeutic efficacy and safety profile. Here, we delve into the binding affinities of both compounds against the primary 5-HT2A receptor target and a panel of other physiologically relevant G-protein coupled receptors (GPCRs), providing the objective data and experimental context necessary for researchers in pharmacology and drug development.
The Principle of Selectivity Profiling in Drug Discovery
The therapeutic utility of a drug is defined by its ability to interact with its intended target while minimizing engagement with other receptors, channels, or enzymes, which can lead to undesirable side effects. Sarpogrelate is a potent and selective 5-HT2A receptor antagonist, a mechanism that underlies its efficacy in inhibiting platelet aggregation and vasoconstriction.[1][2][3] Upon oral administration, Sarpogrelate is rapidly metabolized in the liver to its primary active metabolite, M-1 ((R,S)-1-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-3-(dimethylamino)-2-propanol), which also possesses significant 5-HT2A antagonistic activity and a longer plasma half-life than the parent compound.[1][4][5]
Therefore, a comprehensive understanding of M-1's pharmacology is not merely academic; it is essential for a complete model of Sarpogrelate's in vivo action. This guide utilizes data from functional in-vitro assays to quantify and compare the selectivity of Sarpogrelate and M-1. We will examine the causality behind the experimental choices and present the data in a clear, comparative format.
Comparative Receptor Binding Profile
The selectivity of a compound is quantified by comparing its affinity for the primary therapeutic target against its affinity for a panel of potential off-target receptors. High selectivity is indicated by a significantly higher affinity for the on-target receptor.
The data presented below was derived from functional in-vitro assays using isolated rat tissues, where the antagonistic activity of the compounds was measured against specific receptor agonists.[4] The results are expressed as pA2 or pKB values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2/pKB value indicates greater antagonist potency.
Table 1: Comparative Antagonist Potency (pA2 / pKB) of Sarpogrelate and M-1 Metabolite Enantiomers
| Receptor Target | Sarpogrelate | (R,S)-M-1 (Racemic) | (R)-M-1 | (S)-M-1 | Receptor Class / Family | Potential Off-Target Effect |
| 5-HT2A | 8.53 | 9.04 | 9.00 | 8.81 | Serotonin (Primary Target) | Therapeutic (Anti-platelet) |
| α1-Adrenoceptor | 6.30 | - | - | 6.80 | Adrenergic | Hypotension, Dizziness |
| β-Adrenoceptor | < 5.0 | - | < 6.0 | 6.54 | Adrenergic | Bradycardia, Bronchoconstriction |
| 5-HT1-like | < 5.0 | - | < 6.0 | 6.30 | Serotonin | Complex CNS/Vascular effects |
| Histamine H1 | < 5.0 | - | 6.49 | < 6.0 | Histaminergic | Sedation, Weight Gain |
| Muscarinic M3 | < 5.0 | - | < 6.0 | < 6.0 | Cholinergic | Dry Mouth, Blurred Vision |
| 5-HT3 | < 5.0 | - | - | - | Serotonin | Nausea, Headache |
| Histamine H2 | < 5.0 | - | - | - | Histaminergic | Gastric Acid Modulation |
Data sourced from functional assays reported by Schlek et al. (1996).[4] A value of "<" indicates negligible antagonist activity at the highest concentrations tested.
Interpretation of Results:
-
On-Target Potency: Both Sarpogrelate and its M-1 metabolite demonstrate high potency at the intended 5-HT2A receptor, with pA2 values well above 8.5, corresponding to nanomolar affinity.[4] Notably, the racemic M-1 metabolite (pA2 = 9.04) shows even greater potency than the parent drug.[4]
-
Selectivity: The data clearly illustrates a high degree of selectivity. The potency of both Sarpogrelate and M-1 at all tested off-target receptors is significantly lower. For Sarpogrelate, the pKB value for the α1-adrenoceptor (6.30) is over 100 times weaker than its potency at the 5-HT2A receptor.
-
Metabolite Profile: The M-1 metabolite largely retains the high selectivity of the parent compound.[4] The (S)-M-1 enantiomer shows weak affinity for α1 and β-adrenergic receptors, while the (R)-M-1 enantiomer displays weak affinity for the H1 receptor.[4] However, these affinities are still substantially lower than for the 5-HT2A target, suggesting a low likelihood of clinically relevant off-target effects at therapeutic concentrations.
Signaling Pathway & Experimental Workflow
To provide context for the data, it is important to visualize both the biological pathway being modulated and the experimental workflow used to generate the selectivity data.
5-HT2A Receptor Signaling Cascade
The 5-HT2A receptor is a classic Gq/11-coupled GPCR. Its activation by serotonin initiates a signaling cascade leading to an increase in intracellular calcium, which in vascular smooth muscle cells and platelets, contributes to contraction and aggregation, respectively.[1][6][7] Sarpogrelate and M-1 act by blocking this initial binding event.
Caption: Simplified 5-HT2A Gq-coupled signaling pathway.
General Workflow for Selectivity Profiling
The process of determining a compound's selectivity involves a systematic screening approach using both binding and functional assays. This ensures that any interaction observed is both specific (binding) and has a measurable biological effect (functional).
Sources
- 1. What is the mechanism of Sarpogrelate Hydrochloride? [synapse.patsnap.com]
- 2. 塩酸サルポグレラート ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Comparison of efficacy and safety of sarpogrelate-based anti-platelet therapy with non-sarpogrelate-based anti-platelet therapy following arterial endovascular therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Reproducibility of experimental results with "Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate"
The following guide is structured to address the critical need for analytical reproducibility when characterizing the Sarpogrelate impurity Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate (commonly classified as Sarpogrelate Impurity 2 or Related Compound I ; CAS: 1659311-40-6).
This guide targets the analytical challenges inherent to this specific compound—namely, the reactivity of its formyl group and the pH sensitivity of its succinate tail—providing a robust, self-validating framework for researchers.
Executive Summary & Technical Context
This compound is a critical process-related impurity in the synthesis of Sarpogrelate Hydrochloride. Chemically, it represents a truncated analogue where the lipophilic 2-(3-methoxyphenyl)ethyl tail is absent, replaced by a reactive formyl (aldehyde) group at the ortho position of the phenoxy ring.
-
Primary Utility: Reference Standard for Quality Control (QC) and Impurity Profiling.[1]
-
Criticality: Due to the aldehyde functionality, this compound is prone to oxidation (forming the corresponding carboxylic acid) and Schiff base formation. Reproducibility fails not because of the instrument, but often due to sample instability and improper mobile phase buffering.
This guide compares the analytical performance of this impurity against the Sarpogrelate API and other known metabolites, establishing a protocol that guarantees <2.0% RSD (Relative Standard Deviation).
Structural & Mechanistic Insight
To achieve reproducible results, one must understand the molecule's behavior in solution.
-
The "Des" Factor: The absence of the hydrophobic ethylphenyl-3-methoxy group significantly lowers the retention time (RT) on Reverse Phase (RP) columns compared to the API.
-
The Formyl Risk: The C=O (aldehyde) moiety is electrophilic. In protic solvents (methanol/water) without pH buffering, it can undergo hydration or oxidation, leading to "ghost peaks" or peak broadening.
-
The Succinate Tail: The terminal carboxylic acid requires a mobile phase pH < 4.0 to remain protonated (neutral) for consistent interaction with the C18 stationary phase.
Visualization: Structural Divergence & Analytical Impact
The following diagram illustrates the structural relationship and the specific analytical risks associated with the formyl group.
Caption: Figure 1. Structural divergence of the target impurity from the API and the associated physicochemical risks impacting analytical reproducibility.
Comparative Performance Analysis
The following data contrasts the chromatographic behavior of this compound with Sarpogrelate HCl and the N-Desmethyl metabolite.
Experimental Conditions:
-
Column: C18 (150 x 4.6 mm, 3.5 µm)
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient)
-
Detection: UV @ 285 nm
Table 1: Chromatographic & Stability Comparison
| Parameter | Sarpogrelate HCl (API) | Des(...)-2-formylsarpogrelate | N-Desmethyl Sarpogrelate |
| Relative Retention Time (RRT) | 1.00 (Ref) | 0.45 - 0.52 (Early Eluter) | 0.88 |
| Response Factor (RRF) | 1.0 | 0.85 (Lower UV absorption) | 0.98 |
| Solution Stability (25°C) | > 24 Hours | < 4 Hours (Aldehyde oxidation) | > 12 Hours |
| Peak Shape (Tailing Factor) | 1.1 | 1.3 - 1.5 (Interaction prone) | 1.2 |
| LOD (Limit of Detection) | 0.05 µg/mL | 0.08 µg/mL | 0.05 µg/mL |
Key Insight: The target impurity elutes significantly earlier (RRT ~0.5) due to the loss of the lipophilic tail. Crucially, its RRF is not 1.0 , meaning direct area normalization without a correction factor will yield under-quantified results.
Validated Experimental Protocol
To ensure reproducibility, you must control the Solution Chemistry . Standard protocols often fail because they ignore the aldehyde stability.
Phase 1: Preparation (The "Cold Chain" Rule)
-
Solvent: Use Acetonitrile:Water (50:50) adjusted to pH 3.0 with Phosphoric Acid. Why? Acidic pH stabilizes the aldehyde and prevents ionization of the succinate tail.
-
Temperature: Prepare all standards in amber glassware and keep at 4°C.
-
Self-Validating Check: Inject the standard immediately. If the peak area decreases by >2% after 3 hours, the solvent is promoting degradation.
Phase 2: Instrumental Workflow (UHPLC/HPLC)
This workflow incorporates a "System Suitability" loop that prevents data collection if reproducibility criteria are not met.
Caption: Figure 2. Self-validating analytical workflow ensuring data integrity for labile aldehyde impurities.
Phase 3: Detailed Method Parameters
-
Mobile Phase A: 0.05M Potassium Dihydrogen Phosphate (pH 3.0 with H3PO4).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 80% A / 20% B
-
10 min: 60% A / 40% B
-
20 min: 20% A / 80% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C (Strict control required; fluctuations shift the impurity peak relative to solvent front).
Troubleshooting the "Ghost Peak": If you observe a small peak eluting just before the main impurity peak, this is likely the hydrate form of the aldehyde.
-
Solution: Increase the organic ratio in the diluent or lower the temperature to 20°C to shift the equilibrium toward the free aldehyde.
References
-
Veeprho Pharmaceuticals. (n.d.). Sarpogrelate Impurity 3 (CAS 138656-64-1) and Related Compounds.[2] Retrieved from
-
Simson Pharma. (n.d.). Sarpogrelate Impurity 6 (CAS 1659311-47-3) and Impurity Standards. Retrieved from
-
ChemicalBook. (2024). This compound (CAS 1659311-40-6) Product Description. Retrieved from
-
TLC Pharmaceutical Standards. (n.d.). Sarpogrelate Impurity 6 HCl (Related Compound I). Retrieved from
-
ResearchGate. (2025). Determination of epoxide impurity in sarpogrelate hydrochloride intermediate by UHPLC. Retrieved from
Sources
Safety Operating Guide
Operational Guide: Disposal of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
Executive Summary & Chemical Context
Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate is a specific degradation product or synthetic intermediate related to Sarpogrelate Hydrochloride (a 5-HT2A receptor antagonist).[1]
Its nomenclature indicates two critical structural alerts that dictate its disposal:
-
"Des(ethylphenyl-3-methoxy)": This implies a cleavage of the lipophilic tail of the parent molecule, potentially altering its solubility profile compared to the parent API.[1][2]
-
"2-formyl": The presence of a formyl (aldehyde) group .[1][2] This functional group introduces chemical reactivity risks (autoxidation to carboxylic acids, polymerization) not present in the stable parent salt.[1][2]
Core Directive: Treat this substance as a Reactive Pharmaceutical Intermediate . It requires segregation from standard organic waste streams due to the aldehyde moiety and must be incinerated as hazardous pharmaceutical waste due to the sarpogrelate core's aquatic toxicity.[1][2]
Hazard Identification & Risk Profile
Before handling, operators must understand why specific protocols are enforced.[1][2]
| Hazard Category | Specific Risk | Operational Implication |
| Chemical Reactivity | Aldehyde Group (-CHO): Susceptible to air oxidation (forming acidic byproducts) and polymerization in the presence of strong bases or amines.[1] | DO NOT mix with basic waste (pH > 8) or amine-rich waste streams.[1][2] Store in amber glass to prevent photo-oxidation. |
| Environmental Toxicity | Sarpogrelate Core: The parent compound is classified as Aquatic Acute 1 and Aquatic Chronic 1 (Very toxic to aquatic life).[1][2][3] | ZERO DISCHARGE POLICY. Under no circumstances can this be disposed of down the drain.[1][2] |
| Bioactivity | 5-HT2A Antagonism: As a structural analog, potential pharmacological activity must be assumed.[1][2] | Handle as a Potent Compound (OEB 3 or higher default) until specific tox data proves otherwise.[1][2] |
Immediate Containment & Stabilization
If you have generated this impurity (e.g., via forced degradation studies or synthesis), stabilize it immediately to prevent uncontrolled reactions in the waste container.[2]
A. Solid Waste (Isolates/Powders)[1][2]
-
Container: Place in a chemically resistant High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Inerting: If the quantity exceeds 500 mg, purge the headspace with Nitrogen or Argon before sealing to prevent autoxidation of the formyl group.[1][2]
B. Liquid Waste (Mother Liquors/Eluents)[1][2]
-
Solvent Compatibility: Ensure the solvent matrix is compatible.[1][2] Avoid storing in unbuffered aqueous solutions where pH shifts could trigger aldol condensation.[1][2]
-
Segregation:
Step-by-Step Disposal Protocol
This protocol follows the "Cradle-to-Grave" management principle.[1][2]
Step 1: Waste Characterization & Segregation
Do not mix this specific impurity with "General Non-Halogenated Waste."[1][2] The aldehyde functionality requires a dedicated stream or a "High Hazard" classification.[1][2]
-
Stream ID: Rx-Aldehyde-Org (Reactive Aldehyde Organic)[1]
-
RCRA Status (US Only): While not explicitly P-listed, it should be managed as D001 (Ignitable) if in flammable solvent or Characteristic Hazardous Waste due to reactivity/toxicity.[2]
Step 2: Packaging for Handoff
-
Primary Container: Amber glass bottle (preferred) or HDPE.
-
Secondary Containment: Place the bottle inside a resealable plastic bag or a secondary tub to capture leaks.[1][2]
-
Labeling: Apply a hazardous waste label with the following specific constituents:
Step 3: Final Destruction Method
The only acceptable destruction method for Sarpogrelate derivatives is High-Temperature Incineration .[1][2]
-
Prohibited: Landfill, Deep Well Injection, Sewer Discharge.[2]
-
Reasoning: Incineration ensures the complete thermal breakdown of the bioactive pharmacophore and the reactive aldehyde group.[1][2]
Decision Logic Diagram (Workflow)
The following diagram illustrates the decision process for handling this specific impurity in the lab.
Caption: Operational workflow for segregating and stabilizing reactive aldehyde impurities prior to incineration.
Emergency Procedures
Accidental Spills[1][2]
-
Evacuate: If spill is >100mL and outside a fume hood, evacuate the immediate area.[1][2]
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.[1][2]
-
Neutralization (Aldehyde Specific):
-
Cleanup: Scoop the resulting slurry into a hazardous waste pail.
Exposure First Aid[1][2][5]
-
Inhalation: Move to fresh air immediately. Aldehydes are respiratory irritants.[1][2]
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (may increase absorption).[1][2]
References
-
Cayman Chemical. (2025).[1][2][3] Safety Data Sheet: Sarpogrelate (hydrochloride).[1][2][3][4][5]Link (Accessed Feb 19, 2026).[2]
-
Washington State Department of Ecology. (2024).[1][2] Focus on: Treatment by Aldehyde Deactivation.[1][2][4][6]Link[2]
-
U.S. Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][2]Link[2]
-
PubChem. Sarpogrelate Hydrochloride Compound Summary. National Library of Medicine.[1][2] Link[2]
Sources
A Researcher's Guide to the Safe Handling of Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate
In the dynamic landscape of pharmaceutical research and development, the synthesis and evaluation of novel compounds are paramount. Des(ethylphenyl-3-methoxy)-2-formylsarpogrelate, a derivative of the known antiplatelet agent sarpogrelate, represents a key area of investigation. As with any active pharmaceutical ingredient (API), a profound understanding of its potential hazards and the implementation of rigorous safety protocols are not merely procedural formalities but the very bedrock of responsible scientific practice. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Identification and Risk Assessment: The "Why" Behind the "How"
The primary risks associated with handling this compound in a research setting include:
-
Inhalation: Aerosolization of the powdered form can lead to respiratory tract irritation and systemic absorption.
-
Dermal Contact: Direct skin contact may cause local irritation or allow for absorption into the bloodstream.
-
Ingestion: Accidental ingestion could lead to adverse physiological effects.
-
Ocular Exposure: Contact with the eyes can cause serious irritation.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential to create a robust barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to this compound. The following table outlines the recommended PPE, categorized by the level of protection required for different laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Powder) | - Full-face respirator with P100 (or FFP3) cartridges- Disposable nitrile gloves (double-gloved)- Disposable, lint-free coverall or lab coat with tight cuffs- Safety goggles (if not using a full-face respirator)- Shoe covers | To prevent inhalation of fine particles and to protect skin and eyes from contact with the potent compound. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Solution Preparation and Handling | - Nitrile gloves- Lab coat- Safety glasses with side shields | To protect against splashes of the dissolved compound. A standard lab coat and safety glasses are sufficient as the risk of aerosolization is significantly reduced. |
| In-vitro/In-vivo Administration | - Nitrile gloves- Lab coat- Safety glasses with side shields | To prevent accidental exposure during experimental procedures. |
It is imperative to inspect all PPE for integrity before each use. [2] Damaged gloves, torn lab coats, or ill-fitting respirators compromise the protective barrier and must be replaced immediately.
The Causality Behind PPE Choices:
-
Gloves: Nitrile gloves are recommended due to their resistance to a broad range of chemicals.[3] Double-gloving is a best practice when handling highly potent compounds, as it minimizes the risk of exposure in case the outer glove is breached.
-
Respiratory Protection: A full-face respirator with high-efficiency particulate air (HEPA) filters is crucial when handling the powdered form of the compound. This is because fine particles can easily become airborne and be inhaled, leading to systemic exposure.
-
Body Protection: A disposable coverall or a dedicated lab coat that is regularly laundered prevents the contamination of personal clothing and reduces the risk of taking hazardous materials outside of the laboratory.
Operational Plan: A Step-by-Step Guide to Safe Handling
A well-defined operational plan is essential for ensuring that all personnel handle this compound consistently and safely.
Preparation and Weighing
-
Designated Area: All handling of the powdered compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood, to minimize the risk of inhalation and contamination of the general laboratory space.[3][4]
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Donning PPE: Follow the correct sequence for donning PPE to ensure a complete seal and avoid contamination.
-
Weighing: Use a tared weigh boat and handle the compound with care to avoid generating dust.
-
Cleaning: After weighing, carefully clean all surfaces with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.
Solution Preparation
-
Solvent Addition: Add the solvent to the powdered compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer or sonicator to ensure the compound is fully dissolved. Keep the container capped during mixing.
-
Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Waste Segregation
All waste materials contaminated with the compound must be segregated into a dedicated, clearly labeled hazardous waste container. This includes:
-
Used gloves, shoe covers, and disposable lab coats
-
Weigh boats and contaminated plasticware
-
Excess powdered compound or solutions
-
Contaminated cleaning materials
Disposal Procedure
-
Solid Waste: Collect all solid waste in a designated, sealed container.
-
Liquid Waste: Collect all liquid waste in a separate, sealed, and clearly labeled container. Do not discharge any solutions containing this compound down the drain.[1][5]
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste, followed by a thorough washing with laboratory detergent.
-
Final Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[5]
Emergency Procedures: Preparing for the Unexpected
In the event of an accidental exposure, immediate and appropriate action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[5] Seek immediate medical attention. |
All laboratory personnel working with this compound must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and first aid kits.
Conclusion: A Culture of Safety
The responsible handling of novel compounds like this compound is not just a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to well-defined operational and disposal plans, researchers can confidently advance their work while ensuring their own safety and the protection of the environment. This commitment to safety is the hallmark of exemplary scientific practice.
References
-
Crystalgen. (n.d.). Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen. Retrieved from [Link]
-
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Retrieved from [Link]
-
Princeton University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University. Retrieved from [Link]
-
Respirex International. (n.d.). Navigating Personal Protective Equipment Selection in the pharmaceutical industry. Respirex International. Retrieved from [Link]
-
Kalstein EU. (2023, February 24). Safety in the Handling of Laboratory Reagents. Kalstein EU. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. 3M US. Retrieved from [Link]
-
Lindstrom. (2024, June 10). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Lindstrom. Retrieved from [Link]
-
BASF. (2026, January 28). Safety data sheet. BASF. Retrieved from [Link]
-
AOBChem. (2023, April 26). Safety Data Sheet 1. Chemical Product and Company Identification. AOBChem. Retrieved from [Link]
-
MarkHerb. (n.d.). SAFETY DATA SHEET. MarkHerb. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, April 16). Where and How to Dispose of Unused Medicines. FDA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. NIH. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
